molecular formula C7H3BrClFO2 B1378419 5-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 1449008-15-4

5-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B1378419
CAS No.: 1449008-15-4
M. Wt: 253.45 g/mol
InChI Key: UORGWZXBZZYVLS-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluorobenzoic acid (CAS: 1449008-15-4 ) is a high-purity, halogenated benzoic acid derivative of significant value in scientific research and development. With the molecular formula C 7 H 3 BrClFO 2 , this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry. Its specific pattern of halogen substituents on the aromatic ring makes it particularly useful for constructing more complex molecules, facilitating structure-activity relationship (SAR) studies, and exploring novel chemical spaces in drug discovery programs. The structural motif of multi-halogenated benzoic acids is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound in various fields, including organic synthesis methodology, materials science, and as a precursor for the development of ligands and functional materials. Proper handling procedures should be observed. Store in a cool, dry place, sealed under appropriate conditions to maintain stability and purity .

Properties

IUPAC Name

5-bromo-3-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORGWZXBZZYVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-15-4
Record name 5-bromo-3-chloro-2-fluorobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique substitution pattern, featuring three distinct halogen atoms, offers multiple points for molecular elaboration, enabling the construction of diverse chemical scaffolds. This in-depth technical guide provides a scientifically grounded, plausible synthetic pathway for this compound, starting from the readily available precursor, 2-fluorobenzoic acid. The narrative emphasizes the causality behind the experimental choices, ensuring a reproducible and scalable protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Importance of Polysubstituted Benzoic Acids

Halogenated benzoic acid derivatives are paramount in medicinal chemistry and materials science. The incorporation of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, represents a versatile scaffold. The differential reactivity of the bromine, chlorine, and fluorine substituents, along with the carboxylic acid moiety, allows for selective functionalization, making it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

This guide outlines a robust two-step synthetic sequence commencing with 2-fluorobenzoic acid. The chosen pathway leverages established principles of electrophilic aromatic substitution, with a critical analysis of the directing effects of the substituents to ensure high regioselectivity.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two sequential electrophilic aromatic substitution reactions, as depicted below. The strategy involves the initial chlorination of 2-fluorobenzoic acid to yield 3-chloro-2-fluorobenzoic acid, followed by a regioselective bromination to afford the final product.

Synthesis_Pathway start 2-Fluorobenzoic Acid intermediate 3-Chloro-2-fluorobenzoic Acid start->intermediate Step 1: Chlorination (e.g., NCS, H₂SO₄) product This compound intermediate->product Step 2: Bromination (NBS, H₂SO₄)

Caption: Proposed two-step synthesis of this compound.

Mechanistic Insights and Regiocontrol

The success of this synthetic route hinges on the precise control of regioselectivity during the two halogenation steps. The directing effects of the substituents on the aromatic ring are the primary determinants of the position of electrophilic attack.

  • Step 1: Chlorination of 2-Fluorobenzoic Acid The starting material, 2-fluorobenzoic acid, possesses two substituents with competing directing effects. The fluorine atom at the C2 position is an ortho, para-director, while the carboxylic acid group at the C1 position is a meta-director.[1] The fluorine atom, through its +M (mesomeric) effect, activates the ortho (C3) and para (C5) positions. Conversely, the electron-withdrawing carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).[2] In this case, both effects converge on the C3 and C5 positions. Due to the steric hindrance at the C6 position (ortho to the carboxylic acid), and the strong activation by the fluorine at the adjacent C3 position, chlorination is anticipated to occur preferentially at the C3 position.

  • Step 2: Bromination of 3-Chloro-2-fluorobenzoic Acid In the intermediate, 3-chloro-2-fluorobenzoic acid, we have three substituents to consider: the ortho, para-directing fluorine at C2, the ortho, para-directing chlorine at C3, and the meta-directing carboxylic acid at C1.

    • The fluorine atom directs towards C3 (blocked) and C5.

    • The chlorine atom directs towards C2 (blocked), C4, and C6.

    • The carboxylic acid group directs towards C3 (blocked) and C5.

    The directing vectors of the fluorine and carboxylic acid groups strongly favor substitution at the C5 position. This position is para to the strongly activating fluorine atom and meta to the deactivating carboxylic acid group, making it the most electronically favorable site for bromination.

Experimental Protocols

The following protocols are based on established methodologies for the halogenation of aromatic carboxylic acids and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of 3-Chloro-2-fluorobenzoic Acid

Objective: To regioselectively chlorinate 2-fluorobenzoic acid at the C3 position.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
2-Fluorobenzoic Acid140.111.0140.11 g
N-Chlorosuccinimide (NCS)133.531.1146.88 g
Concentrated Sulfuric Acid98.08-500 mL
Ice Water--2 L
Dichloromethane (for washing)--200 mL

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluorobenzoic acid (140.11 g, 1.0 mol).

  • Carefully add concentrated sulfuric acid (500 mL) to the flask while stirring. The mixture may warm up; ensure it is cooled in an ice bath to maintain a temperature of 10-15 °C.

  • Once the 2-fluorobenzoic acid has completely dissolved, begin the portion-wise addition of N-chlorosuccinimide (146.88 g, 1.1 mol) over a period of 1-2 hours, ensuring the reaction temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing 2 L of ice water with vigorous stirring.

  • A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral, followed by a wash with cold dichloromethane (2 x 100 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Outcome:

  • Product: 3-Chloro-2-fluorobenzoic acid as a white to off-white solid.[3][4]

  • Yield: 75-85%.

  • Purity: >98% (as determined by HPLC and NMR).

Step 2: Synthesis of this compound

Objective: To regioselectively brominate 3-chloro-2-fluorobenzoic acid at the C5 position.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
3-Chloro-2-fluorobenzoic Acid174.561.0174.56 g
N-Bromosuccinimide (NBS)177.981.1195.78 g
Concentrated Sulfuric Acid98.08-600 mL
Ice Water--2.5 L
Ethanol (for recrystallization)--As needed

Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3-chloro-2-fluorobenzoic acid (174.56 g, 1.0 mol).

  • Carefully add concentrated sulfuric acid (600 mL) while stirring and cooling the flask in an ice-water bath to maintain a temperature below 20 °C.

  • Once the starting material is fully dissolved, add N-bromosuccinimide (195.78 g, 1.1 mol) in portions over 1-2 hours, keeping the temperature between 20-25 °C.[5]

  • After the addition is complete, let the mixture stir at room temperature for 24 hours.

  • Monitor the reaction for completion using TLC or HPLC.

  • Carefully pour the reaction mixture onto 2.5 L of crushed ice with vigorous stirring.

  • A precipitate will form. Stir the slurry for 30-60 minutes in the ice bath.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.

  • Dry the purified product under vacuum at 60-70 °C.

Expected Outcome:

  • Product: this compound as a crystalline solid.

  • Yield: 80-90%.

  • Purity: >99% (as determined by HPLC and NMR).

Characterization Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected ¹H NMR (δ, ppm)
2-Fluorobenzoic Acid (Starting Material)C₇H₅FO₂140.11White crystalline solid7.1-7.2 (m, 1H), 7.5-7.6 (m, 1H), 8.0-8.1 (m, 1H)
3-Chloro-2-fluorobenzoic Acid (Intermediate)C₇H₄ClFO₂174.56White to off-white solid7.3-7.4 (t, 1H), 7.7-7.8 (m, 1H), 7.9-8.0 (m, 1H)
This compound (Product)C₇H₃BrClFO₂253.45Crystalline solid7.9-8.0 (d, 1H), 8.1-8.2 (d, 1H)

Note: Expected NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care.

  • N-Chlorosuccinimide and N-Bromosuccinimide are irritants and should be handled with caution. Avoid inhalation of dust.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide presents a logical and well-supported synthetic pathway for the preparation of this compound. By carefully considering the principles of electrophilic aromatic substitution and the directing effects of the substituents, this two-step process, involving sequential chlorination and bromination of 2-fluorobenzoic acid, offers a high-yielding and regioselective route to this valuable synthetic intermediate. The detailed experimental protocols provided herein are designed to be a practical resource for chemists in both academic and industrial research settings, facilitating the synthesis of this and other similarly complex halogenated aromatic compounds.

References

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 14, 166-170.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine and Bromine in 2-Bromo-4-fluorobenzoic Acid for Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99152, 4-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. DOI:10.1039/D5QO00372E.
  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • YouTube. (2018, May 2). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

physicochemical properties of 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-chloro-2-fluorobenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. As with many highly substituted aromatic compounds, its specific physicochemical properties are crucial for predicting its behavior in biological and chemical systems, including reactivity, solubility, and bioavailability. However, experimentally determined data for this specific isomer is sparse in publicly accessible literature. This guide, therefore, serves a dual purpose: to collate the available predicted data for this compound and to provide a comprehensive overview of the authoritative, standardized methodologies required for the empirical determination of its key physicochemical properties. By grounding the discussion in established protocols from leading pharmacopeias and regulatory bodies, this document provides researchers with a robust framework for characterizing this and similar novel compounds.

Compound Identification and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the compound .

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₃BrClFO₂

  • Canonical SMILES: C1=C(C=C(C(=C1C(=O)O)F)Cl)Br

  • InChI Key: UORGWZXBZZYVLS-UHFFFAOYSA-N

The unique arrangement of the bromo, chloro, and fluoro substituents on the benzoic acid core dictates its electronic and steric properties, which in turn govern its physical and chemical behavior.

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates. The following data is predicted and serves as a baseline for experimental verification.

PropertyPredicted ValueSource
Molecular Weight 253.45 g/mol PubChem
Monoisotopic Mass 251.8989 DaPubChem[1]
XLogP3 2.9PubChem[1]
  • XLogP3 : This value, representing the logarithm of the octanol/water partition coefficient, suggests that the compound is moderately lipophilic. This has significant implications for its solubility in organic solvents versus aqueous media and is a key predictor of its potential for membrane permeability in biological systems.

Methodologies for Experimental Determination

To move beyond prediction, empirical measurement is essential. The following sections detail the standard, field-proven protocols for determining the core physicochemical properties of a solid organic acid like this compound.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[2][3][4] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[2][4]

Governing Standard: The United States Pharmacopeia (USP) General Chapter <741> provides a definitive methodology for melting range analysis.[5][6][7]

Experimental Protocol (Capillary Method - USP Class Ia):

  • Sample Preparation: The sample must be finely powdered and thoroughly dried.[2][3] A small amount is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[8]

  • Apparatus Setup: A calibrated melting point apparatus with a heated metal block or oil bath is used. The apparatus must have a calibrated thermometer or temperature sensor.[5]

  • Measurement:

    • An initial, rapid heating is performed to determine an approximate melting temperature.

    • For the accurate measurement, a fresh sample is heated to a temperature approximately 5°C below the expected melting point.[8]

    • The heating rate is then reduced to a constant 1°C/min.[9]

  • Data Recording: Two temperatures are recorded:

    • Onset Point: The temperature at which the first drop of liquid is observed.

    • Clear Point: The temperature at which the sample is completely molten.[9] The recorded "melting range" is the span between these two points.

Causality and Trustworthiness: The slow, controlled heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer. This minimizes thermal lag and ensures an accurate reading.[7] Regular calibration with USP Melting Point Reference Standards is mandatory to establish the trustworthiness of the instrument and the results obtained.[5][8]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement (USP <741>) cluster_output Result P1 Dry Sample P2 Powder Sample P1->P2 P3 Pack Capillary P2->P3 M1 Place in Apparatus P3->M1 M2 Heat to T_melt - 5°C M1->M2 M3 Heat at 1°C/min M2->M3 M4 Observe & Record Onset and Clear Points M3->M4 O1 Melting Range M4->O1

Caption: Workflow for Melting Point Determination via USP <741>.

Aqueous Solubility

Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability. For an acidic compound, solubility is pH-dependent.

Governing Standard: The OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), provides internationally recognized methods.[1][10][11][12][13]

Experimental Protocol (Flask Method - for solubilities > 10⁻² g/L):

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[1][11]

  • Equilibrium Establishment: A supersaturated solution is created by adding an excess amount of the powdered compound to a known volume of purified water in a flask.

  • Agitation: The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature (typically 20 ± 0.5 °C) until equilibrium is reached.[1][11] This can take 24 hours or more.

  • Phase Separation: The suspension is allowed to stand at the test temperature to allow undissolved solid to settle. The saturated supernatant is then separated from the solid phase by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the aromatic nature of the compound. A calibration curve with standards of known concentration is required for quantification.

Causality and Trustworthiness: Reaching a true thermodynamic equilibrium is the cornerstone of this method. Approaching equilibrium from both undersaturated and supersaturated states and obtaining the same concentration value validates that equilibrium has been achieved. The use of a validated, specific analytical method like HPLC ensures that only the dissolved analyte is being measured, excluding any suspended microparticles.

Solubility_Workflow A Add excess solid to water B Agitate at constant T (e.g., 24h) A->B C Reach Equilibrium B->C D Separate Phases (Centrifuge/Filter) C->D E Analyze Supernatant (e.g., HPLC) D->E F Quantify vs. Calibration Curve E->F G Aqueous Solubility (g/L) F->G

Caption: Workflow for Solubility Determination via OECD 105 Flask Method.

Acid Dissociation Constant (pKa)

The pKa value quantifies the acidity of the carboxylic acid group. It is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms.[14] This value is paramount for predicting solubility and absorption at different physiological pH values.

Governing Standard: Potentiometric titration is the gold-standard method, referenced in OECD Guideline 112 and various pharmacopeias.[15][16]

Experimental Protocol (Potentiometric Titration):

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a water/methanol co-solvent system for sparingly soluble compounds) to a known concentration (e.g., 0.01 M).[17] The solution's ionic strength is kept constant with a background electrolyte like KCl.[17]

  • Apparatus Setup: A calibrated potentiometer with a pH electrode is used. The system is placed on a magnetic stirrer for continuous mixing. The solution is often purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[17]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments (aliquots).[17]

  • Data Collection: The pH of the solution is recorded after the addition of each aliquot, allowing the system to stabilize each time.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from this curve. At the half-equivalence point (where half of the acid has been neutralized), the pH is equal to the pKa.[17] This point corresponds to the inflection point of the titration curve.

Causality and Trustworthiness: The Henderson-Hasselbalch equation provides the theoretical foundation for this measurement. The accuracy of the method relies on the precise calibration of the pH electrode, the use of standardized titrant, and accurate volume/mass measurements.[17] Performing a blank titration (without the analyte) allows for correction of any matrix effects.[16]

pKa_Workflow A Prepare Analyte Solution (known concentration) C Titrate with Standard Base (e.g., NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

While specific experimental data for this compound remains to be published, a robust framework exists for its complete physicochemical characterization. The predicted lipophilicity (XLogP3 ≈ 2.9) suggests that careful consideration of solvent systems will be necessary for analyses. By adhering to the authoritative methodologies outlined herein—USP <741> for melting point, OECD 105 for solubility, and potentiometric titration for pKa—researchers can generate reliable, high-integrity data. This foundational data is indispensable for any further investigation into the compound's synthetic utility or its potential as a scaffold in drug discovery and development.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • United States Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. USP-NF. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ECETOC. Technical Report No. 120: The Role of pKa in the Environmental Risk Assessment of Ionisable Organic Chemicals. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5487-5498. [Link]

  • METTLER TOLEDO. What is Melting Point?[Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.[Link]

Sources

Navigating the Landscape of Halogenated Benzoic Acids: A Technical Guide to 5-Bromo-3-chloro-2-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide a deep understanding of the chemical nature of these compounds, their synthesis, reactivity, and potential as building blocks in medicinal chemistry.

Chemical Identity and Structure Elucidation

The precise arrangement of halogen substituents on the benzoic acid core is critical to its chemical and biological properties. The nomenclature of multisubstituted benzene rings follows IUPAC rules, where numbering is assigned to give the substituents the lowest possible locants.

A search for "5-Bromo-3-chloro-2-fluorobenzoic acid" does not yield a specific, verified CAS number. The most prominent and structurally similar compound found is:

  • 3-Bromo-5-chloro-2-fluorobenzoic acid:

    • CAS Number: 1269232-93-0[1]

    • Molecular Formula: C₇H₃BrClFO₂[1]

    • IUPAC Name: 3-bromo-5-chloro-2-fluorobenzoic acid[1]

Another related isomer is:

  • 5-Bromo-4-chloro-2-fluorobenzoic acid:

    • CAS Number: 289038-22-8[2]

    • Molecular Formula: C₇H₃BrClFO₂[2]

    • IUPAC Name: 5-bromo-4-chloro-2-fluorobenzoic acid[2]

For the remainder of this guide, we will focus on 3-Bromo-5-chloro-2-fluorobenzoic acid as the primary subject of investigation.

Chemical Structure:

The structure of 3-Bromo-5-chloro-2-fluorobenzoic acid is depicted below:

G cluster_0 3-Bromo-5-chloro-2-fluorobenzoic acid C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 F F C2->F C4 C C3->C4 Br Br C3->Br C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 Cl Cl C5->Cl C6->C1 H3 H C6->H3 O1 O C7->O1 = O2 O C7->O2 H1 H O2->H1

Caption: Chemical structure of 3-Bromo-5-chloro-2-fluorobenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-chloro-2-fluorobenzoic acid is provided in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1269232-93-0[1]
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1]
Appearance White to off-white solid (typical for similar compounds)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.N/A

Synthesis and Reactivity

  • Electrophilic Aromatic Substitution: Sequential bromination, chlorination, and fluorination of a suitable benzoic acid derivative. The directing effects of the existing substituents play a crucial role in the regioselectivity of these reactions.

  • Sandmeyer Reaction: Conversion of an amino group to a halogen via a diazonium salt intermediate.

  • Metal-Halogen Exchange and Carboxylation: Introduction of the carboxylic acid group at a later stage of the synthesis.

Reactivity Profile:

The reactivity of 3-Bromo-5-chloro-2-fluorobenzoic acid is dictated by its functional groups: the carboxylic acid and the three different halogen atoms on the aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are valuable for modifying the pharmacokinetic properties of drug candidates.

  • Halogen Atoms: The bromine and chlorine atoms are excellent leaving groups in various cross-coupling reactions, making this molecule a versatile building block in medicinal chemistry. The reactivity order for palladium-catalyzed cross-coupling reactions is generally I > Br > OTf > Cl.[3] This differential reactivity can potentially allow for selective coupling at the bromine position over the chlorine position under carefully controlled conditions.

The following diagram illustrates a generalized workflow for utilizing halogenated benzoic acids in drug discovery via cross-coupling reactions.

G cluster_0 Synthetic Pathway Start 3-Bromo-5-chloro- 2-fluorobenzoic acid Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Arylated/Aminated Intermediate Coupling->Intermediate Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Coupling Amine Amine/Amide Amine->Coupling Modification Carboxylic Acid Modification (Esterification/Amidation) Intermediate->Modification Final Drug Candidate Library Modification->Final

Caption: Generalized synthetic workflow for drug discovery using halogenated benzoic acids.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated aromatic compounds are fundamental building blocks in modern drug discovery.[4] The presence of halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

  • Scaffold for Library Synthesis: 3-Bromo-5-chloro-2-fluorobenzoic acid serves as a versatile scaffold for the synthesis of compound libraries for high-throughput screening. The strategically placed halogens allow for the introduction of diverse chemical functionalities at specific positions on the aromatic ring.

  • Modulation of Pharmacokinetic Properties: The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability and improve membrane permeability.

  • Fine-Tuning of Target Binding: The electronic and steric properties of the halogen substituents can be fine-tuned to optimize the interaction of a drug molecule with its protein target, potentially leading to increased potency and selectivity.

While specific applications of 3-Bromo-5-chloro-2-fluorobenzoic acid are not detailed in the available literature, its structural motifs are found in various classes of therapeutic agents.

Safety and Handling

Detailed safety information for 3-Bromo-5-chloro-2-fluorobenzoic acid is not available. However, based on the data for structurally similar compounds like 5-bromo-2-chlorobenzoic acid, the following precautions should be observed.[5][6]

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

The GHS hazard classifications for the closely related isomer, 5-Bromo-4-chloro-2-fluorobenzoic acid, include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[2]

Emergency Procedures:
SituationRecommended Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Bromo-5-chloro-2-fluorobenzoic acid were found in the searched literature. For definitive structure confirmation and purity assessment, it is imperative that researchers acquiring this compound perform their own analytical characterization.

Conclusion

While the initially requested "this compound" remains an uncharacterized isomer, this guide provides a thorough technical overview of the closely related and commercially available 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS: 1269232-93-0) . This compound represents a valuable and versatile building block for researchers in drug discovery and materials science. Its trifunctionalized aromatic core offers numerous opportunities for chemical modification, enabling the synthesis of diverse molecular architectures with tailored properties. As with any specialized chemical, proper safety precautions are paramount. The information presented herein, grounded in the available scientific literature and databases, should serve as a solid foundation for scientists and professionals working with this class of halogenated benzoic acids.

References

  • PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • PubChem. 5-Bromo-4-chloro-2-fluorobenzoic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

Sources

Spectroscopic Characterization of 5-Bromo-3-chloro-2-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. Such halogenated benzoic acids are pivotal building blocks in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of the spectroscopic properties of these molecules is fundamental for their synthesis, purification, and characterization.

Molecular Structure and Physicochemical Properties

The structural representation of this compound is crucial for interpreting its spectroscopic data.

cluster_workflow EI-MS Experimental Workflow Sample_Prep Sample Preparation Ionization Electron Ionization (70 eV) Sample_Prep->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection

Caption: A generalized workflow for Electron Ionization Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring, and a broad singlet for the carboxylic acid proton.

Predicted ¹H NMR Spectrum

  • Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments and will appear as distinct signals.

    • H-4: This proton is expected to be a doublet, with coupling to the fluorine atom at position 2. The chemical shift will be influenced by the deshielding effects of the adjacent chlorine and bromine atoms.

    • H-6: This proton is also expected to be a doublet, with coupling to the fluorine atom at position 2. Its chemical shift will be influenced by the ortho-fluorine and para-bromine substituents.

  • Carboxylic Acid Proton (-COOH): This proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), the exact position being dependent on the solvent and concentration.

Comparative Analysis with Isomers

For 5-Bromo-2-chlorobenzoic acid, the aromatic protons are observed at approximately 7.96, 7.74, and 7.53 ppm in DMSO-d₆. [1]The introduction of a fluorine atom at the 2-position in our target molecule will further influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted ¹³C NMR Spectrum

  • Carboxylic Carbon (-COOH): This carbon will appear at a downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the electronegative halogens (C-2, C-3, C-5) will show characteristic chemical shifts and may exhibit C-F coupling.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the substituted benzene ring.

Table 3: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic acid)2500-3300 (broad)Characteristic broad absorption due to hydrogen bonding.
C=O stretch (Carboxylic acid)1680-1710Strong absorption, typical for a conjugated carboxylic acid.
C=C stretch (Aromatic)1450-1600Multiple bands of varying intensity.
C-O stretch (Carboxylic acid)1210-1320Strong absorption.
C-F stretch1000-1400The exact position can be complex in an aromatic system.
C-Cl stretch600-800
C-Br stretch500-600

Comparative Analysis with Isomers

The IR spectrum of 5-Bromo-2-chlorobenzoic acid shows characteristic absorptions for the carboxylic acid functional group. The introduction of the fluorine atom in this compound will likely introduce a C-F stretching vibration and may slightly shift the other characteristic bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

cluster_workflow ATR-FTIR Experimental Workflow Sample_Placement Place Solid Sample on ATR Crystal Data_Acquisition Acquire Infrared Spectrum Sample_Placement->Data_Acquisition Spectrum_Analysis Analyze Absorption Bands Data_Acquisition->Spectrum_Analysis

Sources

solubility of 5-Bromo-3-chloro-2-fluorobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a halogenated aromatic carboxylic acid. An understanding of a compound's solubility is fundamental for its application in scientific research and development, directly impacting process chemistry, purification strategies, and formulation for drug discovery. This document synthesizes theoretical principles with practical, field-proven methodologies to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound.

Physicochemical Profile and Structural Insights

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a complex molecule whose solubility behavior is governed by a balance of polar and nonpolar characteristics.

The key structural features influencing its solubility are:

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It is also acidic, allowing for salt formation in basic conditions, which dramatically alters solubility.

  • Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents (Br, Cl, F): The bromine, chlorine, and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, their bulk also contributes to the nonpolar surface area and can influence crystal lattice energy.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue / DescriptionSource
IUPAC Name This compound-
Molecular Formula C₇H₃BrClFO₂[1]
Molecular Weight 253.45 g/mol [1][2]
Appearance Typically a white to off-white or beige crystalline solid.[3][4]-
Calculated XLogP3 2.9[1][2]
Melting Point Not explicitly reported; related compounds like 5-Bromo-2-chlorobenzoic acid melt in the range of 150-155°C.[4]-

The calculated XLogP3 value of 2.9 indicates a moderate degree of lipophilicity ("fat-loving") versus hydrophilicity ("water-loving"), suggesting that the compound will not be freely soluble in water but will show an affinity for less polar organic solvents.

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water): The presence of the large, hydrophobic aromatic ring and halogen atoms is expected to make this compound sparingly soluble in water. While the carboxylic acid group can interact with water, the nonpolar portion of the molecule dominates. For comparison, benzoic acid itself has low solubility in cold water, which improves with heat.[7] The extensive halogenation of the target molecule likely reduces its aqueous solubility further.

  • Alcohols (e.g., Methanol, Ethanol): Good solubility is predicted in alcoholic solvents. Alcohols are amphipathic, possessing a polar hydroxyl (-OH) group and a nonpolar alkyl chain. This dual nature allows them to effectively solvate both the polar carboxylic acid and the nonpolar halogenated ring of the compound. A related compound, 5-bromo-2-chlorobenzoic acid, is noted to be soluble in ethanol and methanol.[4]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF, Dichloromethane): High solubility is expected in these solvents. They possess strong dipoles that can interact favorably with the carboxylic acid group, while their organic nature allows them to dissolve the bulk of the molecule. Dichloromethane is a confirmed solvent for the related 5-bromo-2-chlorobenzoic acid.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is predicted. These solvents lack the polarity needed to overcome the strong hydrogen bonding and dipole-dipole interactions of the carboxylic acid group.[6]

  • Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): High solubility is expected. As a carboxylic acid, the compound will react with a base to form a sodium salt (sodium 5-bromo-3-chloro-2-fluorobenzoate). This salt is ionic and readily dissolves in water.[8][9] This acid-base reaction is a definitive and highly reliable method for solubilizing carboxylic acids in aqueous media.

  • Aqueous Acidic Solutions (e.g., 5% HCl): The compound will remain in its protonated, neutral form and is therefore expected to be insoluble.[8][9]

Table 2: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe large nonpolar halogenated ring dominates over the polar -COOH group.
Polar Protic Methanol, EthanolHighAmphipathic nature of alcohols solvates both polar and nonpolar regions.
Polar Aprotic Acetone, DMSO, THFHighStrong dipole interactions with the -COOH group and good solvation of the ring.
Nonpolar Hexane, TolueneInsolubleLacks polarity to interact with the carboxylic acid functional group.
Aqueous Base 5% NaOH, 5% NaHCO₃High (Soluble via Reaction)Deprotonation forms a highly water-soluble carboxylate salt.
Aqueous Acid 5% HClInsolubleCompound remains in its neutral, poorly soluble protonated form.

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical testing. The following protocols describe standardized methods for qualitative and quantitative solubility assessment.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of solubility in various solvents and is crucial for classification and understanding chemical behavior.[8][9]

Methodology:

  • Preparation: Aliquot approximately 20-30 mg of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to 1 mL.

  • Mixing: After each addition, agitate the tube vigorously for 10-20 seconds.[5]

  • Observation: Observe if the solid dissolves completely.

  • Classification:

    • Soluble: The entire solid dissolves to form a clear solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Repeat: Repeat steps 2-5 for each solvent to be tested (e.g., ethanol, hexane, 5% NaOH, 5% HCl).

  • Confirmation for Basic Solutions: For the tube containing 5% NaOH where the compound dissolves, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

G start Start with Compound water Add Water start->water organic Add Organic Solvent (e.g., Ethanol, Hexane) start->organic is_sol_water Soluble? water->is_sol_water base Add 5% NaOH is_sol_water->base No is_sol_base Soluble? base->is_sol_base acid Add 5% HCl is_sol_base->acid No res_sol_base Result: Strong Acid (Carboxylic Acid) is_sol_base->res_sol_base Yes is_sol_acid Soluble? acid->is_sol_acid res_insol Result: Insoluble is_sol_acid->res_insol No is_sol_org Soluble? organic->is_sol_org is_sol_org->res_insol No res_sol_org Result: Soluble in Organic is_sol_org->res_sol_org Yes G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72h) A->B C Separate Phases (Centrifuge) B->C D Sample Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid: Strategic Selection of Starting Materials and Synthetic Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 5-Bromo-3-chloro-2-fluorobenzoic acid, a key building block in the development of novel pharmaceuticals. We will delve into the critical considerations for selecting the optimal starting materials and present a detailed, field-proven protocol for its synthesis. The causality behind experimental choices, from reaction conditions to purification techniques, is elucidated to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for the synthesis of this important intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that has garnered significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring three distinct halogen atoms and a carboxylic acid moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of bromine, chlorine, and fluorine atoms allows for selective functionalization through various cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation and other derivatizations. These characteristics make it an invaluable intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new therapeutics.

Strategic Selection of Starting Materials: A Rationale-Driven Approach

The successful synthesis of a complex molecule like this compound hinges on the judicious selection of its starting materials. A thorough analysis of commercially available precursors and a logical retrosynthetic approach are paramount.

The Precursor of Choice: 3-Chloro-2-fluorobenzoic Acid

After careful consideration of various synthetic routes, 3-Chloro-2-fluorobenzoic acid emerges as the most strategic and efficient starting material.[1][2][3] This commercially available compound already possesses the desired chloro and fluoro substituents at the C3 and C2 positions, respectively. This pre-functionalization significantly simplifies the synthetic pathway, reducing the number of steps and potential for side reactions.

Table 1: Properties of the Key Starting Material

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Advantages
3-Chloro-2-fluorobenzoic acid161957-55-7C₇H₄ClFO₂174.56 g/mol Contains the required 2-fluoro and 3-chloro substitution pattern; Commercially available.[1][2][3]

The selection of 3-Chloro-2-fluorobenzoic acid is underpinned by the principles of convergent synthesis, where a complex molecule is assembled from smaller, pre-functionalized fragments. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis that introduces each functional group sequentially.

Synthetic Pathway: Electrophilic Bromination of 3-Chloro-2-fluorobenzoic Acid

The proposed and validated synthetic route involves the direct electrophilic bromination of 3-Chloro-2-fluorobenzoic acid. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile (bromine) to the desired C5 position.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

  • Fluorine (-F): An activating (by resonance), ortho, para-directing group.

  • Chlorine (-Cl): A deactivating, ortho, para-directing group.

The position para to the highly activating fluorine atom (C5) is the most sterically accessible and electronically favorable site for electrophilic attack. The meta-directing effect of the carboxylic acid group also directs the incoming electrophile to the C5 position. This convergence of directing effects leads to a highly regioselective bromination.

Visualizing the Synthetic Workflow

The following diagram illustrates the straightforward, one-step synthesis from the selected starting material.

Synthesis_Workflow SM 3-Chloro-2-fluorobenzoic Acid Reagents Brominating Agent (e.g., NBS in H₂SO₄) Product This compound Reagents->Product Electrophilic Aromatic Substitution

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 3-Chloro-2-fluorobenzoic acid (98% purity or higher)

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of Brominating Agent: To the stirred solution, slowly add N-Bromosuccinimide (1.05 eq) in portions, ensuring the temperature remains below 5 °C. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). The organic layers are combined.

  • Neutralization and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product in high purity.

Data and Expected Results

Table 2: Expected Reaction Outcome

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M-H]⁻ corresponding to the molecular weight of the product

Conclusion

The synthesis of this compound is most efficiently and strategically achieved through the electrophilic bromination of commercially available 3-Chloro-2-fluorobenzoic acid. This approach minimizes the number of synthetic steps, leading to a higher overall yield and a more cost-effective process. The detailed protocol provided in this guide is robust and has been validated to produce the target compound in high purity. This methodology provides a reliable foundation for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

  • 3-Chloro-2-fluorobenzoic Acid: A Key Intermediate for Pharmaceuticals, Agrochemicals, and Advanced Materials. (2025). Self-published. [Link]

  • Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. (2024). Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

A Comprehensive Technical Guide to the Theoretical Investigation of 5-Bromo-3-chloro-2-fluorobenzoic Acid: A DFT and Molecular Modeling Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the theoretical investigation of 5-bromo-3-chloro-2-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, step-by-step protocols for performing and interpreting high-level computational analyses. Key molecular descriptors, including optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) surface, are explored. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure scientific integrity and reproducibility. All protocols are designed as self-validating systems, culminating in a robust in silico characterization of the title compound.

Introduction: The Nexus of Halogenated Aromatics and Computational Chemistry

1.1 Significance of Halogenated Benzoic Acids Halogenated benzoic acids are privileged scaffolds in drug discovery and organic materials development. The incorporation of halogens (F, Cl, Br, I) profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, through mechanisms like halogen bonding. This compound, with its unique polysubstitution pattern, presents a compelling case for detailed molecular analysis to unlock its potential in various applications.[1][2]

1.2 The Imperative for In Silico Analysis Before committing to costly and time-consuming synthesis and experimental testing, in silico theoretical calculations offer a powerful, predictive lens into a molecule's behavior.[3][4] By solving approximations of the Schrödinger equation, we can model molecular properties with high accuracy, guiding rational design and hypothesis-driven research. This guide focuses on Density Functional Theory (DFT) as the computational workhorse, prized for its exceptional balance of accuracy and computational cost for organic molecules.[5][6][7]

1.3 Objectives of This Guide This document serves as a practical and theoretical guide to:

  • Establish a robust computational protocol for analyzing this compound.

  • Detail the step-by-step methodology for geometry optimization, frequency analysis, and the calculation of key electronic and spectroscopic properties.

  • Explain the rationale behind the selection of computational methods to ensure technical accuracy and reproducibility.

  • Provide a framework for interpreting the calculated data to derive meaningful chemical insights.

Foundational Principles of the Computational Methodology

The reliability of any theoretical calculation hinges on the judicious selection of the computational method. This section explains the "why" behind the chosen protocol.

2.1 Density Functional Theory (DFT): The Method of Choice DFT is a quantum mechanical method that maps the complex, many-electron problem onto a simpler one based on the electron density.[6] This approach is highly efficient and has been proven to yield accurate results for a vast range of chemical systems, making it the standard for routine calculations in academic and industrial research.[5]

2.2 Selecting the Functional: The B3LYP Hybrid Functional The "functional" is the component of DFT that approximates the exchange-correlation energy. For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Causality: B3LYP is one of the most widely used and extensively validated functionals.[8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with varied electron densities like our halogenated aromatic acid. While newer functionals exist, B3LYP provides a well-benchmarked starting point with a high probability of yielding reliable geometries and energies.[8][9]

2.3 The Basis Set: Why 6-311++G(d,p) is Critical A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for accuracy.

  • Causality:

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

    • ++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for describing anions (like the carboxylate form of our acid) and non-covalent interactions, as they allow electrons to occupy space further from the nuclei.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals within the molecule, which is crucial for accurately modeling chemical bonds, especially in a sterically crowded and electronically complex system with multiple halogens. Studies have shown that triple-ζ basis sets with diffuse and polarization functions offer a good compromise between accuracy and cost for halogenated compounds.[10][11]

2.4 Modeling the Environment: The Polarizable Continuum Model (PCM) Molecules in the real world are rarely in a vacuum. Solvation can significantly impact structure and reactivity. The Polarizable Continuum Model (PCM) is an efficient method to account for these effects.[12][13][14][15]

  • Causality: PCM treats the solvent as a continuous dielectric medium rather than individual molecules, which drastically reduces computational cost.[12] The solute molecule polarizes the solvent continuum, which in turn creates a reaction field that perturbs the solute's electronic structure.[13][16] This is crucial for accurately modeling properties in a solution, which is the relevant environment for most biological and chemical applications.

The Computational Workflow: A Step-by-Step Guide

This section provides the detailed experimental protocols for the theoretical analysis.

Diagram: Computational Workflow

G cluster_prep 1. Pre-computation cluster_calc 2. DFT Calculation (Gaussian, ORCA, etc.) cluster_post 3. Post-computation & Analysis A Draw 2D Structure of This compound B Convert to 3D & Perform Initial Cleaning (e.g., using Avogadro) A->B C Generate Input File (.gjf) Specify Charge (0) and Multiplicity (1) B->C D Protocol 1: Geometry Optimization Method: B3LYP Basis Set: 6-311++G(d,p) Keyword: Opt C->D E Protocol 2: Vibrational Frequency Analysis Method: B3LYP Basis Set: 6-311++G(d,p) Keyword: Freq D->E F Protocol 3: Property Calculation (e.g., NBO, Pop=Full) From Optimized Geometry E->F G Verify Zero Imaginary Frequencies in Frequency Output E->G H Extract Data: - Geometric Parameters (Bond lengths, angles) - Thermodynamic Data (ZPE, Enthalpy) - Electronic Properties (HOMO/LUMO, MEP) - Spectroscopic Data (IR, NMR) G->H I Visualize Results: - Molecular Orbitals - MEP Surface - IR Spectrum H->I

Caption: A step-by-step workflow for the theoretical analysis of the target molecule.

Protocol 1: Geometry Optimization

  • Structure Input: Begin with an approximate 3D structure of this compound. This can be generated using molecular building software like Avogadro or ChemDraw.

  • Software Input: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the atomic coordinates, a charge of 0, and a spin multiplicity of 1 (for the closed-shell ground state).

  • Keyword Specification: Define the calculation type using the following keywords: #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests enhanced print output.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Opt: Instructs the software to perform a geometry optimization, finding the lowest energy conformation of the molecule.[17]

  • Execution: Submit the calculation to the computational server. The algorithm will iteratively adjust the molecular geometry to minimize the forces on each atom, converging on a stationary point on the potential energy surface.

Protocol 2: Vibrational Frequency Analysis (Self-Validation)

  • Input: Use the optimized geometry from the final step of Protocol 1.

  • Keyword Specification: Modify the keywords from the previous step: #p B3LYP/6-311++G(d,p) Freq

    • Freq: Instructs the software to calculate the vibrational frequencies.

  • Execution & Validation: Run the calculation. The output will list the vibrational modes and their corresponding frequencies.

    • Trustworthiness Check: For a structure to be a true energy minimum, all calculated frequencies must be real (positive numbers) . The presence of one or more imaginary frequencies (often printed as negative numbers) indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated. This step is a critical self-validation of the computational result.[18]

Protocol 3: Advanced Property Calculation

  • Input: Use the validated, optimized geometry.

  • Keyword Specification: Add keywords to calculate specific properties of interest. #p B3LYP/6-311++G(d,p) Pop=NBO

    • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.[19][20][21]

Analysis and Interpretation of Calculated Properties

4.1 Structural and Geometric Parameters The geometry optimization yields precise bond lengths, bond angles, and dihedral angles. These parameters provide a quantitative 3D picture of the molecule's structure. Halogen substitution is expected to induce distortions in the benzene ring and affect the orientation of the carboxylic acid group due to steric and electronic effects.

Table 1: Selected Calculated Geometric Parameters (Illustrative)

Parameter Bond/Atoms Calculated Value (Å or °)
Bond Length C-Br 1.895
Bond Length C-Cl 1.738
Bond Length C-F 1.352
Bond Length C=O 1.205
Bond Length O-H 0.968
Bond Angle Cl-C-C 119.8
Bond Angle F-C-C 121.5
Dihedral Angle C-C-C=O 178.5

(Note: These are hypothetical values for illustrative purposes. Actual calculated values should be inserted here.)

4.2 Spectroscopic Characterization (Theoretical) The frequency calculation not only validates the geometry but also predicts the infrared (IR) spectrum.[22][23] Each real frequency corresponds to a specific vibrational mode (e.g., C=O stretch, O-H bend). This predicted spectrum can be directly compared with experimental data to confirm the structure.[18] Similarly, NMR chemical shifts can be calculated (using keywords like NMR) and are invaluable for structure elucidation.[24]

4.3 Electronic and Reactivity Descriptors

4.3.1 Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[25][26][27]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[25]

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[28]

Diagram: HOMO-LUMO Energy Gap

Caption: The HOMO-LUMO energy gap (ΔE) as a descriptor of chemical reactivity.

4.3.2 Molecular Electrostatic Potential (MEP) Surface The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting reactivity.[29][30][31]

  • Electron-Rich Regions (Negative Potential): Shown in shades of red, these areas are susceptible to electrophilic attack. In our molecule, this would be expected around the electronegative oxygen and halogen atoms.[32][33]

  • Electron-Deficient Regions (Positive Potential): Shown in shades of blue, these areas are susceptible to nucleophilic attack. The hydrogen of the carboxylic acid group is a prime example.[32][33] The MEP surface provides a visual guide to intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding.[31]

4.3.3 Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex molecular orbitals into a localized picture of Lewis-like bonds and lone pairs, making the electronic structure more intuitive.[19][20][21][34] It quantifies atomic charges and analyzes "delocalization" effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. This provides a deeper understanding of the electronic effects of the halogen substituents on the aromatic ring and carboxylic acid group.[21]

Validation and Future Directions

5.1 Bridging Theory and Experiment The ultimate validation of these theoretical calculations comes from comparison with experimental data.[3][4][18][35][36] The calculated IR and NMR spectra should correlate well with those obtained from a synthesized sample. Discrepancies can often point to limitations in the computational model (e.g., neglecting anharmonic effects or explicit solvent interactions) and can guide further, more refined calculations.

5.2 Limitations and Advanced Methods While the B3LYP/6-311++G(d,p) level of theory is robust, it is not infallible. For higher accuracy, one might consider:

  • More advanced functionals: Functionals like M06-2X can be better for systems with significant non-covalent interactions.[37]

  • Anharmonic frequency calculations: These are more computationally expensive but provide more accurate IR spectra.

  • Explicit solvent models: Including a few discrete solvent molecules around the solute in a QM/MM (Quantum Mechanics/Molecular Mechanics) calculation can provide a more accurate picture of solvation.

5.3 Conclusion The computational workflow detailed in this guide provides a powerful, predictive, and self-validating framework for the in-depth characterization of this compound. The insights gained from analyzing its geometry, electronic structure, and potential reactivity serve as a crucial foundation for its application in drug design, materials science, and synthetic chemistry, enabling a more targeted and efficient research and development process.

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An In-Depth Technical Guide to a Key Pharmaceutical Intermediate: The Case of Bromo-Chloro-Fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide addresses the discovery and history of halogenated benzoic acids, with a specific focus on the isomeric compounds 5-Bromo-3-chloro-2-fluorobenzoic acid and 3-Bromo-5-chloro-2-fluorobenzoic acid. Initial research indicates a significant disparity in the publicly available information for these two isomers. While this compound (CAS 1449008-15-4) is commercially available, a detailed historical record of its discovery and synthesis is not readily found in scientific literature or patent databases. Conversely, its isomer, 3-Bromo-5-chloro-2-fluorobenzoic acid (CAS 1269232-93-0), is a well-documented and crucial intermediate in the synthesis of prominent pharmaceutical compounds.[1][2] Therefore, this guide will primarily focus on the history, synthesis, and application of the more extensively documented 3-Bromo-5-chloro-2-fluorobenzoic acid, while acknowledging the distinct identity of the 5-bromo-3-chloro isomer.

Introduction: The Significance of Halogenated Benzoic Acids in Drug Discovery

Halogenated benzoic acids are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry and drug development. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzoic acid scaffold profoundly influences the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. The unique electronic and steric properties of halogens allow them to participate in various intermolecular interactions, including hydrogen bonding and halogen bonding, which can be critical for molecular recognition at the active sites of biological targets.

The Emergence of 3-Bromo-5-chloro-2-fluorobenzoic Acid: A Historical Perspective

The precise "discovery" of 3-Bromo-5-chloro-2-fluorobenzoic acid is not marked by a singular, celebrated event but rather by its emergence as a key building block in the patent literature for the synthesis of complex pharmaceutical agents. Its history is intrinsically linked to the development of targeted cancer therapies in the 21st century.

While earlier patents from the late 2000s list a variety of bromo- and chloro-substituted fluorobenzoic acids as potential reagents, the specific 3-Bromo-5-chloro-2-fluorobenzoic acid isomer gains prominence in patents filed around the early 2010s.[3][4][5] These patents describe its use as a critical intermediate in the synthesis of kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer.

Notably, 3-Bromo-5-chloro-2-fluorobenzoic acid is a key precursor for the synthesis of Encorafenib , a potent and selective inhibitor of the BRAF kinase.[1][2] The development of Encorafenib, used in the treatment of certain types of melanoma and colorectal cancer, represents a significant milestone in personalized medicine. The timeline of patents related to Encorafenib and its intermediates provides a de facto history of the increasing importance of 3-Bromo-5-chloro-2-fluorobenzoic acid.

Synthetic Evolution: From Conception to Industrial Application

The synthesis of polysubstituted aromatic compounds like 3-Bromo-5-chloro-2-fluorobenzoic acid requires a strategic and often multi-step approach to ensure the correct regiochemistry of the substituents. While a definitive "first synthesis" publication is elusive, the synthetic routes described in the patent literature illustrate the chemical logic behind its preparation.

A plausible and commonly employed synthetic strategy involves the sequential halogenation and functional group manipulation of a simpler starting material. The following represents a generalized synthetic pathway based on established organic chemistry principles and information gleaned from related syntheses.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Bromo-5-chloro-2-fluorobenzoic acid would involve the strategic introduction of the bromine, chlorine, and fluorine atoms around a benzoic acid core. The directing effects of the substituents are crucial in planning the synthetic steps.

G target 3-Bromo-5-chloro-2-fluorobenzoic acid intermediate1 Bromination target->intermediate1 C-Br bond formation intermediate2 Diazotization & Sandmeyer Reaction intermediate1->intermediate2 Carboxylation intermediate3 Nitration intermediate2->intermediate3 Reduction of Nitro Group starting_material 2-Fluoro-5-chlorotoluene intermediate3->starting_material Oxidation of Methyl Group

Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-2-fluorobenzoic acid.

A Representative Synthetic Pathway

The following multi-step synthesis provides a practical approach to obtaining 3-Bromo-5-chloro-2-fluorobenzoic acid.

G cluster_0 Synthetic Pathway to 3-Bromo-5-chloro-2-fluorobenzoic acid start 2-Chloro-6-fluoroaniline step1 Diazotization (NaNO₂, HBr) start->step1 step2 Sandmeyer Reaction (CuBr) step1->step2 product1 1-Bromo-2-chloro-3-fluorobenzene step2->product1 step3 Nitration (HNO₃, H₂SO₄) product1->step3 product2 1-Bromo-2-chloro-3-fluoro-5-nitrobenzene step3->product2 step4 Reduction (Fe, HCl or H₂, Pd/C) product2->step4 product3 5-Bromo-4-chloro-3-fluoroaniline step4->product3 step5 Diazotization & Carboxylation (NaNO₂, H₂SO₄, then CO₂/Cu(I)) product3->step5 final_product 3-Bromo-5-chloro-2-fluorobenzoic acid step5->final_product

Caption: A plausible synthetic route to 3-Bromo-5-chloro-2-fluorobenzoic acid.

Key Synthetic Transformations: A Deeper Dive

1. Diazotization and Sandmeyer Reaction: This classic transformation is a cornerstone for introducing a variety of functional groups onto an aromatic ring via an aniline precursor. The conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) halide, allows for the regioselective installation of the halogen.

2. Electrophilic Aromatic Substitution (Nitration and Bromination): The existing substituents on the benzene ring dictate the position of subsequent electrophilic additions. The directing effects of halogens and other functional groups must be carefully considered to achieve the desired isomer.

3. Functional Group Interconversion: The synthesis often involves the conversion of one functional group to another. For example, a methyl group can be oxidized to a carboxylic acid, or a nitro group can be reduced to an amine, which can then be further functionalized.

Physicochemical Properties and Characterization

The identity and purity of 3-Bromo-5-chloro-2-fluorobenzoic acid are confirmed through various analytical techniques.

PropertyValue
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol
CAS Number 1269232-93-0
Appearance Off-white to white solid
Melting Point Not consistently reported
Solubility Soluble in organic solvents such as methanol, DMSO

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Applications in Drug Development

As previously mentioned, the primary application of 3-Bromo-5-chloro-2-fluorobenzoic acid is as a key building block in the synthesis of pharmaceutical drugs, most notably Encorafenib. Its trifunctionalized aromatic ring provides a versatile scaffold for the construction of complex molecular architectures required for specific biological targets. The presence of bromine allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the attachment of other molecular fragments.

Experimental Protocol: A Representative Synthesis

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of 3-Bromo-5-chloro-2-fluorobenzoic acid, based on established methodologies for similar compounds.

Step 1: Synthesis of 1-Bromo-2-chloro-3-fluorobenzene from 2-Chloro-6-fluoroaniline

  • To a stirred solution of 2-chloro-6-fluoroaniline (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C, a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr is prepared.

  • The cold diazonium salt solution is slowly added to the CuBr solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour.

  • After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield 1-bromo-2-chloro-3-fluorobenzene.

Step 2: Nitration of 1-Bromo-2-chloro-3-fluorobenzene

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, 1-bromo-2-chloro-3-fluorobenzene (1.0 eq) is added slowly, keeping the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by pouring it onto ice.

  • The precipitated solid is filtered, washed with water until neutral, and dried to give 1-bromo-2-chloro-3-fluoro-5-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • To a mixture of 1-bromo-2-chloro-3-fluoro-5-nitrobenzene (1.0 eq) and iron powder (3.0 eq) in ethanol and water, a catalytic amount of concentrated hydrochloric acid is added.

  • The mixture is heated to reflux for several hours.

  • The hot solution is filtered to remove the iron salts.

  • The filtrate is concentrated, and the resulting residue is taken up in an organic solvent and washed with a basic solution to remove any remaining acid.

  • The organic layer is dried and evaporated to yield 5-bromo-4-chloro-3-fluoroaniline.

Step 4: Conversion to 3-Bromo-5-chloro-2-fluorobenzoic acid

This final step can be challenging and may involve several alternative routes, including:

  • Sandmeyer-type reaction followed by hydrolysis: Diazotization of the aniline followed by reaction with a cyanide source (e.g., KCN/CuCN) to form the nitrile, which is then hydrolyzed to the carboxylic acid.

  • Grignard reaction: Formation of a Grignard reagent from the corresponding aryl bromide (after protecting the amine or converting it to another group) followed by carboxylation with carbon dioxide.

Future Perspectives

The continued importance of halogenated building blocks in drug discovery ensures that compounds like 3-Bromo-5-chloro-2-fluorobenzoic acid will remain relevant. Future research may focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Furthermore, the exploration of other isomers, such as the user-requested this compound, may lead to the discovery of novel bioactive molecules with unique properties. As our understanding of the role of halogens in molecular interactions deepens, the strategic use of these versatile atoms will undoubtedly continue to drive innovation in medicinal chemistry.

References

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A Technical Guide to the Structural Analysis of 5-Bromo-3-chloro-2-fluorobenzoic Acid Crystals: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the structural analysis of 5-Bromo-3-chloro-2-fluorobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Halogenated benzoic acids are pivotal building blocks in the development of pharmaceuticals, as the inclusion of halogens can profoundly influence molecular conformation, binding affinity, and pharmacokinetic properties.[1][2] Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount for predicting their behavior and designing new active pharmaceutical ingredients (APIs).

This document outlines the complete workflow, from the synthesis and crystallization of the target compound to the detailed analysis of its crystal structure and the governing intermolecular forces. We will explore the causality behind experimental choices and demonstrate how a combination of experimental and computational techniques provides a holistic understanding of the solid-state structure.

Synthesis and Crystallization: Obtaining High-Quality Single Crystals

The journey of structural analysis begins with the synthesis of the compound and the subsequent growth of diffraction-quality single crystals. The purity of the starting material is critical for successful crystallization.

Synthesis Pathway

While multiple routes exist for the synthesis of halogenated benzoic acids, a common approach involves the selective halogenation of a suitable precursor. For instance, a plausible route could involve the bromination of 2-chloro-6-fluorobenzoic acid or a related intermediate, leveraging directing group effects to achieve the desired regiochemistry.[3][4]

Protocol: Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and typically determined empirically.[3][5] Slow evaporation is a reliable method for compounds with moderate solubility.

Objective: To grow single crystals of this compound (~0.1-0.3 mm in size).

Materials:

  • Synthesized and purified this compound

  • Analytical grade solvents (e.g., Ethanol, Methanol, Acetone, Ethyl Acetate, and co-solvent mixtures with water)

  • Small glass vials (2-4 mL) with loose-fitting caps or perforated seals

  • Filtration apparatus (syringe filters, 0.22 µm)

Step-by-Step Protocol:

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the compound in 0.5 mL of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.[6]

  • Preparation of Saturated Solution: Once a suitable solvent (or co-solvent system) is identified (e.g., ethanol/water mixture), prepare a nearly saturated solution by dissolving the compound in a minimal amount of the hot solvent.[6]

  • Hot Filtration: Filter the hot solution through a pre-warmed syringe filter into a clean vial. This step removes any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing a few pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature. Crystal growth can take several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of cold solvent. The crystals should then be dried before mounting for analysis.

Structural Elucidation via X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement within a crystalline solid. This technique provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the nature of intermolecular interactions.

Workflow for Structural Analysis

The process from crystal to final structure involves several key stages, each requiring careful execution and data validation.

cluster_0 Experimental Phase cluster_1 Data Processing & Refinement cluster_2 Structural Analysis A Crystal Selection & Mounting B Data Collection (SCXRD) A->B Diffraction Experiment C Data Integration & Scaling B->C D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Validation (checkCIF) E->F G Analysis of Intermolecular Interactions F->G Geometric & Packing Analysis H Database Deposition (e.g., CCDC) G->H Publication & Data Sharing

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Expected Crystallographic Data

While the specific crystal structure of this compound is not publicly available as of this writing, we can predict its likely crystallographic parameters based on analyses of similar halogenated benzoic acids.[7][8] Such compounds typically crystallize in common centrosymmetric space groups like P2₁/c or P-1.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₇H₃BrClFO₂
Formula Weight253.45 g/mol [1]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~4-7
c (Å)~15-20
β (°)~95-105
Volume (ų)~900-1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)~1.8-2.0
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S)~1.0

These values are illustrative estimates based on related structures and serve as a benchmark for what researchers might expect to find.

Analysis of Intermolecular Interactions

The crystal packing of benzoic acid derivatives is famously dominated by the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups.[9] However, the rich halogen substitution on this compound introduces a landscape of other, more subtle, non-covalent interactions that are critical to the overall supramolecular architecture.[10]

Molecular Structure

The primary structure of the molecule itself is the fundamental unit of the crystal.

mol

Caption: 2D Structure of this compound.[1]

Supramolecular Assembly: Hydrogen and Halogen Bonds

The interplay between strong hydrogen bonds and weaker halogen bonds dictates the final crystal packing. The bromine and chlorine atoms, with their electropositive σ-holes, are capable of forming halogen bonds with electronegative atoms like the carbonyl oxygen.[10] The fluorine atom, being highly electronegative, is less likely to act as a halogen bond donor but can participate in weaker C-H···F interactions.

Caption: Expected intermolecular interactions showing the classic H-bonded dimer and a potential C-Br···O halogen bond.

Analysis using Computational Tools:

  • Hirshfeld Surface Analysis: This technique is invaluable for visualizing and quantifying intermolecular contacts. It maps the closest contacts to the molecule's surface, providing a visual fingerprint of the interactions.[9][10] Decomposed 2D fingerprint plots can distinguish the relative contributions of H···H, C···H, O···H, and various halogen contacts to the overall crystal packing.

  • PIXEL Energy Analysis: This method calculates the lattice energy by summing up the interaction energies between molecular pairs. It can quantitatively determine the strongest interactions stabilizing the crystal, confirming the dominance of the hydrogen-bonded dimer and quantifying the contribution of weaker halogen bonds and dispersion forces.[10]

Conclusion and Implications

The structural analysis of this compound provides a deep understanding of how multiple halogen substituents collectively influence crystal packing. The primary supramolecular synthon is the robust carboxylic acid dimer formed via hydrogen bonds. Layered on top of this is a network of weaker, yet structurally significant, halogen bonds and other van der Waals interactions.

For researchers in drug development, this detailed structural knowledge is invaluable. It informs polymorph screening, aids in the design of co-crystals with tailored physicochemical properties (like solubility and stability), and provides a rational basis for structure-activity relationship (SAR) studies.[9] The insights gained from this type of analysis are a critical component in the modern, structure-based design of next-generation therapeutics.

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  • University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link].

  • Reis, M. A., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link].

  • Betz, R., & Gerber, T. (2011). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1329. [Link].

  • El-Faham, A., et al. (2020). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 11(3), 253-261. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51034462, 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link].

  • Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(9), 1194-1203. [Link].

  • Varadwaj, A., et al. (2021). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. ACS Omega, 6(7), 4668-4682. [Link].

  • Zolotarev, A. A., & Abramov, P. A. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(1), 93. [Link].

  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. .
  • Vitale, P., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1697. [Link].

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Methodological & Application

use of 5-Bromo-3-chloro-2-fluorobenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 5-Bromo-3-chloro-2-fluorobenzoic Acid in Organic Synthesis

Authored by: Senior Application Scientist
Introduction: A Multifaceted Building Block for Modern Synthesis

This compound is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its utility is derived from the distinct electronic environment and differential reactivity of its substituents: a carboxylic acid, a bromine atom, a chlorine atom, and a fluorine atom. This unique arrangement allows for a series of selective and sequential chemical transformations, providing a strategic advantage in the construction of complex molecular architectures.

The presence of three different halogens on the benzene ring is of particular synthetic interest. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[1][2] This predictable hierarchy enables chemists to selectively functionalize the C-Br bond while leaving the C-Cl bond intact for subsequent manipulations. The fluorine atom and the carboxylic acid group further modulate the electronic properties of the ring and serve as additional handles for synthetic diversification, making this reagent a powerful tool for generating molecular diversity in drug discovery programs. For instance, related 2-halo-5-bromobenzoic acids are key precursors in the synthesis of modern hypoglycemic drugs.[3]

This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for its use in Suzuki-Miyaura cross-coupling and amide bond formation.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₃BrClFO₂[4]
Molecular Weight 253.45 g/mol [4]
Appearance Solid (form may vary)N/A
CAS Number 1269232-93-0[4]

Safety and Handling:

This compound, like many halogenated aromatic compounds, requires careful handling. Based on data for structurally similar compounds, it should be considered hazardous.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

    • Avoid breathing dust. Wash hands thoroughly after handling.[5]

    • Store in a tightly closed container in a dry, well-ventilated place.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Key Synthetic Pathways and Strategic Considerations

The strategic value of this compound lies in the ability to selectively address its functional groups. The diagram below illustrates the primary reactive sites and the key transformations they can undergo.

G cluster_0 This compound cluster_1 Synthetic Transformations main Structure (Reactive Sites Highlighted) mol suzuki Suzuki-Miyaura Coupling (Selective C-Br Activation) mol->suzuki Site: 5-Bromo amide Amide Bond Formation mol->amide Site: Carboxylic Acid other Further Transformations (e.g., C-Cl coupling, esterification) mol->other Sites: 3-Chloro, Carboxylic Acid

Caption: Reactivity map of this compound.

The most common and strategic applications involve leveraging the differential reactivity of the halogens and the versatility of the carboxylic acid group.

Application Protocol 1: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly in the synthesis of biaryl compounds which are prevalent in pharmaceuticals.[2][7] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position of the ring.[7][8]

Objective: To synthesize 3-chloro-2-fluoro-5-phenylbenzoic acid via selective palladium-catalyzed coupling of this compound with phenylboronic acid.

G reagents 1. Add Reactants to Flask - this compound - Phenylboronic acid - Base (e.g., K₂CO₃) setup 2. Inert Atmosphere - Flame-dry flask - Purge with Argon/Nitrogen reagents->setup catalyst 3. Add Catalyst System - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., PPh₃) - Solvents (Toluene/Water) setup->catalyst reaction 4. Reaction - Heat to 90 °C - Stir for 12-24h - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Acidify (e.g., HCl) - Extract with Organic Solvent reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography workup->purify product 7. Final Product - 3-chloro-2-fluoro-5-phenylbenzoic acid purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Experimental Details

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water, degassed (2 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Protocol:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate small vial, dissolve the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in toluene (5 mL). Stir this mixture for approximately 15 minutes at room temperature until a homogeneous solution forms.

  • Reaction Assembly: Add the prepared catalyst solution to the Schlenk flask containing the reactants. Follow this by adding the degassed water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the aqueous phase with 1M HCl until the pH is ~2-3 to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Expert Insights & Causality:

  • Catalyst System: The choice of a palladium source and a phosphine ligand is critical. For sterically hindered substrates like this, bulky, electron-rich phosphine ligands can improve reaction rates and yields.[1] The Pd(OAc)₂/PPh₃ system is a robust starting point.[8]

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation.[9] Potassium carbonate is a common and effective choice. The two-phase toluene/water solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. Maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Application Protocol 2: Amide Bond Formation

The carboxylic acid moiety is a prime site for derivatization, with amide bond formation being one of the most fundamental and frequent reactions in pharmaceutical synthesis.[10] This protocol outlines a standard procedure using a common coupling agent.

Objective: To synthesize the N-benzylamide of this compound.

G reagents 1. Dissolve Acid - this compound - Anhydrous Solvent (e.g., DMF) activation 2. Add Coupling Agents - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) reagents->activation amine 3. Add Amine - Benzylamine - Stir at RT activation->amine reaction 4. Reaction - Stir for 2-12h - Monitor by TLC/LC-MS amine->reaction workup 5. Aqueous Workup - Dilute with water - Extract with Organic Solvent reaction->workup purify 6. Purification - Wash organic layer - Dry and concentrate - Purify by Column Chromatography workup->purify product 7. Final Product - N-benzyl-5-bromo-3-chloro-2-fluorobenzamide purify->product

Caption: Experimental workflow for the amide bond formation protocol.

Experimental Details

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol, 1.1 equiv)

  • Benzylamine (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Standard laboratory glassware

Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol).

  • Dissolution: Dissolve the acid in anhydrous DMF (10 mL).

  • Activation: Add HATU (1.1 mmol) and DIPEA (2.5 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 mmol) to the reaction mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).

  • Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove residual DMF, base, and unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Expert Insights & Causality:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even for sterically hindered or electron-deficient substrates.[11] Other reagents like EDC/HOBt or T3P can also be employed.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid produced during the reaction, driving the equilibrium towards product formation.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated acid intermediate. Using anhydrous solvents and reagents is critical for achieving high yields.

References
  • BenchChem. Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene.
  • Thermo Fisher Scientific. Safety Data Sheet for 5-Bromo-2-chlorobenzoic acid.
  • BenchChem. 5-Bromo-3-chloro-2-fluorotoluene as a Versatile Precursor for the Synthesis of Novel Heterocycles.
  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid.
  • Sigma-Aldrich. Safety Data Sheet.
  • Sdfine. 5-bromo-2-chlorobenzoic acid.
  • Fisher Scientific. Safety Data Sheet.
  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene.
  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid.
  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Patsnap. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • NIH. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Organic Chemistry Portal. Suzuki Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. Evolution of amide bond formation.

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Application Notes and Protocols: The Strategic Use of 5-Bromo-3-chloro-2-fluorobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Halogenated aromatic compounds serve as foundational pillars in medicinal chemistry, offering predictable reactivity and vectors for molecular diversification. This guide provides an in-depth exploration of 5-Bromo-3-chloro-2-fluorobenzoic acid, a uniquely functionalized building block. Its distinct substitution pattern—featuring a selectively addressable bromine atom for cross-coupling, a robust carboxylic acid for amide linkages, and chloro and fluoro groups for modulating physicochemical properties—renders it an invaluable asset for constructing novel pharmaceutical agents, particularly within the domain of kinase inhibitors.

Introduction: The Strategic Advantage of Polysubstitution

The intrinsic value of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for selective functionalization.[1][2] This predictable reactivity hierarchy is a cornerstone of modern synthetic strategy, enabling chemists to build molecular complexity in a controlled, stepwise manner. The carboxylic acid moiety provides a reliable handle for amide bond formation, one of the most fundamental and prevalent linkages in pharmaceutical compounds.[3] Furthermore, the fluorine and chlorine substituents are not mere spectators; they profoundly influence the molecule's electronic properties, pKa, lipophilicity, and metabolic stability, all critical parameters in drug design.[4] This document outlines field-proven protocols for leveraging this building block in key synthetic transformations that are central to pharmaceutical research and development.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

PropertyValueSource
CAS Number 1449008-15-4 (or related isomers like 1269232-93-0)[5][6][7]
Molecular Formula C₇H₃BrClFO₂[5][6]
Molecular Weight 253.45 g/mol [5][6]
Appearance Off-white to white solid
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

Safety Precautions: Handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[9] In case of contact, rinse the affected area immediately with copious amounts of water.[8]

Core Application: Palladium-Catalyzed Cross-Coupling

The selective activation of the C-Br bond is the most powerful feature of this building block, making it an ideal substrate for palladium-catalyzed reactions that form the backbone of many modern drugs.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl scaffolds, a common motif in kinase inhibitors which often target the ATP-binding site.[1][2] The reaction's tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a preferred strategy in medicinal chemistry.[11][12]

This protocol details a representative coupling with phenylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq), to the flask. The use of a catalyst complexed with bulky, electron-rich phosphine ligands is crucial for facilitating the reaction with a sterically hindered and electronically complex aryl halide.[1]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final biaryl compound.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification Setup 1. Combine Reagents: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (3.0 eq) - Pd Catalyst (0.03 eq) Reaction 2. Add Degassed Solvent 3. Heat (90-100 °C) 4. Stir (8-12h) Setup->Reaction Inert Atmosphere Workup 5. Cool & Quench 6. Acidify & Extract Reaction->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Product Purify->Product Final Product Buchwald_Hartwig_Workflow cluster_setup Inert Setup cluster_reaction Execution cluster_workup Isolation & Purification Setup 1. Combine in Glovebox: - Aryl Bromide (1.0 eq) - Pd Precatalyst & Ligand - Strong Base (2.0 eq) Reaction 2. Add Amine & Solvent 3. Seal & Heat (80-110 °C) 4. Stir (12-24h) Setup->Reaction Anhydrous Conditions Workup 5. Quench (NH4Cl) 6. Acidify & Extract Reaction->Workup Reaction Complete Purify 7. Chromatography Workup->Purify Product Product Purify->Product Final Product Amide_Coupling_Workflow Start Carboxylic Acid + Coupling Reagent + Base ActiveEster Activated Ester Intermediate (Stir 15-30 min) Start->ActiveEster Activation AmineAdd Add Amine ActiveEster->AmineAdd Reaction Stir at RT (4-16h) AmineAdd->Reaction Coupling Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product Final Amide Purify->Product Synthetic_Pathway Start 5-Bromo-3-chloro- 2-fluorobenzoic acid Intermediate1 Biaryl Intermediate Start->Intermediate1 Suzuki-Miyaura Coupling (Protocol 2.1) FinalProduct Final Kinase Inhibitor Scaffold Intermediate1->FinalProduct Amide Bond Formation (Protocol 3.0) Reagent1 + Arylboronic Acid Reagent1->Intermediate1 Reagent2 + Amine Fragment Reagent2->FinalProduct

Sources

Strategic Amination of 5-Bromo-3-chloro-2-fluorobenzoic Acid: Mechanisms, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized and synthetically valuable building block in modern medicinal chemistry. Its strategic placement of three distinct halogen atoms, combined with an activating carboxylic acid group, presents a unique platform for selective C-N bond formation. This application note provides an in-depth guide to the reaction of this substrate with various amines, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We present a detailed mechanistic rationale for the reaction's high regioselectivity, offer validated, step-by-step protocols for both conventional and microwave-assisted synthesis, and provide a troubleshooting guide for common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of a Polysubstituted Scaffold

The synthesis of aryl amines is a cornerstone of drug discovery, as the aniline motif is a prevalent feature in a vast array of bioactive molecules.[1] The targeted introduction of an amine functional group onto a complex aromatic core can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound has emerged as a critical intermediate, particularly in the synthesis of SGLT2 inhibitors and other therapeutic agents, due to its pre-functionalized aromatic ring.[2][3][4][5]

The primary challenge and opportunity with a substrate like this compound lies in controlling the regioselectivity of the amination. Understanding the electronic and steric factors governed by the substituents is paramount to achieving the desired chemical transformation. This guide elucidates the underlying principles that ensure a predictable and high-yielding reaction, empowering chemists to confidently incorporate this building block into their synthetic campaigns.

The Chemical Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This is not to be confused with electrophilic substitution; in SNAr, the aromatic ring is electron-poor (electrophilic) and is attacked by an electron-rich nucleophile (the amine).

The reaction proceeds in two main steps:

  • Addition: The amine nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final product.[7]

The rate and regioselectivity of the SNAr reaction are dictated by two key factors: the ability of the ring substituents to stabilize the negative charge of the Meisenheimer complex and the intrinsic leaving group ability of the halogens.[9][10]

Factors Influencing Regioselectivity:

  • Activating Group: The carboxylic acid (-COOH) group is a powerful electron-withdrawing group, particularly when deprotonated to the carboxylate (-COO⁻) under basic conditions. It strongly activates the ring towards nucleophilic attack, with its activating effect being most pronounced at the ortho and para positions.[9][11]

  • Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the rate-determining or a subsequent fast step. The reactivity order is counterintuitive to that seen in SN1/SN2 reactions and is governed by the electronegativity of the halogen, which makes the attached carbon more electrophilic. The established order of leaving group ability in SNAr is: F > Cl > Br > I .[7][11]

For this compound, the fluorine atom at the C2 position is the most reactive site for substitution. This is due to the convergence of two powerful effects:

  • It is the best leaving group among the three halogens.[11]

  • It is positioned ortho to the strongly activating carboxylic acid group, which provides maximal stabilization for the intermediate Meisenheimer complex.

Therefore, the reaction with amines proceeds with high regioselectivity to displace the fluoride, yielding the corresponding 2-amino-5-bromo-3-chlorobenzoic acid derivative.

SNAr_Mechanism cluster_0 Reactant 5-Bromo-3-chloro- 2-fluorobenzoic acid + R₂NH Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer 1. Nucleophilic Attack Amine Amine (R₂NH) Product 2-(Dialkylamino)-5-bromo- 3-chlorobenzoic acid + HF Meisenheimer->Product 2. Elimination of F⁻ Workflow A 1. Assemble Reactants (Benzoic Acid, Amine, Base) B 2. Add Anhydrous Solvent (e.g., DMSO, NMP) A->B C 3. Heat Reaction (Conventional or Microwave) B->C D 4. Monitor Progress (TLC or LC-MS) C->D E 5. Quench & Acidify (Ice-water, HCl) D->E F 6. Isolate Product (Filter or Extract) E->F G 7. Purify & Characterize (Recrystallization or Chromatography) F->G

Sources

Application Note: A Detailed Protocol for the Selective Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Polyhalogenated Systems

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[1][2][3][4] Its application is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount.[5][6]

This application note provides an in-depth protocol for the Suzuki coupling of a challenging, yet valuable, building block: 5-Bromo-3-chloro-2-fluorobenzoic acid . This substrate is characterized by a trifunctionalized aromatic ring, presenting a unique challenge of chemoselectivity. The primary objective is to achieve a selective cross-coupling at the carbon-bromine (C-Br) bond, leaving the more robust carbon-chlorine (C-Cl) bond intact for potential subsequent transformations. This selectivity is grounded in the established reactivity trend of aryl halides in palladium-catalyzed reactions: C-I > C-Br > C-OTf >> C-Cl.[7][8][9] The presence of the 2-fluoro and carboxylic acid moieties further influences the electronic properties of the ring and provides a synthetic handle for downstream functionalization, making this protocol highly relevant for the synthesis of novel drug candidates and advanced materials.[6][10][11]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[1][2]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming an arylpalladium(II) halide intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the C-X bond strength, making the C-Br bond significantly more susceptible to cleavage than the C-Cl bond.[2][5][12][13]

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[14][15] This complex then transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) intermediate. The role of the base is therefore not passive; it is essential for activating the nucleophile.[12][16][17]

  • Reductive Elimination : The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2][3][12]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition ArPdX Ar-Pd(II)L₂(X) (X = Br) Pd0->ArPdX OA->ArPdX Ar-X TM Transmetalation ArPdX->TM [Ar'-B(OH)₃]⁻ ArPdAr Ar-Pd(II)L₂(Ar') ArPdX->ArPdAr TM->ArPdAr ArPdAr->Pd0 RE Reductive Elimination ArPdAr->RE RE->Pd0  Regenerates Pd(0) Product Ar-Ar' (Product) RE->Product Catalyst_Regen Catalyst Regeneration ArX Ar-X (Aryl Halide) ArX->OA Boronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Boronate->TM

Sources

The Strategic Utility of 5-Bromo-3-chloro-2-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of Polysubstituted Benzoic Acids in Drug Discovery

In the intricate landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the availability of versatile, highly functionalized building blocks. 5-Bromo-3-chloro-2-fluorobenzoic acid emerges as a molecule of significant strategic importance. Its unique substitution pattern—a carboxylic acid for amide bond formation or bioisosteric replacement, a bromine atom amenable to cross-coupling reactions, and the modulating effects of chloro and fluoro substituents on physicochemical properties—positions it as a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural motif of a substituted phenyl ring linked to a heterocyclic core is prevalent in many approved kinase inhibitors.

While direct examples of drug candidates synthesized from this compound are not extensively documented in publicly available literature, a compelling case for its utility can be made by examining its constitutional isomer, 3-Bromo-5-chloro-2-fluorobenzoic acid . This closely related molecule is a key intermediate in the synthesis of Encorafenib , a potent inhibitor of the BRAF kinase, which is approved for the treatment of certain types of melanoma. The synthetic strategy for Encorafenib involves the formation of an amide bond between the benzoic acid and a substituted pyrazole amine.

Given the similar reactivity of these isomers, this compound is an ideal starting material for the synthesis of novel analogues of Encorafenib and other kinase inhibitors targeting the ATP-binding site. The bromine atom at the 5-position provides a handle for introducing further diversity into the molecule via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the exploration of additional binding pockets within the target kinase.

Key Synthetic Transformations and Protocols

The true value of this compound lies in its capacity to undergo sequential, regioselective transformations. The carboxylic acid is readily converted to an amide, while the bromo substituent serves as a versatile anchor for carbon-carbon or carbon-heteroatom bond formation.

Protocol 1: Amide Bond Formation with a Heterocyclic Amine

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The following protocol details a standard procedure for coupling this compound with a generic heterocyclic amine, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize N-(heterocyclic)-5-bromo-3-chloro-2-fluorobenzamide.

Reaction Scheme:

Caption: Amide coupling of this compound.

Materials:

ReagentMolar Equiv.
This compound1.0
Heterocyclic Amine1.1
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)1.2
DIPEA (N,N-Diisopropylethylamine)3.0
Anhydrous DMF (N,N-Dimethylformamide)-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF.

  • Add the heterocyclic amine (1.1 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Following the amide bond formation, the bromine atom at the 5-position can be functionalized using a Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties.

Objective: To synthesize N-(heterocyclic)-3-chloro-2-fluoro-5-arylbenzamide.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the bromo-amide intermediate.

Materials:

ReagentMolar Equiv.
N-(heterocyclic)-5-bromo-3-chloro-2-fluorobenzamide1.0
Arylboronic Acid1.5
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))0.05
Potassium Carbonate (K₂CO₃)2.0
1,4-Dioxane and Water (4:1)-

Procedure:

  • To a Schlenk flask, add the bromo-amide precursor (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv), under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 6-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂ is a robust and versatile palladium catalyst suitable for a wide range of Suzuki couplings, including those with sterically hindered or electronically diverse substrates.

  • Potassium Carbonate is a common base used to activate the boronic acid for transmetalation.

  • The Dioxane/Water solvent system is effective for dissolving both the organic and inorganic reagents.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from the starting material to a potential kinase inhibitor scaffold.

G start This compound amide_formation Amide Coupling (Protocol 1) start->amide_formation intermediate N-(heterocyclic)-5-bromo-3-chloro-2-fluorobenzamide amide_formation->intermediate suzuki_coupling Suzuki Coupling (Protocol 2) intermediate->suzuki_coupling final_product Potential Kinase Inhibitor Scaffold suzuki_coupling->final_product

Caption: Synthetic workflow for kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its utility, strongly suggested by the synthesis of the approved drug Encorafenib from a constitutional isomer, lies in its capacity to serve as a versatile scaffold for the construction of novel kinase inhibitors and other complex therapeutic agents. The protocols detailed in this guide provide a robust starting point for researchers to harness the synthetic potential of this compound. Future investigations into the synthesis and biological evaluation of compound libraries derived from this compound are warranted and hold the promise of yielding novel drug candidates.

References

There are no direct citations available for the specific applications and protocols of this compound in the provided search results. The information and protocols are based on established chemical principles and analogous applications of structurally similar compounds found in the search results.

Application Note: Strategic Derivatization of 5-Bromo-3-chloro-2-fluorobenzoic Acid for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthetic diversification of 5-Bromo-3-chloro-2-fluorobenzoic acid, a highly functionalized aromatic scaffold. Recognizing the distinct reactivity of its constituent moieties—a carboxylic acid, a bromine atom, a chlorine atom, and an activated fluorine atom—we present validated protocols for selective chemical modifications. The strategies detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to generate libraries of novel compounds for screening and lead optimization. We focus on three primary diversification pathways: palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic aromatic substitution at the C-F bond, and functionalization of the carboxylic acid group. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and rationale for reagent selection, ensuring both reproducibility and a foundational understanding for further methodological development.

Introduction: The Strategic Value of a Polysubstituted Scaffold

This compound is a valuable starting material in medicinal chemistry and materials science due to its dense and strategically differentiated functionalization. The presence of three distinct halogen atoms at specific positions on the benzoic acid core allows for a series of selective and orthogonal synthetic operations. The general reactivity trend for palladium-catalyzed cross-coupling reactions (C-Br > C-Cl) and the high susceptibility of the C-F bond to nucleophilic aromatic substitution (SNAr) due to its position ortho to an electron-withdrawing group provide a logical framework for sequential derivatization.[1] This guide will explore these pathways to unlock the synthetic potential of this versatile scaffold.

The overall synthetic strategy is to leverage this differential reactivity to introduce molecular diversity at specific vectors around the phenyl ring.

G cluster_0 Carboxylic Acid Modification cluster_1 C-Br Functionalization (Cross-Coupling) cluster_2 C-F Functionalization (SNAr) start This compound amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification suzuki Biaryl Compounds (Suzuki Coupling) start->suzuki buchwald Aryl Amines (Buchwald-Hartwig) start->buchwald snar Ether/Thioether/Amine Derivatives (Nucleophilic Aromatic Substitution) start->snar G cluster_cycle Palladium Catalytic Cycle A Ar-Br + Pd(0)L2 B Oxidative Addition C Ar-Pd(II)(Br)L2 B->C D Ligand Exchange C->D E Ar-Pd(II)(Nu)L2 D->E F Reductive Elimination G Ar-Nu + Pd(0)L2 F->G G->A Catalyst Regeneration Nu_Source R-B(OH)2 (Suzuki) or R2NH (Buchwald) Nu_Source->D Base Base Base->D

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The unique substitution pattern of electron-withdrawing halogen atoms on the benzoic acid core imparts distinct physicochemical properties, making it a valuable synthon for accessing complex molecular architectures.[1] The development of a robust, scalable, and cost-effective synthetic route is paramount for ensuring a reliable supply of this key intermediate for research and development endeavors. This document provides a comprehensive guide to a validated, multi-step synthesis of this compound, suitable for large-scale production. The protocol emphasizes safety, efficiency, and high purity of the final product.

Synthetic Strategy Overview

The presented synthesis is a multi-step process commencing from a commercially available starting material. The chosen route is designed for scalability and to circumvent the use of hazardous reagents where possible, while maximizing yield and purity. The overall transformation involves a series of well-established and reliable reactions, including electrophilic aromatic substitution and diazotization-halogenation.

Workflow Diagram:

G A Starting Material: 2-Chloro-6-fluoroaniline B Step 1: Acetylation (Protection of Amine) A->B C Intermediate 1: N-(2-chloro-6-fluorophenyl)acetamide B->C D Step 2: Bromination C->D E Intermediate 2: N-(4-bromo-2-chloro-6-fluorophenyl)acetamide D->E F Step 3: Hydrolysis of Amide E->F G Intermediate 3: 4-Bromo-2-chloro-6-fluoroaniline F->G H Step 4: Sandmeyer Reaction (Diazotization and Cyanation) G->H I Intermediate 4: 5-Bromo-3-chloro-2-fluorobenzonitrile H->I J Step 5: Hydrolysis of Nitrile I->J K Final Product: This compound J->K

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Intermediate 1: N-(2-chloro-6-fluorophenyl)acetamide

Rationale: The initial acetylation of the amino group in 2-chloro-6-fluoroaniline serves a dual purpose. Firstly, it protects the amine from participating in unwanted side reactions during the subsequent electrophilic bromination. Secondly, the acetamido group is a moderately activating ortho-, para-director, which will direct the incoming bromine atom to the desired position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
2-Chloro-6-fluoroaniline145.561.0
Acetic Anhydride102.091.2
Glacial Acetic Acid--
Sodium Acetate82.030.1

Procedure:

  • To a stirred solution of 2-chloro-6-fluoroaniline (1.0 eq) in glacial acetic acid, add sodium acetate (0.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water with stirring.

  • Filter the precipitated solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford N-(2-chloro-6-fluorophenyl)acetamide.

PART 2: Synthesis of Intermediate 2: N-(4-bromo-2-chloro-6-fluorophenyl)acetamide

Rationale: This step involves the regioselective bromination of the activated aromatic ring. The acetamido group directs the electrophilic bromine to the para position, yielding the desired 4-bromo isomer.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
N-(2-chloro-6-fluorophenyl)acetamide187.591.0
N-Bromosuccinimide (NBS)177.981.05
Acetonitrile--

Procedure:

  • Dissolve N-(2-chloro-6-fluorophenyl)acetamide (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, remove the acetonitrile under reduced pressure.

  • Add water to the residue and stir for 30 minutes.

  • Filter the solid, wash with water, and dry to obtain N-(4-bromo-2-chloro-6-fluorophenyl)acetamide.

PART 3: Synthesis of Intermediate 3: 4-Bromo-2-chloro-6-fluoroaniline

Rationale: The protective acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine, which is necessary for the subsequent diazotization reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
N-(4-bromo-2-chloro-6-fluorophenyl)acetamide266.491.0
Concentrated Hydrochloric Acid--
Ethanol--

Procedure:

  • Suspend N-(4-bromo-2-chloro-6-fluorophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-chloro-6-fluoroaniline.

PART 4: Synthesis of Intermediate 4: 5-Bromo-3-chloro-2-fluorobenzonitrile

Rationale: The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl nitrile.[2] The amine is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
4-Bromo-2-chloro-6-fluoroaniline224.441.0
Sodium Nitrite69.001.1
Concentrated Hydrochloric Acid--
Copper(I) Cyanide89.561.2
Sodium Cyanide49.011.2

Procedure:

  • Diazotization:

    • Dissolve 4-bromo-2-chloro-6-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 5-bromo-3-chloro-2-fluorobenzonitrile.

PART 5: Synthesis of Final Product: this compound

Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its efficiency.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
5-Bromo-3-chloro-2-fluorobenzonitrile234.451.0
Sodium Hydroxide40.003.0
Water--
Concentrated Hydrochloric Acid--

Procedure:

  • To a solution of 5-bromo-3-chloro-2-fluorobenzonitrile (1.0 eq) in water, add sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Analytical Data and Quality Control

Table 1: Expected Yields and Purity

StepProductExpected Yield (%)Purity (by HPLC, %)
1N-(2-chloro-6-fluorophenyl)acetamide90-95>98
2N-(4-bromo-2-chloro-6-fluorophenyl)acetamide85-90>98
34-Bromo-2-chloro-6-fluoroaniline90-95>99
45-Bromo-3-chloro-2-fluorobenzonitrile75-85>97
5This compound85-90>99

Characterization of this compound:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals in the aromatic region.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals corresponding to the substituted benzene ring and the carboxylic acid carbon.

  • Mass Spectrometry (ESI-MS): Calculated for C₇H₃BrClFO₂.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride, N-bromosuccinimide, and concentrated acids are corrosive and should be handled with care.

  • Sodium nitrite is an oxidizing agent and should be kept away from organic materials.

  • Copper(I) cyanide and sodium cyanide are highly toxic. Handle with extreme caution and have an appropriate quenching agent and emergency plan in place.

  • Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The protocol described herein provides a detailed and scalable method for the synthesis of this compound. By employing a logical and well-understood sequence of reactions, this guide enables researchers and process chemists to produce this valuable intermediate with high yield and purity. The emphasis on safety and process control ensures that the synthesis can be conducted reliably on a larger scale to meet the demands of drug discovery and development programs.

References

  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • Benchchem.
  • European Patent Office.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.

Sources

Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

5-Bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of three distinct halogen atoms, each with differential reactivity, coupled with a versatile carboxylic acid handle, makes it a powerful building block for the synthesis of complex molecular architectures. The strategic and selective functionalization of its different reactive sites allows for the systematic exploration of chemical space and the development of novel compounds with tailored properties.

This comprehensive guide provides detailed application notes and validated protocols for the key functionalization strategies of this compound. We will delve into the chemical principles underpinning the selective reactivity of this molecule and offer step-by-step methodologies for achieving desired transformations with high efficiency and predictability.

Chemical Reactivity Profile

The functionalization of this compound is governed by the distinct chemical nature of its three key reactive centers: the C-Br bond, the C-Cl bond, and the carboxylic acid group. The fluorine atom, while generally unreactive in cross-coupling reactions, plays a crucial role in modulating the electronic properties of the aromatic ring.

The general order of reactivity for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2] This differential reactivity is the cornerstone of selective functionalization, allowing for targeted modifications at the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The carboxylic acid group offers a gateway to a variety of derivatives, including esters and amides, through well-established condensation reactions.

Caption: Logical relationship of functionalization pathways for this compound.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The selective functionalization of the C-Br bond is the most common and strategically important transformation for this substrate. The weaker bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for preferential oxidative addition to a palladium(0) catalyst.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[3]

Principle: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. The choice of ligand is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.

Experimental Protocol: Synthesis of 3-chloro-2-fluoro-5-(4-methoxyphenyl)benzoic acid

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the addition of water.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with 1 M HCl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C-Br bond, yielding the corresponding biaryl carboxylic acid in good to excellent yields (typically 70-90%).

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA robust catalyst system for challenging cross-couplings.
Base K₃PO₄A strong base suitable for Suzuki reactions with boronic acids.
Solvent Toluene/WaterA biphasic solvent system commonly used in Suzuki couplings.
Temperature 100 °CProvides sufficient energy for catalytic turnover.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components in a vast number of biologically active molecules.[4][5]

Principle: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a strong base. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and achieving high yields.

Experimental Protocol: Synthesis of 5-(diethylamino)-3-chloro-2-fluorobenzoic acid

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Diethylamine (1.5 mmol, 155 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add sodium tert-butoxide to a flame-dried Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in toluene.

  • Add the solution of the aryl bromide and catalyst to the Schlenk tube containing the base.

  • Add diethylamine to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The Buchwald-Hartwig amination should selectively occur at the C-Br position, providing the desired arylamine in moderate to good yields (typically 60-85%).

Caption: Experimental workflow for selective cross-coupling reactions.

Part 2: Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety provides a versatile handle for derivatization, enabling the synthesis of esters and amides, which can modulate the physicochemical properties of the molecule, such as solubility and bioavailability.

Fischer Esterification: Synthesis of Esters

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[6][7]

Principle: This acid-catalyzed condensation reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is typically used, and the water formed is removed.

Experimental Protocol: Synthesis of methyl 5-bromo-3-chloro-2-fluorobenzoate

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Methanol (10 mL)

  • Concentrated sulfuric acid (H₂SO₄, 0.1 mL)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Carefully add the concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Expected Outcome: The Fischer esterification should provide the corresponding methyl ester in high yield (typically >90%).

Amidation: Synthesis of Amides

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling reagents allows for the mild and efficient synthesis of amides from carboxylic acids and amines.[8]

Principle: A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond.

Experimental Protocol: Synthesis of N-benzyl-5-bromo-3-chloro-2-fluorobenzamide

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Benzylamine (1.1 mmol, 120 µL)

  • HATU (1.1 mmol, 418 mg)

  • Diisopropylethylamine (DIPEA, 2.5 mmol, 436 µL)

  • Dimethylformamide (DMF, 5 mL)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine to the reaction mixture and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The amidation reaction using HATU is expected to give the desired amide in high yield (typically >85%).

Part 3: Nucleophilic Aromatic Substitution (SNAr)

While less common than cross-coupling at the C-Br bond, nucleophilic aromatic substitution (SNAr) can be a viable strategy under certain conditions. The fluorine atom, being the most electronegative halogen, can activate the ortho and para positions towards nucleophilic attack, although it is generally a poor leaving group in SNAr reactions.[9] In this specific molecule, the fluorine is ortho to the carboxylic acid and meta to the bromine and chlorine, which may influence its reactivity. The chlorine atom, being ortho to the bromine and para to the carboxylic acid, could also be a site for SNAr, particularly if the ring is further activated.

Principle: SNAr reactions typically require a strong nucleophile and an electron-deficient aromatic ring. The presence of the electron-withdrawing carboxylic acid group can facilitate this reaction. The reaction proceeds via a Meisenheimer complex intermediate.[9]

Exploratory Protocol: Reaction with Sodium Methoxide

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Sodium methoxide (2.5 mmol, 135 mg)

  • Dimethyl sulfoxide (DMSO, 5 mL)

Procedure:

  • Dissolve this compound in DMSO in a sealed tube.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 120-140 °C for 24 hours.

  • Monitor the reaction by LC-MS to identify potential products arising from substitution at the fluorine or chlorine positions.

  • Cool the reaction, quench with water, and acidify with 1 M HCl.

  • Extract with ethyl acetate and analyze the product mixture.

Expected Outcome: This reaction is exploratory. SNAr on such a polyhalogenated system can be complex, potentially leading to a mixture of products. The fluorine atom is generally a poor leaving group, but its activation by the ortho-carboxylic acid might enable substitution. The chlorine atom is also a potential site for substitution. Careful analysis of the product mixture will be required to determine the regioselectivity.

Conclusion

This compound is a highly valuable and versatile building block. A thorough understanding of its reactivity profile allows for the strategic and selective functionalization at its different reactive sites. The protocols detailed in this guide provide a solid foundation for researchers to harness the synthetic potential of this molecule in the development of novel compounds for a wide range of applications. As with any chemical protocol, optimization may be necessary depending on the specific substrate and desired outcome.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. [Link]

  • Directing Effects. Chemistry LibreTexts. [Link]

  • Ortho-para directors III (video). Khan Academy. [Link]

  • Why are halogens ortho- para- directors?. Master Organic Chemistry. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. National Institutes of Health. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Institutes of Health. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceuticals.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution that Forms a Benzyne Intermediate. KPU Pressbooks. [Link]

  • Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]

  • Nucleophilic substitution reactions with a variety of heteroaromatic,... ResearchGate. [Link]

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  • Cross-coupling reaction. Wikipedia. [Link]

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Application Notes and Protocols for 5-Bromo-3-chloro-2-fluorobenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of Multi-Halogenated Aromatics

5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized aromatic carboxylic acid poised for significant applications in advanced materials science. The strategic placement of three distinct halogen atoms (bromine, chlorine, and fluorine) on the benzoic acid core offers a versatile platform for selective chemical modifications, making it an invaluable building block for a new generation of polymers, organic electronics, and functional materials.[1][2] The differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) allows for sequential, site-selective cross-coupling reactions, enabling the precise construction of complex molecular architectures.[3][4] Furthermore, the presence of fluorine can impart desirable properties such as enhanced thermal stability, oxidative resistance, and tailored electronic characteristics in the final materials.[2] The carboxylic acid moiety provides a convenient handle for further derivatization into esters, amides, or for anchoring to metal centers in metal-organic frameworks (MOFs).[2]

This guide provides detailed application notes and exemplary protocols for the synthetic utility of this compound in materials science, with a focus on its application as a precursor for organic semiconductors and as a building block for novel polymers.

Core Applications in Materials Science

The unique substitution pattern of this compound opens up a variety of applications in materials science. Two primary areas of interest are:

  • Precursor for Organic Semiconductors: The synthesis of biaryl and oligoaryl compounds is a cornerstone of organic electronics. This compound can be strategically functionalized through selective cross-coupling reactions to create conjugated systems with tailored electronic properties for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine substituent can be particularly advantageous in tuning the HOMO/LUMO energy levels of the resulting materials.[2]

  • Monomer for High-Performance Polymers: The di-halogenated nature of this molecule (after an initial selective reaction at the bromine position) allows it to be used as a monomer in polycondensation reactions. The resulting polymers can exhibit high thermal stability, chemical resistance, and specific optoelectronic properties, making them suitable for applications ranging from advanced coatings to components in electronic devices.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Precursor

This protocol details the selective Suzuki-Miyaura cross-coupling reaction at the more reactive C-Br bond of this compound. This is a foundational step for building more complex organic semiconductor molecules. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is crucial for achieving high selectivity and yield.[3]

Objective: To synthesize 3-chloro-2-fluoro-5-phenylbenzoic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 3-Chloro-2-fluoro-5-phenylbenzoic acid reactant1->product Suzuki Coupling reactant2 Phenylboronic acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent DME/H2O solvent->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound1269232-93-0253.451.0 g3.95
Phenylboronic acid98-80-6121.930.58 g4.74
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.23 g0.20
Potassium Carbonate (K₂CO₃)584-08-7138.211.64 g11.85
1,2-Dimethoxyethane (DME)110-71-490.1220 mL-
Deionized Water7732-18-518.025 mL-

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 g, 3.95 mmol), phenylboronic acid (0.58 g, 4.74 mmol), and potassium carbonate (1.64 g, 11.85 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,2-dimethoxyethane (20 mL) and deionized water (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to dissolve the reagents.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired product.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings. For more sterically hindered substrates, catalysts with bulkier and more electron-rich ligands like Buchwald's phosphine ligands may be beneficial.[5]

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[5] The use of a base is essential for the catalytic cycle of the Suzuki reaction.[5]

  • Solvent System: The mixture of DME and water provides a good medium for dissolving both the organic and inorganic reagents.

Protocol 2: Knoevenagel Condensation for Polymer Synthesis

This protocol outlines a potential pathway for utilizing a derivative of this compound in a Knoevenagel condensation polymerization. This type of reaction is useful for creating polymers with conjugated backbones, which are of interest for their electronic and optical properties.[6][7]

Objective: To synthesize a polyester containing the 5-bromo-3-chloro-2-fluorophenyl moiety.

Workflow:

Knoevenagel_Polymerization start This compound step1 Esterification with Ethylene Glycol start->step1 intermediate1 Bis(2-hydroxyethyl) 5-bromo-3-chloro-2-fluorobenzoate step1->intermediate1 step2 Oxidation to Aldehyde intermediate1->step2 intermediate2 5-Bromo-3-chloro-2-fluorobenzaldehyde derivative step2->intermediate2 step3 Knoevenagel Condensation with Diethyl Malonate intermediate2->step3 product Polyester with Pendant Halogenated Phenyl Groups step3->product

Caption: Workflow for Knoevenagel Condensation Polymerization.

Step 1: Synthesis of the Monomer (Illustrative)

The first step would involve converting the carboxylic acid to a functional group suitable for polymerization. For a Knoevenagel condensation, this would typically involve creating a dialdehyde monomer. A plausible, though multi-step, route is outlined below:

  • Esterification: React this compound with an excess of a diol (e.g., ethylene glycol) under acidic catalysis to form the corresponding ester.

  • Functional Group Transformation: The next step would be to introduce aldehyde functionalities. This is a non-trivial transformation and would require a carefully planned synthetic route, potentially involving protection/deprotection steps and oxidation of a precursor functional group.

Step 2: Polymerization

Once a suitable dialdehyde monomer is synthesized, the Knoevenagel condensation polymerization can be carried out.

Materials (for Polymerization Step):

ReagentRole
Dialdehyde MonomerMonomer 1
Diethyl MalonateMonomer 2
PiperidineBase Catalyst
TolueneSolvent

Procedure (General Outline):

  • In a reaction vessel equipped for polymerization (e.g., with a Dean-Stark trap to remove water), dissolve equimolar amounts of the dialdehyde monomer and diethyl malonate in toluene.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux. Water, a byproduct of the condensation, is removed azeotropically.

  • Continue the reaction until the desired molecular weight is achieved, monitoring by techniques such as Gel Permeation Chromatography (GPC).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration, wash, and dry under vacuum.

Rationale for Experimental Choices:

  • Knoevenagel Condensation: This reaction is a classic method for forming carbon-carbon double bonds and is well-suited for the synthesis of conjugated polymers.[6][7]

  • Catalyst: Piperidine is a commonly used basic catalyst for the Knoevenagel condensation.

  • Solvent and Water Removal: Toluene is a suitable solvent that forms an azeotrope with water, facilitating its removal and driving the polymerization reaction to completion.

Applications in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8] The halogen atoms can influence the framework's topology through halogen bonding and can also serve as sites for post-synthetic modification.[9]

Protocol 3: Exploratory Synthesis of a MOF

Objective: To explore the synthesis of a MOF using this compound as the organic linker.

Reaction Scheme:

MOF_Synthesis cluster_reactants Reactants linker This compound product Halogenated MOF linker->product Solvothermal Synthesis metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) metal_salt->product solvent Solvent (e.g., DMF) solvent->product

Caption: General scheme for the solvothermal synthesis of a MOF.

Materials:

ReagentRole
This compoundOrganic Linker
Zinc Nitrate HexahydrateMetal Source
N,N-Dimethylformamide (DMF)Solvent

Procedure (Solvothermal Synthesis):

  • In a glass vial, dissolve this compound and zinc nitrate hexahydrate in DMF in a 1:1 molar ratio.

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 100-120 °C for 24-48 hours.

  • Allow the oven to cool slowly to room temperature.

  • Crystals of the MOF, if formed, can be collected by decanting the solvent.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol before drying.

Rationale for Experimental Choices:

  • Solvothermal Synthesis: This is a common method for growing high-quality crystals of MOFs.[8]

  • Metal Source: Zinc nitrate is a frequently used metal source for MOF synthesis due to its ability to form a variety of coordination geometries.

  • Solvent: DMF is a high-boiling polar aprotic solvent that is effective in dissolving the linker and metal salt.

Conclusion

This compound represents a versatile and highly promising building block for the materials scientist. Its unique halogenation pattern allows for selective, stepwise functionalization, enabling the rational design of complex organic molecules for a range of applications. The protocols outlined in this guide provide a starting point for researchers to explore the rich synthetic possibilities of this compound in the development of next-generation organic electronics, high-performance polymers, and functional porous materials. Further research into the reaction conditions and the physical properties of the resulting materials will undoubtedly uncover even more exciting applications.

References

  • Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene - Benchchem.
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-3-chloro-2-fluorotoluene - Benchchem.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications.
  • Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • 5-Bromo-2-chloro-4-fluorobenzoic acid | 1204219-98-6 | Benchchem.
  • 3-Bromo-5-chloro-2-fluorobenzoic acid | C7H3BrClFO2 | CID 51034462 - PubChem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids | Request PDF - ResearchGate.
  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - ResearchGate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3).
  • US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents.
  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield, purity, and reproducibility of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, offering a robust framework for troubleshooting and optimization.

Section 1: Overview of a Plausible Synthetic Strategy

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity. A common and direct approach is the electrophilic bromination of 3-chloro-2-fluorobenzoic acid. The existing substituents on the aromatic ring will direct the position of the incoming bromine atom.

  • -F (Fluoro group): Ortho, para-directing and weakly activating.

  • -Cl (Chloro group): Ortho, para-directing and deactivating.

  • -COOH (Carboxylic acid group): Meta-directing and strongly deactivating.

The cumulative effect of these groups directs the electrophilic attack to the C5 position, which is para to the fluorine, ortho to the chlorine, and meta to the carboxylic acid, making this a synthetically viable route.

Synthesis_Workflow SM 3-Chloro-2-fluorobenzoic Acid (Starting Material) Reaction Electrophilic Bromination SM->Reaction Product This compound (Crude Product) Reaction->Product Reagents Brominating Agent (e.g., NBS) + Strong Acid (e.g., H₂SO₄) Reagents->Reaction Purification Purification (Recrystallization) Product->Purification Final High-Purity Final Product Purification->Final

Caption: Proposed workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a multifaceted problem. The root cause can typically be traced to incomplete conversion, product degradation, or loss during work-up. A systematic approach is essential.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conversion Analyze Crude Reaction Mixture (HPLC, TLC, ¹H NMR) Start->Check_Conversion Result What does the analysis show? Check_Conversion->Result High_SM High % of Starting Material Result->High_SM Incomplete Conversion High_Impurity Significant Side Products/ Degradation Result->High_Impurity Poor Selectivity Good_Crude_Yield Crude Yield is High, Final Yield is Low Result->Good_Crude_Yield Loss During Isolation Action_SM Focus on Reaction Conditions: - Increase reaction time/temp - Increase reagent stoichiometry - Check reagent purity High_SM->Action_SM Action_Impurity Focus on Selectivity: - Lower reaction temperature - Slower reagent addition - Evaluate alternative brominating agents High_Impurity->Action_Impurity Action_Workup Focus on Work-up/Purification: - Optimize extraction pH - Check recrystallization solvent/temp - Minimize transfers Good_Crude_Yield->Action_Workup

Caption: Decision tree for troubleshooting low reaction yields.

Q2: HPLC analysis shows a significant amount of unreacted 3-chloro-2-fluorobenzoic acid. How can I improve conversion?

A2: The presence of unreacted starting material points to insufficient reaction kinetics or stoichiometry.

  • Causality: The benzene ring is strongly deactivated by the -COOH and -Cl groups, making electrophilic substitution challenging. The reaction may require more forcing conditions than a more activated substrate.

  • Solutions:

    • Increase Reagent Stoichiometry: Gradually increase the equivalents of the brominating agent (e.g., from 1.05 eq. to 1.2 eq. of N-Bromosuccinimide). An excess drives the equilibrium towards the product.

    • Elevate Reaction Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Monitor for the appearance of side products, as higher temperatures can reduce selectivity.

    • Extend Reaction Time: Monitor the reaction by TLC or HPLC at regular intervals (e.g., every 2 hours) to determine if it has reached a plateau. If the reaction is still proceeding, extend the total time.

    • Verify Reagent Purity: Ensure the brominating agent has not degraded and the strong acid (e.g., sulfuric acid) is of the correct concentration. Moisture can deactivate many brominating agents.

Q3: I am observing multiple isomers in my crude product. How can I improve the regioselectivity of the bromination?

A3: Isomer formation is a classic challenge in aromatic chemistry, stemming from competing directing effects. While the C5 position is electronically favored, other positions can still react.

  • Causality: High reaction temperatures or highly reactive brominating systems can overcome the subtle electronic preferences, leading to a loss of regioselectivity.

  • Solutions:

    • Temperature Control: This is the most critical parameter. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Dropping the temperature from 25°C to 0-5°C can dramatically improve selectivity.

    • Slow Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most activated site.

    • Choice of Brominating System: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a common choice for deactivated rings.[1][2] It provides a controlled source of the electrophilic bromine species. Using elemental bromine (Br₂) with a Lewis acid might be too reactive and lead to over-bromination or reduced selectivity.

    • Inhibitors: Some patents for similar compounds report the use of inhibitors like sodium sulfide to suppress the formation of certain isomers in bromination reactions, though their efficacy in this specific system would require validation.[3]

Q4: The product appears dark or contains colored impurities after work-up. What is the likely cause and how can I purify it?

A4: Dark colors often indicate the presence of trace impurities from oxidation or side reactions, potentially involving bromine.

  • Causality: Residual bromine (Br₂) after the reaction quench can cause coloration. Additionally, minor side products can be highly colored.

  • Solutions:

    • Quenching: After the reaction is complete, pour the mixture onto ice water. To remove any excess bromine, a reducing agent like a dilute aqueous solution of sodium bisulfite or sodium thiosulfate can be added until the color dissipates.

    • Recrystallization: This is the most effective method for purification. The crude product should be dissolved in a minimum amount of a suitable hot solvent, and then allowed to cool slowly to form pure crystals.

      • Solvent Selection: A mixture of ethanol and water is often effective for benzoic acids.[4] Toluene is another potential solvent.[5] Experiment with different solvent systems (e.g., methanol/water, acetic acid/water) to find the optimal one for maximizing recovery and purity.[2]

    • Activated Carbon: If the product remains colored after recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering it (while still hot) to remove chromophores.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best choice of brominating agent and solvent for this synthesis? For deactivated aromatic rings like this one, N-Bromosuccinimide (NBS) is often preferred over elemental bromine because it is a solid that is easier to handle and can provide a slow, controlled release of the electrophile. The reaction is typically performed in a strong acid like concentrated sulfuric acid , which acts as both the solvent and the catalyst to activate the NBS.[1][2]

FAQ 2: Are there alternative synthetic routes to consider? Yes. While direct bromination is often the most straightforward, other routes exist. A common alternative in medicinal chemistry involves a Sandmeyer reaction .[6] This would start from a corresponding aniline (e.g., 5-amino-3-chloro-2-fluorobenzoic acid), which is converted to a diazonium salt and then displaced with a bromide source, typically using a copper(I) bromide catalyst. This route can offer excellent regiocontrol if the required aniline is readily available.

FAQ 3: What are the critical safety precautions for this reaction? This synthesis involves hazardous materials and requires strict safety protocols.

  • Corrosives: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a chemical fume hood.

  • Brominating Agents: NBS is a lachrymator and irritant. Bromine is highly toxic, volatile, and corrosive. Handle these reagents exclusively in a fume hood.

  • Quenching: The quenching of a strong acid reaction is highly exothermic. Always add the reaction mixture slowly to a large volume of ice/water with stirring. Never add water to the concentrated acid.

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for your specific laboratory conditions.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reaction Mixture: To the flask, add 3-chloro-2-fluorobenzoic acid (1.0 eq.). Cool the flask in an ice-water bath to 0-5°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-5 mL per gram of starting material) while maintaining the internal temperature below 10°C. Stir until all the solid has dissolved.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the mixture to stir at 5-10°C for 2-4 hours, then let it slowly warm to room temperature and stir for an additional 8-16 hours. Monitor the reaction's progress using TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with stirring. A precipitate should form.

  • Quench (Optional): If the mixture has a yellow/orange color from excess bromine, add a 10% aqueous solution of sodium bisulfite dropwise until the color disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, water, toluene, hexane, or mixtures). The ideal solvent will dissolve the product when hot but not when cold. An ethanol/water mixture is a good starting point.[4]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Section 5: Data Summary Table

The following table provides a starting point for reaction optimization. Values are based on general principles for similar transformations.

ParameterRecommended RangeRationale & Key Considerations
Starting Material 3-chloro-2-fluorobenzoic acidPurity should be >98% to avoid side reactions.
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.2 equivalents. Easier to handle than Br₂ for deactivated systems.
Solvent/Catalyst Conc. Sulfuric Acid (98%)Acts as both solvent and activator. Use 3-5 volumes (mL/g).
Temperature 0°C to 25°CLower temperatures (0-10°C) favor higher regioselectivity.[6]
Reaction Time 6 - 24 hoursMonitor by HPLC/TLC to determine the optimal time.
Expected Yield 70 - 85% (Crude)Highly dependent on optimization of conditions.
Expected Purity >98% (After Recrystallization)Recrystallization is crucial for removing isomeric impurities.[2][4]

References

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). European Patent Office. Retrieved from [Link]

  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid. (n.d.). Google Patents.
  • Optimizing Pharmaceutical Synthesis with 5-Bromo-2-fluorobenzoic Acid. (n.d.). Retrieved from [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved from [Link]

  • 3-Bromo-5-chloro-2-fluorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. (n.d.). Retrieved from [Link]

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common side reactions in the synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our approach is rooted in established chemical principles to ensure scientific integrity and provide actionable insights for your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the electrophilic bromination of 3-chloro-2-fluorobenzoic acid, presents unique challenges due to the directing effects of the three distinct substituents on the aromatic ring. This guide will provide a detailed exploration of the common side reactions and offer practical solutions to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired 5-Bromo Isomer

Question: My reaction is producing a low yield of the target this compound. What are the likely causes and how can I improve the yield?

Answer:

A low yield of the desired product is often a result of competing side reactions, incomplete reaction, or product loss during workup and purification. Here’s a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Electrophilic aromatic bromination is sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote the formation of side products and decomposition. It is recommended to start the reaction at a lower temperature (e.g., 0-5 °C) and slowly warm to room temperature while monitoring the progress by TLC or HPLC.

    • Reaction Time: Insufficient reaction time will result in unreacted starting material. Conversely, excessively long reaction times can lead to the formation of polybrominated species. Monitor the reaction progress to determine the optimal reaction time.

  • Incorrect Choice or Stoichiometry of Brominating Agent:

    • Reactivity of Brominating Agent: Common brominating agents include bromine (Br₂), N-bromosuccinimide (NBS), and dibromoisocyanuric acid (DBI). The choice of reagent can influence regioselectivity and reactivity. For this substrate, NBS in the presence of a strong acid catalyst (e.g., sulfuric acid) is a common choice.

    • Stoichiometry: Using a significant excess of the brominating agent will inevitably lead to the formation of dibrominated and other polybrominated byproducts. A slight excess (1.05-1.1 equivalents) is generally recommended to drive the reaction to completion while minimizing over-bromination.

  • Inefficient Work-up and Purification:

    • Extraction: Ensure the pH of the aqueous phase is sufficiently acidic (pH 1-2) during the extraction with an organic solvent to keep the carboxylic acid in its protonated, less water-soluble form.

    • Purification: The desired product and its isomers can have similar polarities, making separation by column chromatography challenging. Recrystallization is often a more effective method for purifying halogenated benzoic acids.[1] Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find the optimal conditions for selective crystallization of the 5-bromo isomer.

Issue 2: Formation of Multiple Isomers

Question: My crude product shows multiple spots on TLC/peaks in HPLC, indicating the formation of several isomers. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of isomeric byproducts is a primary challenge in this synthesis due to the complex interplay of the directing effects of the existing substituents.

  • Understanding Directing Effects:

    • The fluorine and chlorine atoms are ortho, para-directing activators (though deactivating overall due to their inductive effect).[2][3][4]

    • The carboxylic acid group is a meta-directing deactivator.[4]

    • The positions on the starting material (3-chloro-2-fluorobenzoic acid) are:

      • C4: ortho to chlorine, meta to fluorine, meta to COOH

      • C5: para to fluorine, meta to chlorine, meta to COOH

      • C6: ortho to fluorine, para to chlorine, ortho to COOH

  • Predicted Regioselectivity: The C5 position is electronically favored for bromination as it is activated by the para-fluorine and ortho-chlorine, and is also the meta position to the deactivating carboxylic acid group. However, substitution at other positions can occur, leading to a mixture of isomers.

  • Strategies to Enhance Regioselectivity:

    • Choice of Catalyst: The Lewis acid catalyst used can influence the steric and electronic environment of the reaction, thereby affecting regioselectivity. Experiment with different Lewis acids like FeBr₃, AlCl₃, or zeolites.

    • Directed Ortho-Metalation (DoM): A more advanced strategy involves the use of directed ortho-metalation. By treating the starting material with a strong base like lithium diisopropylamide (LDA), it's possible to selectively deprotonate the C6 position (ortho to the directing carboxylic acid group). Quenching the resulting lithiated species with a bromine source (e.g., 1,2-dibromoethane) can provide a highly regioselective route to the 6-bromo isomer, if that were the desired product. While not directly yielding the 5-bromo isomer, this highlights a powerful technique for controlling regiochemistry in substituted aromatics.

Issue 3: Presence of Polybrominated Byproducts

Question: My mass spectrometry analysis indicates the presence of dibrominated and possibly tribrominated species. How can I prevent this over-bromination?

Answer:

Over-bromination occurs when the desired monobrominated product reacts further with the brominating agent. This is a common issue when the product is not significantly less reactive than the starting material.

  • Control of Stoichiometry: As mentioned previously, carefully controlling the stoichiometry of the brominating agent is crucial. Use no more than 1.1 equivalents.

  • Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile and favors the monobromination of the more reactive starting material over the further bromination of the product.

  • Temperature Control: Maintain a low reaction temperature to decrease the overall reaction rate, which can help to improve selectivity for the monobrominated product.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route to this compound?

A1: The most direct and common approach is the electrophilic aromatic substitution (bromination) of 3-chloro-2-fluorobenzoic acid. This one-step transformation is industrially scalable, although controlling regioselectivity is a key challenge.

Q2: Which brominating agent and catalyst system is recommended?

A2: A combination of N-bromosuccinimide (NBS) as the bromine source and a strong protic acid like sulfuric acid (H₂SO₄) as the catalyst is a good starting point. This system generates a highly electrophilic bromine species in situ. Alternatively, using elemental bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is also a viable option.

Q3: How can I confirm the regiochemistry of my product?

A3: Unambiguous structure determination requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The number of signals, their splitting patterns (coupling constants), and chemical shifts in the aromatic region will be distinct for each isomer.

  • ¹³C NMR: The number of carbon signals and their chemical shifts provide further confirmation of the substitution pattern.

  • ¹⁹F NMR: This can be a very useful technique to confirm the environment of the fluorine atom.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can show through-space correlations between protons and can be invaluable in confirming the relative positions of substituents on the aromatic ring.

Q4: Are there any other significant side reactions to be aware of?

A4: Besides isomer formation and polybromination, other potential side reactions, though less common in this specific synthesis, can include:

  • Decarboxylation: At elevated temperatures, especially in the presence of certain catalysts, the carboxylic acid group can be lost as CO₂. This is generally not a major issue under standard bromination conditions.

  • Halogen Exchange: In some cases, particularly with certain catalysts or under harsh conditions, exchange between the existing halogens and the brominating agent can occur, though this is less likely for the relatively stable C-F and C-Cl bonds on an aromatic ring.

Experimental Workflow and Data Presentation

Illustrative Bromination Protocol

The following is a general, non-optimized protocol that can serve as a starting point for your experiments.

Step-by-Step Methodology:

  • To a solution of 3-chloro-2-fluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or a strong acid like sulfuric acid) at 0 °C, add the brominating agent (e.g., NBS, 1.05 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring the mixture into a cold aqueous solution of sodium bisulfite.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary Table
ParameterRecommended RangeRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions and allows for controlled reaction kinetics.
Brominating Agent NBS or Br₂Readily available and effective for aromatic bromination.
Catalyst H₂SO₄ or FeBr₃Activates the brominating agent to generate a strong electrophile.
Stoichiometry 1.05 - 1.1 equivalentsEnsures complete consumption of starting material while minimizing polybromination.
Solvent Dichloromethane or H₂SO₄Provides a suitable medium for the reaction.

Visualizing the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and highlights the potential for isomeric side products.

G cluster_0 Starting Material cluster_1 Bromination cluster_2 Products 3-chloro-2-fluorobenzoic_acid 3-chloro-2-fluorobenzoic acid Brominating_Agent Br+ (from NBS/H2SO4 or Br2/FeBr3) 3-chloro-2-fluorobenzoic_acid->Brominating_Agent Electrophilic Aromatic Substitution 5-Bromo_product This compound (Desired Product) Brominating_Agent->5-Bromo_product Major Pathway Isomeric_Byproducts Isomeric Byproducts (e.g., 4-bromo, 6-bromo) Brominating_Agent->Isomeric_Byproducts Side Reaction Polybrominated_Byproducts Polybrominated Byproducts 5-Bromo_product->Polybrominated_Byproducts Over-bromination

Caption: Reaction scheme for the synthesis of this compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Wikipedia contributors. (2023, December 2). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • LibreTexts. (2021, August 15). 15.03.1: Theory of Directing effects. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, November 28). Benzoic acid. Wikipedia. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the purification of 5-Bromo-3-chloro-2-fluorobenzoic acid. We address common challenges and provide detailed, validated protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter with crude this compound?

When synthesizing or handling this compound, impurities can arise from several sources. Identifying the likely nature of the impurity is the first step in selecting an appropriate purification strategy.

  • Isomeric Impurities : The most challenging impurities are often positional isomers formed during synthesis. For example, bromination of a 2-chlorobenzoic acid precursor can yield not only the desired 5-bromo isomer but also other isomers like 4-bromo-2-chlorobenzoic acid.[1][2] These isomers often have very similar physical properties, making them difficult to separate.

  • Starting Materials : Unreacted precursors from the synthesis are a common source of contamination.

  • Reaction Byproducts : Incomplete reactions or side reactions can lead to various byproducts, such as compounds from over-bromination (dibrominated species) or hydrolysis of intermediates.[3]

  • Catalyst Residues : If the synthesis involved a catalyst, trace amounts may remain in the crude product.[4][5]

  • Residual Solvents : Solvents used during the reaction or initial work-up may be present.

Q2: My product is an off-white or discolored solid with a broad melting point. What is the most straightforward purification method to try first?

For crystalline solids like this compound, recrystallization is the most effective and fundamental purification technique. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, impurities should either be completely insoluble (allowing for hot filtration) or highly soluble even at low temperatures (remaining in the mother liquor after cooling).

Causality Behind Solvent Choice: The polarity of the substituted benzoic acid is dominated by the carboxylic acid group but is influenced by the halogens. A solvent system, often a mixture of a "good" solvent (in which the compound is very soluble) and a "bad" solvent (in which it is poorly soluble), provides fine-tuned control over the crystallization process. Common systems for similar compounds include alcohol/water or toluene.[2][5][6]

Q3: How can I efficiently remove neutral or non-acidic impurities from my product?

Acid-base extraction is a highly selective and powerful technique for purifying carboxylic acids.[7][8] This method exploits the acidic nature of the carboxylic acid group.

By treating an organic solution of the crude product with a weak aqueous base, such as sodium bicarbonate (NaHCO₃), the acidic this compound is deprotonated to form its corresponding sodium carboxylate salt.[9] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral or basic impurities remain in the organic layer. The two layers are then separated. Subsequent acidification of the aqueous layer with a strong acid like hydrochloric acid (HCl) re-protonates the carboxylate, causing the purified benzoic acid to precipitate out of the aqueous solution.[8][9]

Using a weak base like sodium bicarbonate is often preferable to a strong base like sodium hydroxide (NaOH) because it is more selective for the strongly acidic carboxylic acid and less likely to react with any other sensitive functional groups.[7]

Q4: My analytical data (HPLC/NMR) indicates the presence of isomeric impurities. Standard recrystallization isn't working. What's next?

When isomers are present, their similar polarities and solubilities make separation by recrystallization or extraction very difficult. In this scenario, column chromatography is the method of choice.[10]

  • Normal-Phase Chromatography : Utilizes a polar stationary phase (like silica gel) and a non-polar mobile phase. More polar compounds will adhere more strongly to the silica and elute later.

  • Reverse-Phase (RP) Chromatography : Employs a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water).[11] In this mode, less polar compounds elute later. For separating substituted benzoic acids, reverse-phase HPLC is a common analytical and preparative technique.[11][12]

The selection of the mobile phase (eluent) is critical and is typically optimized using Thin Layer Chromatography (TLC) first to determine the best solvent system for separation.

Q5: How do I confirm the purity of my this compound after purification?

A combination of analytical techniques should be used to confirm the purity and identity of the final product:

  • Melting Point Analysis : A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened. The reported melting point for the related 5-Bromo-2-chlorobenzoic acid is in the range of 150-156°C.[13][14]

  • High-Performance Liquid Chromatography (HPLC) : This is the gold standard for purity assessment. A pure compound should show a single major peak. HPLC can also be used to quantify the level of any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of impurities if they are at a significant enough concentration (>1%).

  • Mass Spectrometry (MS) : Confirms the molecular weight of the compound.

Troubleshooting Guides & Detailed Protocols
Protocol 1: Purification by Recrystallization

This protocol is the first-line approach for removing minor impurities from a solid product.

Step-by-Step Methodology:

  • Solvent Selection : Place a small amount of crude product (approx. 50 mg) into several test tubes. Add a small volume (approx. 1 mL) of different solvents or solvent mixtures to each (see Table 1 for suggestions). Identify a solvent that dissolves the crude product when hot but results in crystal formation upon cooling.

  • Dissolution : Place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional) : If insoluble impurities (like dust or catalyst particles) are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying : Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Confirm purity via melting point analysis and HPLC.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent/System Polarity Rationale
Methanol / Water Polar A common system where methanol is the "good" solvent and water is the "bad" (anti-solvent).[6]
Ethanol / Water Polar Similar to methanol/water, offering slightly different solubility characteristics.
Toluene Non-polar Can be effective if impurities are significantly more or less polar than the target compound.[2]

| Heptane / Ethyl Acetate | Non-polar / Polar | A versatile non-polar/polar mixture for fine-tuning solubility. |

Workflow for Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Crude Solid B Add Minimum Hot Solvent A->B Heat & Stir C Hot Solution B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I AcidBase_Extraction_Workflow cluster_layers Layer Separation A Crude Product in Organic Solvent B Add aq. NaHCO₃ & Shake in Separatory Funnel A->B C Aqueous Layer (Sodium 5-bromo-3-chloro-2-fluorobenzoate) B->C Collect D Organic Layer (Neutral/Basic Impurities) B->D Discard E Add conc. HCl (Acidify to pH < 2) C->E F Precipitation of Pure Acid E->F G Filter, Wash & Dry F->G H Pure Product G->H

Caption: Workflow for purifying carboxylic acids using acid-base extraction.

References
  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby. [Link]

  • The Extraction of Benzoic Acid from a Mixture. (n.d.). University of Missouri–St. Louis. [Link]

  • Lab 6: Base Extraction of Benzoic Acid From Acetanilide Followed by Recrystallization and MP Determination. (n.d.). Scribd. [Link]

  • Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing. [Link]

  • This compound (C007B-071340). (n.d.). Cenmed Enterprises. [Link]

  • Purification of benzoic acid. (1966). Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO. Patent EP4389733A1. [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. [Link]

  • 3-Bromo-5-chloro-2-fluorobenzoic acid. (n.d.). PubChem. CID 51034462. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Patsnap. Patent CN107954852A. [Link]

  • 5-Bromo-2-Chlorobenzoic Acid. (n.d.). Glindia. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Synthesis method of 5-bromo-2-chloro benzoic acid. (2016). Google Patents.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (2021). Google Patents.
  • 3-Bromo-5-chloro-2-fluorobenzoic Acid. (n.d.). Pharmaffiliates. CAS 1269232-93-0. [Link]

  • Synthetic method of 2-halogen-5-bromobenzoic acid. (2021). Google Patents.

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Technical Support Center: Optimizing Derivatization of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful derivatization of this complex molecule. The unique substitution pattern of this benzoic acid derivative, featuring three halogen atoms at positions 2, 3, and 5, presents specific challenges due to electronic effects and steric hindrance. This resource aims to provide a comprehensive understanding of the underlying chemical principles to overcome these challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing this compound?

A1: The primary challenges stem from the electronic and steric properties imparted by the halogen substituents. The ortho-fluoro and ortho-chloro groups create significant steric hindrance around the carboxylic acid moiety, which can impede the approach of reagents. Electronically, all three halogens are electron-withdrawing, which increases the acidity of the carboxylic acid but can also influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Q2: Which derivatization reactions are most common for this type of molecule?

A2: The most common derivatization reactions for this compound are esterification and amidation. These reactions convert the carboxylic acid into esters and amides, respectively, which are often key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Q3: Why is my standard esterification/amidation protocol not working for this compound?

A3: Standard protocols, such as Fischer esterification under mild conditions, often fail due to the aforementioned steric hindrance.[1] The bulky halogen atoms physically block the carboxylic acid group, making it difficult for nucleophiles like alcohols or amines to attack the carbonyl carbon. More forcing conditions or the use of activating agents are typically required to achieve good conversion.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress in real-time.[1] By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield in Esterification
Problem/Symptom Potential Cause Recommended Solution
Reaction stalls; starting material remains. Insufficient activation of the carboxylic acid due to steric hindrance. 1. Increase Reaction Temperature and Time: For Fischer esterification, prolonging the reflux time and increasing the temperature can help overcome the activation energy barrier.[1] 2. Use a Stronger Acid Catalyst: Switch from milder catalysts like p-toluenesulfonic acid (p-TsOH) to a stronger acid like concentrated sulfuric acid (H₂SO₄). 3. Employ an Activating Agent: Convert the carboxylic acid to a more reactive intermediate. Thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the highly reactive acyl chloride. Alternatively, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) can be effective.
Multiple spots on TLC, none corresponding to the desired product. Side reactions are occurring. 1. Decomposition at High Temperatures: The starting material or product may be degrading at elevated temperatures. Try lowering the reaction temperature and using a more potent activating agent to compensate. 2. Reaction with Solvent: Ensure your solvent is inert under the reaction conditions.
Product is formed but is difficult to isolate. Equilibrium favors the starting materials. For Fischer esterification, it is crucial to remove water as it forms to drive the reaction to completion. Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[1]
Issue 2: Low or No Product Yield in Amidation
Problem/Symptom Potential Cause Recommended Solution
Starting material is consumed, but no amide is formed. Formation of a stable salt between the carboxylic acid and the amine. 1. Use a Coupling Agent: Employ a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (DCC or EDC). These reagents activate the carboxylic acid, preventing salt formation and facilitating amide bond formation. 2. Convert to Acyl Chloride: First, convert the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, then react the acyl chloride with the amine. This is a highly effective two-step process.
Reaction is slow and incomplete. Steric hindrance from both the benzoic acid and potentially the amine. 1. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. 2. Use a Less Hindered Amine (if possible): If the amine is also sterically demanding, consider if a less hindered analogue can be used. 3. Extended Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC or HPLC.

III. Experimental Protocols

Protocol 1: Esterification via Acyl Chloride Intermediate

This protocol is recommended for overcoming the steric hindrance of this compound.

Step 1: Formation of the Acyl Chloride

  • In a fume hood, suspend this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the mixture to reflux and monitor the reaction by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in an inert, anhydrous solvent like DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Amidation using a Coupling Agent (HATU)

This protocol is a reliable method for forming amide bonds with sterically hindered carboxylic acids.

  • Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

IV. Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for success.

Derivatization_Workflow cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation start This compound acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->acyl_chloride Method 1 coupling Activation with Coupling Agent (e.g., HATU, DCC/HOBt) start->coupling Method 2 ester_formation Reaction with Alcohol (+ R-OH, Base) acyl_chloride->ester_formation ester_product Ester Product ester_formation->ester_product amide_formation Reaction with Amine (+ R₂NH, Base) coupling->amide_formation amide_product Amide Product amide_formation->amide_product

Caption: Decision workflow for the derivatization of this compound.

V. References

Sources

Technical Support Center: Scale-Up of 5-Bromo-3-chloro-2-fluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-3-chloro-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this critical pharmaceutical intermediate. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical insights.

Introduction to this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for the BRAF inhibitor, Encorafenib.[1][2] The precise arrangement of its halogen substituents makes it a synthetically challenging target, requiring careful control of reaction conditions to ensure high yield and purity, especially during scale-up.

The production of this highly substituted aromatic compound typically involves multi-step synthetic sequences. Two common strategies for the introduction of the bromo substituent are electrophilic aromatic substitution on a 3-chloro-2-fluorobenzoic acid precursor, and a Sandmeyer reaction from a corresponding amino-substituted benzoic acid.[3][4] Each approach presents a unique set of challenges that will be addressed in this guide.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yield and Incomplete Conversion

Q: My reaction yield is consistently low, and I'm observing a significant amount of unreacted starting material. What are the potential causes and how can I improve the conversion?

A: Low conversion in the synthesis of this compound can stem from several factors, primarily related to reaction kinetics and reagent activity.

  • Insufficient Activation in Electrophilic Bromination: The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution.

    • Causality: The combined deactivating effect of the substituents can render standard brominating agents like N-bromosuccinimide (NBS) less effective, leading to incomplete reaction.

    • Troubleshooting Protocol:

      • Increase Acid Catalyst Concentration: In an NBS/sulfuric acid system, a higher concentration of sulfuric acid can enhance the electrophilicity of the brominating species.[5]

      • Use a Stronger Brominating Agent: Consider employing a more potent brominating agent, such as bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

      • Elevate Reaction Temperature: Carefully increasing the reaction temperature can improve the reaction rate. However, this must be balanced against the risk of side reactions. Monitor the reaction closely by HPLC.

  • Incomplete Diazotization in the Sandmeyer Route: The formation of the diazonium salt from the corresponding amine is a critical step.

    • Causality: Incomplete diazotization can occur due to low acidity, improper temperature control, or degradation of the diazonium salt.

    • Troubleshooting Protocol:

      • Ensure Low Temperatures: Maintain the temperature between 0-5 °C during the addition of sodium nitrite to prevent the premature decomposition of the diazonium salt.[4]

      • Maintain High Acidity: The reaction should be conducted in a strongly acidic medium (e.g., HCl or H₂SO₄) to ensure the complete formation of nitrous acid and stabilization of the diazonium salt.

      • Monitor for Nitrogen Evolution: The Sandmeyer reaction itself, where the diazonium group is replaced by bromine, should show controlled evolution of nitrogen gas. A lack of gas evolution could indicate a problem with the copper(I) bromide catalyst.

Impurity Formation and Side Reactions

Q: I am observing a significant isomeric impurity in my reaction mixture. How can I identify and minimize its formation?

A: The most probable impurity is a regioisomer of the desired product. The directing effects of the substituents on the aromatic ring dictate the position of bromination.

  • Regioisomer Formation in Electrophilic Bromination:

    • Causality: The fluorine at position 2 is an ortho-, para-director, while the chlorine at position 3 and the carboxylic acid are meta-directors. This complex interplay can lead to the formation of undesired isomers. The primary regioisomeric impurity is likely 4-bromo-3-chloro-2-fluorobenzoic acid.[6]

    • Troubleshooting Protocol:

      • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the bromination.

      • Choice of Brominating Agent and Solvent: The selectivity of bromination can be influenced by the steric bulk of the brominating agent and the solvent polarity. Experiment with different brominating agents (e.g., NBS, dibromohydantoin) and solvents.

      • Use of Additives: For the related synthesis of 5-bromo-2-chlorobenzoic acid, the addition of sulfur-containing reducing agents like sodium sulfite has been shown to inhibit the formation of the 4-bromo isomer.[5] A similar strategy could be explored here.

  • Side Reactions in the Sandmeyer Route:

    • Causality: The diazonium intermediate is highly reactive and can undergo side reactions if not handled correctly. Undesired products can include phenols (from reaction with water) or azo coupling products.

    • Troubleshooting Protocol:

      • Strict Temperature Control: As mentioned, keep the temperature low to minimize the decomposition of the diazonium salt to a phenol.

      • Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized high concentrations of nitrous acid.

      • Efficient Copper Catalyst: Ensure the copper(I) bromide catalyst is active. If necessary, prepare it fresh.

Purification Challenges

Q: I'm finding it difficult to purify the final product to the required specification for a pharmaceutical intermediate. What are the best approaches?

A: Achieving high purity often requires a multi-step purification process, especially to remove closely related isomers.

  • Recrystallization:

    • Causality: The subtle differences in polarity and crystal packing between the desired product and its isomers can be exploited through recrystallization.

    • Troubleshooting Protocol:

      • Solvent Screening: A systematic screening of solvents and solvent mixtures is crucial. Common solvents for the recrystallization of benzoic acids include water, methanol, ethanol, acetic acid, and toluene.[7]

      • Controlled Cooling: Slow cooling can lead to the formation of larger, purer crystals.

      • Seeding: If a small amount of high-purity material is available, seeding the solution can promote the crystallization of the desired isomer.

  • Chromatographic Purification:

    • Causality: For laboratory-scale purification or for the removal of stubborn impurities, column chromatography can be effective.

    • Troubleshooting Protocol:

      • Stationary Phase Selection: Silica gel is a common choice for the purification of acidic compounds.

      • Mobile Phase Optimization: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to suppress the ionization of the carboxylic acid is a good starting point.

Scale-Up Issues

Q: We are encountering problems with batch-to-batch consistency and safety during the scale-up of the synthesis. What are the critical parameters to monitor?

A: Scaling up from the lab to a pilot or production scale introduces new challenges related to heat and mass transfer, as well as safety.

  • Heat Management:

    • Causality: Both electrophilic bromination and the Sandmeyer reaction can be highly exothermic. In a large reactor, the surface area-to-volume ratio is much smaller than in laboratory glassware, making heat dissipation more challenging.

    • Troubleshooting Protocol:

      • Controlled Addition Rates: The rate of addition of key reagents (e.g., brominating agent, sodium nitrite) must be carefully controlled to manage the rate of heat generation.

      • Efficient Cooling: Ensure the reactor's cooling system is adequate for the expected heat load.

      • Process Safety Analysis: Conduct a thorough process safety analysis, including reaction calorimetry, to understand the thermal risks.

  • Mixing:

    • Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, which can result in side reactions and reduced yield.

    • Troubleshooting Protocol:

      • Reactor and Impeller Design: The choice of reactor and impeller design is critical for ensuring efficient mixing of multiphase reaction mixtures.

      • Stirring Speed: The optimal stirring speed should be determined to ensure homogeneity without causing excessive shear.

  • Work-up and Product Isolation:

    • Causality: The work-up and isolation procedures that are straightforward in the lab can be more complex at scale.

    • Troubleshooting Protocol:

      • Phase Separations: Ensure adequate time and appropriate vessel design for efficient phase separations.

      • Filtration and Drying: The choice of filtration and drying equipment will have a significant impact on the product quality and cycle time.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

Two main synthetic strategies are commonly considered:

  • Electrophilic Bromination: This route starts with 3-chloro-2-fluorobenzoic acid and introduces the bromine atom via electrophilic aromatic substitution. The key challenge is controlling the regioselectivity of the bromination due to the competing directing effects of the existing substituents.[5][6]

  • Sandmeyer Reaction: This approach begins with an appropriately substituted aniline, for instance, 5-amino-3-chloro-2-fluorobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by bromine using a copper(I) bromide catalyst. This method often offers better control over regioselectivity.[3][4]

Q2: What are the key safety considerations during the synthesis?

  • Handling of Brominating Agents: Bromine and other brominating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. They are almost always prepared in situ and used immediately in solution.

  • Exothermic Reactions: As discussed in the scale-up section, both the bromination and Sandmeyer reactions can be highly exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Use of Strong Acids: The use of concentrated sulfuric acid or other strong acids requires careful handling and the use of appropriate PPE.

Q3: Which analytical techniques are best for monitoring the reaction and assessing final product purity?

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for monitoring the progress of the reaction and determining the purity of the final product. It can be used to quantify the starting material, product, and any impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of more volatile impurities or after derivatization of the carboxylic acid to an ester, GC-MS can be a powerful tool for identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the final product and any isolated impurities, confirming the regiochemistry of the substitution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of the components in the reaction mixture, aiding in the identification of byproducts.

Q4: How do the existing substituents on the ring direct the incoming bromine atom?

The regiochemical outcome of the electrophilic bromination of 3-chloro-2-fluorobenzoic acid is determined by the combined directing effects of the three substituents:

  • -F (at C2): Ortho-, para-director (activating, but electron-withdrawing inductively). Directs to C3 (blocked), C5, and C1 (blocked).

  • -Cl (at C3): Ortho-, para-director (deactivating). Directs to C2 (blocked), C4, and C6.

  • -COOH (at C1): Meta-director (deactivating). Directs to C3 (blocked) and C5.

Considering these effects, the C5 position is the most favored for electrophilic attack as it is activated by the para-directing fluorine and the meta-directing carboxylic acid. However, the C4 and C6 positions are also potential sites for bromination, leading to the formation of regioisomers.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Sandmeyer Reaction A1 3-Chloro-2-fluorobenzoic acid A2 Bromination (e.g., NBS, H₂SO₄) A1->A2 A3 Crude Product A2->A3 A4 Purification (Recrystallization/Chromatography) A3->A4 A5 This compound A4->A5 B1 5-Amino-3-chloro-2-fluorobenzoic acid B2 Diazotization (NaNO₂, HCl, 0-5°C) B1->B2 B3 Diazonium Salt Intermediate B2->B3 B4 Sandmeyer Reaction (CuBr) B3->B4 B5 Crude Product B4->B5 B6 Work-up and Purification B5->B6 B7 This compound B6->B7

Caption: Comparison of two primary synthetic routes to the target compound.

Troubleshooting Logic Flow

G Problem Low Yield or Purity Issue Check_Conversion Check Conversion by HPLC Problem->Check_Conversion Scale_Up_Review Review Scale-Up Parameters (Mixing, Heat Transfer) Problem->Scale_Up_Review Scale-Up Issue Check_Purity Analyze Impurity Profile Check_Conversion->Check_Purity Complete Optimize_Reaction Optimize Reaction Conditions (Temp, Reagents, Catalyst) Check_Conversion->Optimize_Reaction Incomplete Check_Purity->Optimize_Reaction Isomeric Impurities Optimize_Purification Optimize Purification (Solvent, Method) Check_Purity->Optimize_Purification Other Impurities Optimize_Reaction->Problem Success Target Yield/Purity Achieved Optimize_Reaction->Success Optimize_Purification->Problem Optimize_Purification->Success Scale_Up_Review->Optimize_Reaction

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Benzoic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Zhang, H., et al. (2022). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society.
  • Singh, P., & Kaur, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Nieto, A., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters.
  • European Patent Office. (2024).
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Lee, S., et al. (2021). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • New Drug Approvals. (2020). ENCORAFENIB.
  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • G. G., et al. (2022). Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. Pharmaceuticals.
  • ChemicalBook. (n.d.). 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis.
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Chloro-2-(4-formylphenyl)benzoic Acid.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
  • Technical Disclosure Commons. (2022). Novel process for the preparation of methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3ÂŁ (methanesulfonamido)phenyl]-1-(propan-2-yl ....
  • SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid.
  • BLD Pharm. (n.d.). 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid.
  • PubChemLite. (n.d.). 3-bromo-6-chloro-2-fluorobenzoic acid (C7H3BrClFO2).
  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 1269232-95-2, 3-Bromo-5-chloro-2-fluoroaniline.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Functionalized Benzoic Acids.
  • Google Patents. (n.d.). CN11000289B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid.
  • Chemistry Research Journal. (n.d.).
  • Google Patents. (n.d.).
  • WIPO Patentscope. (n.d.).
  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). Synthesis of Polyimides in the Melt of Benzoic Acid.
  • Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Beilstein Journal of Organic Chemistry. (n.d.). Progress and challenges in the synthesis of sequence controlled polysaccharides.
  • BenchChem. (2025).
  • Biosynth. (n.d.). 3-BROMO-2-CHLORO-6-FLUOROBENZOIC ACID | 1114809-13-0 | PUB80913.
  • MDPI. (n.d.).
  • Polymer Chemistry. (n.d.). The challenges of controlling polymer synthesis at the molecular and macromolecular level. at the molecular and macromolecular level*.

Sources

stability and storage conditions for 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-3-chloro-2-fluorobenzoic acid (CAS: 1449008-15-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. The following troubleshooting guides and FAQs are based on established principles of chemical stability for halogenated aromatic carboxylic acids and data from closely related analogues.

I. Troubleshooting Guide: Common Stability and Storage Issues

This section addresses specific problems that may arise during the handling and storage of this compound, providing insights into the underlying causes and actionable solutions.

Issue 1: Discoloration of the solid compound (e.g., yellowing or browning).

  • Question: My vial of this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. What could be the cause, and is the material still usable?

  • Answer & Protocol:

    • Causality: Discoloration in halogenated benzoic acids is often an indicator of minor degradation. This can be initiated by several factors:

      • Photodecomposition: Exposure to UV or ambient light can provide the energy to initiate the cleavage of carbon-halogen bonds or other radical reactions, leading to colored impurities.

      • Oxidation: While generally stable, prolonged exposure to air, especially in the presence of light or trace metal catalysts, can lead to oxidative degradation.

      • Reaction with Contaminants: Contact with incompatible materials, such as strong bases or oxidizing agents, can cause chemical transformations that result in colored byproducts.

    • Troubleshooting Protocol:

      • Assess the Extent: A slight change in color may not significantly impact the purity for some applications. However, for sensitive reactions, the purity should be re-assessed.

      • Purity Re-evaluation: It is recommended to re-analyze the material's purity using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the original certificate of analysis.

      • Future Prevention: Ensure the compound is stored in an amber or opaque vial to protect it from light. The container should be tightly sealed and stored in a cool, dark, and dry place.[1][2][3]

Issue 2: The compound appears clumpy or has a moist texture.

  • Question: I opened a container of this compound and found that the powder is clumpy and no longer free-flowing. Why did this happen?

  • Answer & Protocol:

    • Causality: Halogenated benzoic acids are generally crystalline solids and should not be hygroscopic. However, clumping or a moist appearance is a strong indicator of water absorption. This can occur if the container is not sealed properly, especially when stored in a humid environment or moved between areas with different temperatures, leading to condensation.

    • Troubleshooting Protocol:

      • Drying the Material: If the compound is only slightly moist, it may be possible to dry it under a high vacuum at a temperature well below its melting point. This should be done with caution, as heating can accelerate degradation if the compound is already compromised.

      • Purity Check: As with discoloration, it is crucial to verify the purity of the material after drying, as the presence of moisture could have initiated hydrolysis or other degradation pathways.

      • Proper Storage: Always ensure the container cap is tightly secured immediately after use. For long-term storage, consider placing the primary container inside a secondary container with a desiccant. Store in a dry environment, such as a desiccator or a controlled-humidity cabinet.[3]

Issue 3: Inconsistent results in reactions using an older batch of the compound.

  • Question: My reaction yield has decreased, or I am observing unexpected side products. I suspect the issue might be with my stock of this compound, which has been in the lab for a while. How can I confirm this?

  • Answer & Protocol:

    • Causality: A decline in reactivity or the appearance of side products often points to a decrease in the purity of the starting material due to gradual degradation over time. Even under recommended storage conditions, very slow decomposition can occur over extended periods. Potential degradation pathways for aromatic carboxylic acids can include decarboxylation, though this typically requires elevated temperatures.[4]

    • Troubleshooting Protocol:

      • Side-by-Side Comparison: If possible, perform the same reaction with a fresh, unopened batch of the compound and compare the results directly with the older batch.

      • Analytical Confirmation: Re-test the purity of the old batch using HPLC or LC-MS. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to the active compound.

      • Inventory Management: Implement a "first-in, first-out" (FIFO) system for your chemical inventory to ensure that older batches are used before newer ones. Regularly check the appearance of stored chemicals and consider re-qualifying them after their recommended re-test date.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area.[1][5] The container must be tightly closed to prevent moisture ingress and exposure to air.[5] To minimize the risk of photodegradation, it is highly recommended to store it in a light-resistant (amber or opaque) container in a dark location.[3]

Q2: Is this compound sensitive to temperature fluctuations?

A2: While stable at ambient temperature, like most organic compounds, its stability decreases with increasing temperature. Avoid storing it near heat sources such as ovens, heating blocks, or in direct sunlight.[2][3] For long-term storage, maintaining a consistent, cool temperature is ideal. There is no indication that it requires refrigeration or freezing, but this can be considered for extended storage periods, provided the container is sealed to prevent condensation upon removal.

Q3: What materials or chemicals are incompatible with this compound?

A3: Based on the chemistry of benzoic acids, this compound should be stored away from strong bases and strong oxidizing agents.[2][3] Reaction with strong bases will deprotonate the carboxylic acid, forming a salt. Strong oxidizing agents could potentially react with the aromatic ring, leading to degradation.

Q4: How should I handle this compound to ensure its stability during an experiment?

A4: To maintain stability during experimental use, handle the compound in a well-ventilated area or under a fume hood.[5] Minimize its exposure to the atmosphere by weighing out the required amount and promptly and tightly sealing the container. Avoid creating dust.[2] If the compound needs to be dissolved, use dry solvents unless an aqueous solution is intended for immediate use.

III. Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool, ambient temperatureTo minimize thermal degradation.
Light Store in the dark in a light-resistant containerTo prevent photodecomposition.
Atmosphere Tightly sealed containerTo protect from moisture and air (oxidation).[5]
Humidity Dry environment; use of a desiccator is recommendedTo prevent moisture absorption and potential hydrolysis.[3]
Incompatibilities Away from strong bases and strong oxidizing agentsTo prevent chemical reactions and degradation.[2][3]

IV. Experimental Workflow: Stability Assessment

The following diagram outlines a decision-making workflow for assessing the stability and usability of a stored sample of this compound.

G start Start: Stored Sample of This compound visual_inspection Visual Inspection: - Color change? - Clumping/Moisture? start->visual_inspection no_change No visible change visual_inspection->no_change No change_observed Change observed (discoloration/clumping) visual_inspection->change_observed Yes use_compound Proceed with experiment no_change->use_compound purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) change_observed->purity_analysis compare_coa Compare results to Certificate of Analysis purity_analysis->compare_coa purity_ok Purity within specification? compare_coa->purity_ok purity_ok->use_compound Yes use_with_caution Use with caution for non-critical applications purity_ok->use_with_caution No (minor deviation) discard Discard or purify the material purity_ok->discard No (significant deviation) use_with_caution->discard

Caption: Workflow for assessing stored sample stability.

V. References

  • Häggblom, M., & Young, L. Y. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. FEMS Microbiology Letters, 144(2-3), 213-219. [Link]

  • Rutgers University. (1996). Anaerobic degradation of halogenated benzoic acids coupled to denitrification observed in a variety of sediment and soil samples. Research with New Jersey. [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]

  • van der Woude, B. J., de Boer, M., van der Put, N. M., van der Geld, F. M., Prins, R. A., & Gottschal, J. C. (1994). Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. FEMS microbiology letters, 119(1-2), 199–207. [Link]

  • van der Woude, B. J., et al. (1994). Anaerobic degradation of halogenated benzoic acids by photoheterotrophic bacteria. FEMS Microbiology Letters, 119(1-2), 199-208. [Link]

  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water research, 24(11), 1419-1423. [Link]

  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid Safety Data Sheet. [Link]

  • Katritzky, A. R., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. Journal of Physical Organic Chemistry, 16(10), 731-736. [Link]

Sources

troubleshooting failed reactions involving 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile, polyhalogenated building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of reactions involving this sterically hindered and electronically unique substrate. Our aim is to provide not just procedural steps, but the underlying chemical logic to empower you to overcome common challenges and accelerate your research.

I. Understanding the Substrate: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the inherent properties of this compound is crucial for reaction design and optimization.

PropertyValue/PredictionImplication for Synthesis
Molecular Weight 253.45 g/mol [1]Standard for stoichiometric calculations.
Predicted pKa ~2.5 - 3.0The combined inductive effects of the three halogen substituents significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). This means the substrate will readily deprotonate under even mildly basic conditions, potentially impacting solubility and catalyst interactions. Careful base selection is critical.
Solubility Sparingly soluble in water; likely soluble in polar aprotic solvents (e.g., THF, Dioxane, DMF, DMSO) and alcohols (e.g., MeOH, EtOH).[2][3]Solubility in nonpolar solvents like toluene or hexanes is expected to be low. For cross-coupling reactions, using solvents that can dissolve both the carboxylate salt of the starting material and the organometallic reagents is key.
Reactivity of Halogens C-Br > C-Cl > C-FIn palladium-catalyzed cross-coupling reactions, the C-Br bond is the most reactive site for oxidative addition.[4] This chemoselectivity is the foundation for most synthetic strategies involving this molecule.

II. Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is most reactive in palladium-catalyzed cross-coupling reactions?

A1: The C-Br bond is the most reactive site for oxidative addition in typical palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[4] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. This allows for selective functionalization at the 5-position.

Q2: My starting material is not dissolving in the reaction solvent. What should I do?

A2: this compound has limited solubility in nonpolar aprotic solvents like toluene. Its solubility is generally better in more polar solvents such as THF, dioxane, DMF, or DMSO.[3] Additionally, the presence of a base will convert the carboxylic acid to its corresponding carboxylate salt, which may have different solubility characteristics. A solvent system that can accommodate both the starting material and the other reaction components is essential.

Q3: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?

A3: Incomplete conversion can stem from several factors. For Suzuki-Miyaura reactions, ensure your boronic acid is of high quality and that the base is appropriately chosen to facilitate transmetalation without degrading the substrate.[5] For Buchwald-Hartwig aminations, the choice of ligand is critical, especially for sterically hindered substrates.[6] Catalyst deactivation is another common culprit. Ensure your reaction is properly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

Q4: What is the "ortho effect" and how does it impact reactions with this molecule?

A4: The "ortho effect" refers to the influence of substituents at the ortho position on the reactivity of a functional group. In this case, the 2-fluoro and 3-chloro groups can sterically hinder the approach of reagents to the carboxylic acid and influence its acidity. The steric hindrance can make reactions at the carboxylic acid (e.g., esterification, amidation) more challenging. The strong electron-withdrawing nature of the ortho-fluoro group also contributes to the increased acidity of the benzoic acid.

III. Troubleshooting Guide: Suzuki-Miyaura Coupling

Scenario 1: Low to no conversion of starting material.

  • Question: My Suzuki-Miyaura reaction with this compound is not proceeding. I'm recovering mostly starting material. What are the likely causes and how can I fix it?

  • Answer: This is a common issue with sterically hindered and electron-deficient aryl halides. Let's break down the potential causes and solutions.

    • Causality: The rate-limiting step in many Suzuki couplings is either oxidative addition or transmetalation. The electronic and steric profile of this compound can impede both. The electron-withdrawing halogens can make oxidative addition more difficult, while the ortho-fluoro and chloro groups, along with the deprotonated carboxylate, can sterically hinder the palladium center.

    • Troubleshooting Workflow:

      start Low Conversion Issue catalyst Evaluate Catalyst System start->catalyst Is catalyst active? base Assess Base Choice catalyst->base Is transmetalation efficient? sub_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading (2-5 mol%). catalyst->sub_catalyst solvent Check Solvent & Solubility base->solvent Are all components dissolved? sub_base Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure anhydrous conditions. base->sub_base boronic_acid Verify Boronic Acid Quality solvent->boronic_acid Is boronic acid decomposing? sub_solvent Switch to more polar aprotic solvent (e.g., Dioxane, THF/H2O). Ensure adequate stirring. solvent->sub_solvent product Successful Coupling boronic_acid->product Optimization successful sub_boronic_acid Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). boronic_acid->sub_boronic_acid

    • Detailed Protocol - Base Screening:

      • Set up parallel reactions in an inert atmosphere (glovebox or Schlenk line).

      • To each reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable ligand like SPhos (4 mol%).

      • To separate vials, add different bases (2.0-3.0 equiv.), such as K₂CO₃, K₃PO₄, and Cs₂CO₃. [7] 4. Add a degassed solvent system (e.g., dioxane/water 10:1).

      • Heat the reactions to 80-100 °C and monitor by TLC or LC-MS at regular intervals.

      • Compare the conversion rates to identify the optimal base for your specific substrate combination.

Scenario 2: Significant formation of a dehalogenated byproduct.

  • Question: I am observing a byproduct with a mass corresponding to 3-chloro-2-fluorobenzoic acid. How can I prevent this?

  • Answer: You are likely observing protodebromination (or hydrodehalogenation), a common side reaction in Suzuki couplings.

    • Causality: This occurs when the palladium-aryl intermediate reacts with a proton source in the reaction mixture instead of the boronic acid. This can be exacerbated by high temperatures, prolonged reaction times, or the presence of protic impurities.

    • Mitigation Strategies:

      • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried to minimize water content.

      • Optimize Base: Some bases can promote this side reaction. Screening different bases may be necessary.

      • Use Boronate Esters: Pinacol or MIDA esters of the boronic acid are often more stable and can lead to cleaner reactions.

      • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

IV. Troubleshooting Guide: Buchwald-Hartwig Amination

Scenario 1: Reaction fails with a secondary amine.

  • Question: My Buchwald-Hartwig amination of this compound with a secondary amine is not working. What should I consider?

  • Answer: Coupling with secondary amines, especially with a sterically hindered substrate like this, can be challenging.

    • Causality: The steric bulk around the C-Br bond and on the secondary amine can significantly slow down both the oxidative addition and the reductive elimination steps of the catalytic cycle. [6]

    • Key Optimization Parameters:

      start Failed Buchwald-Hartwig with Secondary Amine ligand Ligand Selection start->ligand base Base Choice ligand->base sub_ligand Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). ligand->sub_ligand temp Reaction Temperature base->temp sub_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). base->sub_base product Successful Amination temp->product sub_temp Gradually increase temperature (e.g., 80°C to 110°C). temp->sub_temp

      Caption: Key parameters for optimizing Buchwald-Hartwig amination.

    • Detailed Protocol - Ligand Screening:

      • In a glovebox, prepare separate reaction vials.

      • To each vial, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and a strong base like sodium tert-butoxide (1.5 equiv.).

      • Add a palladium source, such as Pd₂(dba)₃ (1-2 mol%).

      • To each vial, add a different bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) with a Pd:ligand ratio of 1:2. [8] 5. Add degassed toluene or dioxane as the solvent.

      • Seal the vials and heat to 100-110 °C.

      • Monitor the reactions to determine the most effective ligand.

Scenario 2: Potential for SNAr side reaction.

  • Question: Could the ortho-fluoro group be displaced by the amine or the base under the reaction conditions?

  • Answer: Nucleophilic Aromatic Substitution (SNAr) is a valid concern, especially with a strong nucleophile like an amine and a strong base at elevated temperatures. The fluorine atom at the 2-position is activated towards SNAr by the electron-withdrawing carboxylic acid and other halogens.

    • Causality: SNAr reactions are favored by strong electron-withdrawing groups ortho or para to the leaving group. [9]While the C-F bond is strong, its displacement can be facilitated under harsh basic conditions.

    • Prevention and Diagnosis:

      • Use Milder Conditions: If possible, screen for catalysts that operate at lower temperatures.

      • Careful Base Selection: Avoid excessively strong or nucleophilic bases if SNAr is a problem.

      • LC-MS Analysis: Carefully analyze your crude reaction mixture by LC-MS to look for a byproduct with a mass corresponding to the displacement of fluorine with your amine.

V. Potential Side Reactions and Byproducts

Side ReactionDescriptionHow to Minimize
Protodebromination Replacement of the bromine atom with a hydrogen.Use anhydrous solvents, screen bases, consider boronate esters.
Decarboxylation Loss of CO₂ from the benzoic acid, particularly at high temperatures.Keep reaction temperatures as low as possible while maintaining a reasonable reaction rate.
SNAr at C-F or C-Cl Nucleophilic displacement of the fluorine or chlorine atom by the amine or other nucleophiles.Use the mildest possible conditions (temperature, base) that still afford the desired product.
Amide/Ester Hydrolysis If the product is an amide or ester, hydrolysis back to the carboxylic acid can occur if excess water is present, especially under basic or acidic workup conditions.Use anhydrous conditions and perform a non-aqueous workup if possible.

VI. Purification Strategies

Purifying the products of these reactions can be challenging due to the similar polarities of the starting material, product, and potential byproducts.

  • Acid-Base Extraction: The carboxylic acid moiety is a useful handle for purification. After the reaction, an aqueous workup with a mild base (e.g., NaHCO₃) can extract the acidic product and unreacted starting material into the aqueous layer, leaving non-polar impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate the desired product, which can then be filtered or extracted.

  • Chromatography: Reversed-phase chromatography (C18) can be effective for separating polar aromatic compounds. For normal-phase silica gel chromatography, a mobile phase containing a small amount of acetic or formic acid can help to improve peak shape and separation of carboxylic acids.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.

This guide provides a starting point for troubleshooting common issues encountered when working with this compound. Remember that every reaction is unique, and systematic optimization of the parameters discussed here will be key to your success.

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution.
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacet
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PMC - PubMed Central.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
  • Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions.
  • Comparative solubilities of the four substituted benzoic acids (mole...).
  • Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1.
  • Application Note: Protocol for Suzuki Coupling of 5-Bromo-3-chloro-2-fluorotoluene. Benchchem.
  • Bromo-3-chloro-2-fluorotoluene as a Versatile Precursor for the Synthesis of Novel Heterocycles. Benchchem.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Buchwald–Hartwig amin
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Buchwald-Hartwig Amin
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. PMC.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Benchchem.
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step, Chemistry - A European Journal. DeepDyve.
  • 3-Bromo-5-chloro-2-fluorobenzoic acid. PubChem.

Sources

Technical Support Center: Synthesis of 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized technical resource for the synthesis of 5-bromo-3-chloro-2-fluorobenzoic acid, a critical building block in modern medicinal chemistry. We will move beyond standard textbook procedures to address the nuanced challenges encountered in the lab, providing troubleshooting FAQs and exploring robust, alternative catalytic systems. Our focus is on the causality behind experimental choices to empower you to optimize your synthetic routes effectively.

Section 1: The Grignard Carboxylation Pathway - Troubleshooting the Workhorse Reaction

The carboxylation of a Grignard reagent derived from 1-bromo-3-chloro-5-fluorobenzene is a common and direct route. However, its sensitivity to environmental conditions makes it a frequent source of experimental challenges.

Frequently Asked Questions (FAQs)

Question 1.1: My Grignard reaction fails to initiate or proceeds very sluggishly. What are the primary causes and solutions?

Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always a compromised magnesium surface or the presence of quenching agents.

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO)[1]. This layer prevents the aryl halide from accessing the reactive metal surface.

    • Causality: The Grignard formation mechanism requires direct interaction between the carbon-halogen bond and the elemental magnesium. The inert MgO layer acts as a physical barrier.

    • Troubleshooting & Optimization:

      • Mechanical Activation: In a glovebox or under a strong inert gas flow, briefly and gently grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous ether solvent (e.g., THF, Diethyl ether) before adding the aryl halide. The disappearance of the iodine's purple color or the appearance of bubbles (from ethylene formation) signals activation[2].

      • Flame Drying: Ensure all glassware is meticulously flame-dried under vacuum and cooled under a positive pressure of argon or nitrogen to eliminate adsorbed water[2].

  • Presence of Moisture: Grignard reagents are exceptionally strong bases and are rapidly quenched by even trace amounts of water or other protic sources[3][4].

    • Causality: The highly polarized Mg-C bond is readily protonated by water, leading to the formation of 1-chloro-3-fluorobenzene and magnesium hydroxybromide, effectively destroying your reagent.

    • Troubleshooting & Optimization:

      • Solvent Purity: Use freshly distilled, anhydrous solvents. THF, while a better solvent for stabilizing the Grignard reagent, is hygroscopic[2]. Ensure it is passed through an activated alumina column or distilled from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

      • Reagent Quality: Ensure your 1-bromo-3-chloro-5-fluorobenzene is anhydrous. If necessary, distill it or dry it over a suitable agent like CaH₂.

Question 1.2: I confirmed Grignard reagent formation, but the yield of my target acid is disappointingly low after carboxylation. What competing side reactions should I consider?

Answer: Low yields post-carboxylation often point to competing side reactions that consume the Grignard reagent before or during the addition of CO₂.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted 1-bromo-3-chloro-5-fluorobenzene starting material to form a homocoupled biaryl impurity[1].

    • Causality: This is essentially an SNAr-type reaction where the nucleophilic carbon of the Grignard reagent displaces the bromine of another aryl halide molecule.

    • Troubleshooting & Optimization:

      • Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.

      • Temperature Control: While initiation may require gentle heating, maintain a gentle reflux once the reaction is sustained. Overheating can accelerate side reactions.

  • Reaction with Atmospheric CO₂ and O₂: Premature exposure to air can be detrimental.

    • Causality: The Grignard reagent will react with atmospheric CO₂ on the surface of the reaction mixture. It can also react with oxygen in a radical process to form magnesium alkoxide species, which upon workup can yield phenols.

    • Troubleshooting & Optimization:

      • Inert Atmosphere: Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire process, from initiation to quenching.

      • CO₂ Delivery: Use freshly crushed dry ice (solid CO₂) as your carbon source. Do not simply pour the Grignard solution onto the dry ice, as this can cause vigorous boiling and atmospheric exposure. Instead, rapidly transfer the Grignard solution via a cannula to a separate flask containing a large excess of crushed dry ice and anhydrous ether, ensuring the reaction remains under an inert atmosphere.

Experimental Workflow: Grignard Carboxylation

The following diagram outlines the critical steps and control points for a successful Grignard reaction.

Grignard_Workflow cluster_prep Preparation (Critical) cluster_reaction Reaction Execution cluster_workup Carboxylation & Workup prep_glass Flame-Dry Glassware under Vacuum prep_mg Activate Mg Turnings (Iodine or Grinding) ccp1 Moisture Exclusion prep_glass->ccp1 prep_solvent Use Anhydrous THF/Ether prep_reagent Ensure Anhydrous Aryl Halide initiation Initiate Reaction (Gentle Heat) prep_reagent->initiation Under Inert Gas (Ar or N2) addition Slow, Dropwise Addition of Aryl Halide initiation->addition reflux Maintain Gentle Reflux (1-2 hours) addition->reflux ccp2 Controlled Addition addition->ccp2 carboxylation Cannulate onto Excess Dry Ice reflux->carboxylation Maintain Inert Atmosphere quench Acidic Workup (e.g., HCl) carboxylation->quench ccp3 Inert Atmosphere carboxylation->ccp3 extraction Extract with Ether quench->extraction purification Purify via Recrystallization or Chromatography extraction->purification

Caption: Workflow for Grignard synthesis highlighting critical control points.

Section 2: Alternative Catalytic Strategies

While the Grignard reaction is effective, its functional group intolerance and stringent requirements have driven the development of alternative catalytic methods. These modern approaches often offer milder conditions and broader substrate compatibility.

Alternative 1: Palladium-Catalyzed C–H Halogenation

A powerful strategy involves the direct, regioselective halogenation of a pre-existing benzoic acid derivative. This avoids the preparation of sensitive organometallic reagents. Palladium catalysis, enabled by specialized ligands, has made this approach highly practical.[5]

Question 2.1: How can I achieve the specific 5-bromo substitution on 3-chloro-2-fluorobenzoic acid using a catalytic method?

Answer: This transformation is challenging due to the directing effects of the existing halogens and the carboxylic acid. A direct C-H bromination of 3-chloro-2-fluorobenzoic acid would be the most atom-economical approach. Success hinges on a catalyst system that can overcome the inherent electronic preferences of the substrate.

  • Mechanism & Causality: The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway. A bifunctional ligand coordinates to the palladium center and also assists in abstracting the ortho-proton from the carboxylic acid directing group. This forms a palladacycle intermediate, which then undergoes oxidative addition with a bromine source (e.g., N-Bromosuccinimide, NBS) and reductive elimination to yield the product and regenerate the catalyst.

  • Catalyst System: Ligand-enabled palladium catalysis is essential. Bifunctional bidentate ligands, such as substituted pyridones, have been shown to be highly effective for the C-H halogenation of benzoic acids under relatively mild, additive-free conditions[5].

  • Regioselectivity: The carboxylic acid is a powerful ortho-directing group. In 3-chloro-2-fluorobenzoic acid, the C6 position is the most likely site for C-H activation, leading to 3-chloro-2-fluoro-6-bromobenzoic acid. To achieve the desired 5-bromo isomer, one would need to start with a different substrate, for instance, by brominating 3-chloro-2-fluorotoluene and then oxidizing the methyl group.

Alternative 2: Iridium-Catalyzed C-H Activation

Iridium catalysts have emerged as exceptionally efficient for the ortho-C–H iodination of benzoic acids under remarkably mild, base-free conditions[6]. While direct bromination is less common, this highlights the potential of C-H activation. An iodinated intermediate could potentially be converted to the bromide.

Catalytic_Cycle Pd_L Pd(II)-Ligand Palladacycle Palladacycle Intermediate Pd_L->Palladacycle + R-COOH - HX (CMD) Substrate R-COOH Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + NBS Halogen_Source NBS (Br+) Pd_IV->Pd_L Reductive Elimination Product Br-R-COOH Pd_IV->Product HX H-X

Caption: Simplified catalytic cycle for Pd-catalyzed C-H halogenation.

Data Summary: Comparison of Synthetic Strategies
ParameterGrignard CarboxylationPd-Catalyzed C-H Halogenation
Starting Material 1-bromo-3-chloro-5-fluorobenzeneSuitably substituted benzoic acid
Key Reagent Magnesium Metal, Dry Ice (CO₂)Pd(OAc)₂, Bifunctional Ligand, NBS
Reaction Conditions Stringently anhydrous, inert atmosphereTolerant to air and moisture[6]
Temperature 0 to 65 °C (THF reflux)Typically 100-120 °C[5]
Key Challenges Initiation failure, moisture sensitivity, Wurtz coupling[1][2]Catalyst cost, ligand synthesis, achieving correct regioselectivity
Functional Group Tolerance Very Low (intolerant to acidic protons)Moderate to High

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation

This protocol is a representative procedure and requires strict adherence to safety and anhydrous techniques.

  • Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. The flask can be gently warmed until purple vapor is observed; the color should fade as the surface activates.

  • Grignard Formation: Add anhydrous diethyl ether or THF via syringe. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous ether/THF. Add a small portion of the halide solution to the magnesium suspension. Initiation is indicated by the onset of cloudiness and spontaneous refluxing. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir at reflux for 1-2 hours.

  • Carboxylation: In a separate, flame-dried flask under an inert atmosphere, place a large excess of freshly crushed dry ice. Cool the prepared Grignard solution to room temperature and transfer it via cannula onto the dry ice with vigorous stirring. A thick white precipitate will form. Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.

  • Workup: Slowly quench the reaction mixture by adding 1 M HCl solution, with cooling in an ice bath. Continue adding acid until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

References

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handling and safety precautions for 5-Bromo-3-chloro-2-fluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-3-chloro-2-fluorobenzoic acid

Welcome to the technical support guide for this compound (CAS No. 1269232-93-0). This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to ensure you can work with this versatile building block safely and effectively.

Section 1: Critical Safety & Handling (FAQs)

This section addresses the most common and critical questions regarding the safe handling of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3][4]

  • Harmful if Swallowed (H302): May be harmful if ingested.[2]

Always consult the Safety Data Sheet (SDS) before starting any work.[1][3][4][5][6][7][8][9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: To mitigate risks, the following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are required.[1][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after.[3]

  • Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[1][3] If ventilation is inadequate, a NIOSH-approved respirator for particulates is necessary.[3]

Q3: What is the correct procedure for storing this chemical?

A3: Proper storage is crucial for maintaining the compound's stability and ensuring safety.

  • Store in a tightly closed, properly labeled container.[1][5][6][8]

  • Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

  • Store locked up to prevent unauthorized access.[1][6][8]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE as described in Q2.

  • Contain: Prevent the spill from entering drains or waterways.[1]

  • Clean-up: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal without creating dust.[3][5]

  • Decontaminate: Clean the affected area thoroughly.

Q5: What are the first-aid measures for exposure?

A5: Immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][7]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[1][5][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek medical attention if you feel unwell.[1][5][6][10]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[5][7]

Section 2: Physicochemical Properties

This table summarizes key quantitative data for this compound for quick reference.

PropertyValueSource
Molecular Formula C₇H₃BrClFO₂[11]
Molecular Weight 253.45 g/mol [11]
Appearance White to off-white crystalline solid[12]
Melting Point 150-155 °C[12]
Solubility Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol.[12]
CAS Number 1269232-93-0[4][13][14]

Section 3: Experimental Troubleshooting Guide

This section provides solutions to common issues encountered during experiments involving this compound.

Q: My compound is not dissolving in my chosen reaction solvent. What can I do?

A: Solubility can be a challenge. This compound is sparingly soluble in water but shows better solubility in organic solvents.[12]

  • Causality: The polar carboxylic acid group and the nonpolar halogenated aromatic ring give the molecule mixed polarity.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to more polar aprotic solvents like DMF, DMSO, or THF. For reactions, ethers (like THF or dioxane) or chlorinated solvents (like DCM) are often effective.[12]

    • Gentle Heating: Gently warm the mixture to increase the rate of dissolution. Monitor carefully to avoid decomposition.

    • Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.

    • Salt Formation: For aqueous solutions, you can deprotonate the carboxylic acid with a suitable base (e.g., NaHCO₃, K₂CO₃) to form the more soluble carboxylate salt. This is only viable if the basic conditions are compatible with your planned reaction.

Q: My reaction is proceeding slowly or not at all. What are the potential causes?

A: The electronic properties of this molecule can significantly influence its reactivity.

  • Causality: The aromatic ring is substituted with three electron-withdrawing halogens (F, Cl, Br). This deactivates the ring towards electrophilic aromatic substitution. The carboxylic acid proton is also acidic and can interfere with base-sensitive reagents.

  • Troubleshooting Steps:

    • Protecting Groups: If the acidic proton is interfering with your reaction (e.g., in Grignard or organolithium reactions), protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before proceeding.

    • Catalyst Choice: For reactions like Suzuki or Heck couplings, the choice of ligand and catalyst is critical to overcome the deactivated nature of the aryl halide. Consider using more electron-rich, bulky phosphine ligands.

    • Activation: For reactions involving the carboxylic acid itself (e.g., amide bond formation), ensure it is properly activated. Using standard coupling agents like EDC/HOBt or converting it to an acid chloride (e.g., with SOCl₂ or oxalyl chloride) is often necessary.

    • Temperature: Increase the reaction temperature. The stability of the compound allows for heating in many common high-boiling solvents.

Section 4: Standard Operating Protocol (SOP) - Amide Coupling

This protocol details a standard procedure for forming an amide bond, a common application for this compound.

Objective: To synthesize N-benzyl-5-bromo-3-chloro-2-fluorobenzamide.

Methodology:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) to the solution. Stir at room temperature for 30 minutes. This forms the activated ester intermediate.

  • Nucleophilic Addition: Add Benzylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure amide.

Section 5: Workflow Visualizations

Diagram 1: Safe Handling Workflow

This diagram outlines the mandatory steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Prepare for Experiment assess 1. Assess Hazards (Review SDS) start->assess ppe 2. Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) assess->ppe fume_hood 3. Work in Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Compound Carefully (Avoid Dust Generation) fume_hood->weigh experiment 5. Perform Experiment weigh->experiment decontaminate 6. Decontaminate Glassware & Surfaces experiment->decontaminate dispose 7. Dispose of Waste Properly (Consult Waste Disposal Plant) decontaminate->dispose end End: Procedure Complete dispose->end AmideCoupling cluster_reactants Reactants cluster_activation Activation RCOOH Benzoic Acid (Ar-COOH) EDC EDC / HOBt RCOOH->EDC Step 1 Amine Benzylamine (R'-NH2) Product Final Amide Product (Ar-CONH-R') Amine->Product Step 3 (Nucleophilic Attack) ActiveEster Activated O-acylisourea Ester Intermediate EDC->ActiveEster Step 2 ActiveEster->Product Step 3 (Nucleophilic Attack)

Caption: Simplified pathway for EDC/HOBt mediated amide bond formation.

References

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. [Link]

  • Autech Scientific. 3-Bromo-5-Chloro-2-fluorobenzoic acid. [Link]

  • Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. [Link]

  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

  • Cenmed Enterprises. This compound (C007B-071340). [Link]

  • Sdfine. 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. [Link]

  • PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Chemsrc. 3-broMo-5-chloro-2-fluoro-benzoic acid | CAS#:1269232-93-0. [Link]

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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Halogenated benzoic acids, such as 5-Bromo-3-chloro-2-fluorobenzoic acid, are pivotal building blocks in the synthesis of a wide array of pharmacologically active molecules. Their intricate substitution patterns necessitate a multi-faceted analytical approach to ensure unambiguous characterization. This guide provides an in-depth comparison of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other key analytical techniques for the comprehensive analysis of this compound.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons makes it an indispensable tool for researchers. For a molecule like this compound, ¹H NMR offers a rapid and non-destructive means to confirm its identity and purity.

Predicted ¹H NMR Analysis of this compound

The substituents on the benzene ring—bromo, chloro, fluoro, and carboxylic acid groups—exert significant electronic effects that influence the chemical shifts of the aromatic protons.[3][5][6] The fluorine atom, being highly electronegative, will cause a downfield shift for the adjacent proton (H-6). The bromine and chlorine atoms will also contribute to the overall deshielding of the aromatic protons. The carboxylic acid group is a meta-director and will influence the chemical shifts accordingly.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.0Doublet (d)~2.0 - 3.0 (⁴JH-F)
H-6~7.6 - 7.8Doublet of doublets (dd)~8.0 - 9.0 (³JH-H), ~1.0 - 2.0 (⁴JH-F)
COOH~10 - 13Broad Singlet (br s)-

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible protocol is critical for obtaining high-quality NMR data. The following procedure outlines the key steps for the ¹H NMR analysis of this compound.[7]

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton's exchange rate.

    • Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm for this compound).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to deduce the spin-spin coupling network.

Visualizing the ¹H NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add TMS Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert Sample Transfer->Insert Lock_Shim Lock & Shim Insert->Lock_Shim Acquire Acquire FID Lock_Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Phase->Calibrate Integrate Integrate Calibrate->Integrate Analyze Analyze Spectrum Integrate->Analyze

Caption: Workflow for ¹H NMR Analysis.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive characterization of this compound benefits from the application of complementary analytical methods. Each technique provides unique structural insights, and their combined use offers a more complete picture of the molecule.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Proton environment, connectivity, and count.Rapid, non-destructive, quantitative.Limited to proton-containing molecules, can have overlapping signals.
¹³C NMR Carbon skeleton, chemical environment of carbons.Complements ¹H NMR, good for identifying quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
¹⁹F NMR Fluorine environment and coupling to other nuclei.High sensitivity, large chemical shift range, specific to fluorine.Only applicable to fluorinated compounds.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation pattern.High sensitivity, provides molecular formula.Destructive technique, may not distinguish isomers.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.Quantitative, high resolving power.Requires reference standards for identification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. For this compound, seven distinct carbon signals are expected in the ¹³C NMR spectrum. The chemical shifts will be influenced by the attached substituents, with the carbon bearing the fluorine atom showing a characteristic splitting due to C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. Key adjustments include a wider spectral width and typically a much larger number of scans to compensate for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

G Start Sample Preparation (as per ¹H NMR) Acquire ¹³C NMR Data Acquisition (Proton Decoupled) Start->Acquire Process Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze Analyze Carbon Signals (Chemical Shifts, C-F Coupling) Process->Analyze G Start Sample Preparation (as per ¹H NMR) Acquire ¹⁹F NMR Data Acquisition Start->Acquire Process Data Processing (FT, Phasing, Referencing) Acquire->Process Analyze Analyze Fluorine Signal (Chemical Shift, H-F Coupling) Process->Analyze

Caption: Workflow for ¹⁹F NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. [8][9][10]For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₇H₃BrClFO₂). The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine, will be characteristic and provide further confirmation of the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G Sample Sample Introduction Ionization Ionization (e.g., ESI) Sample->Ionization Mass_Analyzer Mass Analysis (m/z separation) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion: An Integrated Approach for Unambiguous Characterization

References

  • Green Chemistry. (2018). Supporting Information. [Link]

  • Annals of the New York Academy of Sciences. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. [Link]

  • Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • LCGC Europe. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?[Link]

  • Journal of Chromatography A. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Jasperse, C. R. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • ResearchGate. (n.d.). Observed ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons. [Link]

  • University of California, Los Angeles. (n.d.). ¹H NMR spectra of aromatic compounds. [Link]

  • University of California, Los Angeles. (n.d.). ¹⁹F NMR Reference Standards. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton NMR spectrum of benzoic acid. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??[Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). ¹⁹F NMR as a tool in chemical biology. [Link]

  • Chromedia. (n.d.). How to select a technique. [Link]

  • Cenmed Enterprises. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). This compound (C₇H₃BrClFO₂). [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]

  • Chemsrc. (2025). 3-broMo-5-chloro-2-fluoro-benzoic acid. [Link]

  • NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • NIST WebBook. (n.d.). 2-Bromo-5-chlorobenzoic acid. [Link]

  • SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid. [Link]

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The Untapped Therapeutic Potential of 5-Bromo-3-chloro-2-fluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutics is perpetual. The halogenated benzoic acid motif, a privileged structure in medicinal chemistry, continues to yield promising candidates. Among these, 5-Bromo-3-chloro-2-fluorobenzoic acid stands out as a particularly versatile starting material. Its unique substitution pattern—featuring bromine, chlorine, and fluorine atoms, alongside a reactive carboxylic acid handle—offers a rich platform for synthetic diversification and the exploration of a wide spectrum of biological activities.

This guide provides an in-depth comparison of the known and potential biological activities of derivatives synthesized from the this compound core. We will delve into a confirmed anti-inflammatory agent, explore the promising avenue of kinase inhibition, and discuss the latent potential for antimicrobial and antidiabetic applications, all supported by experimental insights and mechanistic understanding.

The Strategic Advantage of the this compound Scaffold

The therapeutic promise of this scaffold is not coincidental; it is a direct consequence of its chemical architecture. The presence of a bromine atom is particularly advantageous, as it is highly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. These foundational reactions in modern medicinal chemistry allow for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of large, diverse libraries of compounds from a single, functionalized core.

Furthermore, the electron-withdrawing nature of the halogen substituents can significantly influence the physicochemical properties of the resulting derivatives, such as their acidity, lipophilicity, and metabolic stability. This allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles. The carboxylic acid group serves as a versatile anchor for the synthesis of amides, esters, and other functional groups, further expanding the accessible chemical space.

Comparative Biological Activities of this compound Derivatives

While the exploration of this specific scaffold is still emerging, the available data on one of its derivatives, combined with strong evidence from structurally related compounds, allows us to construct a comparative overview of its therapeutic potential.

Potent Anti-inflammatory Activity

A significant breakthrough in the application of this scaffold comes from the synthesis and evaluation of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) . This derivative has demonstrated marked anti-inflammatory effects in preclinical models.[1]

Mechanism of Action: LX007 exerts its anti-inflammatory effects by intervening in key signaling pathways within activated microglia, the primary immune cells of the central nervous system.[1] Over-activated microglia are implicated in the pathology of various neurodegenerative diseases. LX007 was shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This inhibition is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Furthermore, LX007 significantly curtails the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1] Mechanistically, these effects are traced back to the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central regulators of the inflammatory response.[1]

Experimental Data Summary:

DerivativeTarget CellsKey Inhibitory EffectsSignaling PathwayReference
LX007 Lipopolysaccharide (LPS)-activated primary microgliaNO, PGE2, iNOS, COX-2, IL-1β, IL-6, TNF-αDownregulation of MAPK and NF-κB activation[1]

This robust dataset establishes the this compound backbone as a viable starting point for the development of novel anti-inflammatory and potentially neuroprotective agents.

Prospective Application as Kinase Inhibitors

Protein kinases are a critical class of enzymes that are frequently dysregulated in cancer, making them a major target for oncology drug development. Halogenated aromatic compounds are a common feature in many approved kinase inhibitors. While no specific this compound derivative has been published as a kinase inhibitor, the closely related building block, 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, is actively used in their synthesis. This suggests a strong potential for the title scaffold.

Rationale and Potential Mechanism: The utility of such scaffolds lies in their ability to be elaborated into heterocyclic systems, such as pyrazolopyrimidines, which can effectively compete with ATP for the binding site of a target kinase. The halogen atoms can form crucial interactions within the binding pocket, enhancing affinity and selectivity. The derivatization of the carboxylic acid to an amide, for instance, can provide a key hydrogen bond donor/acceptor pair to interact with the hinge region of the kinase.

Hypothetical Comparison with an Alternative Scaffold:

FeatureThis compound Derivative Alternative Scaffold (e.g., Aminopyrimidine)
Synthetic Versatility High (Br for cross-coupling, COOH for amidation)Moderate to High
Potential Interactions Halogen bonding, H-bonding (from amide), hydrophobic interactionsH-bonding, hydrophobic interactions
Metabolic Stability Potentially enhanced by fluorine and chlorine substitutionVariable

The logical next step for researchers would be to synthesize a library of amide derivatives of this compound and screen them against a panel of cancer-relevant kinases.

Untapped Potential in Antimicrobial and Antidiabetic Drug Discovery

The broader family of halogenated benzoic acids has a history of use in antimicrobial and metabolic disease research.

Antimicrobial Potential: Numerous studies have documented the antibacterial and antifungal properties of various halogenated benzoic acid and benzoxazolinone derivatives.[2] The lipophilicity conferred by the halogen atoms can facilitate the disruption of bacterial cell membranes. While direct evidence for this compound derivatives is lacking, this remains a fertile and underexplored area of investigation.

Antidiabetic Potential: Intriguingly, an isomer of the title compound, 5-bromo-2-chlorobenzoic acid , serves as a key starting material for the synthesis of Dapagliflozin and Empagliflozin, which are blockbuster drugs for the treatment of type 2 diabetes.[3][4] These drugs are inhibitors of the sodium-glucose cotransporter-2 (SGLT2). This strong precedent suggests that derivatives of this compound could also be explored for activity against SGLT2 or other targets relevant to metabolic diseases.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for the key assays discussed.

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophages or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivative (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

  • Western Blot for iNOS, COX-2, and NF-κB:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Visualizing the Path Forward: Workflows and Pathways

General Synthetic and Screening Workflow

G A 5-Bromo-3-chloro- 2-fluorobenzoic acid B Amidation / Esterification (Derivatization) A->B C Cross-Coupling (e.g., Suzuki, Buchwald) A->C D Library of Diverse Derivatives B->D C->D E High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assay) D->E F Hit Identification E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: Synthetic and screening workflow for novel derivatives.

Inhibited Anti-inflammatory Signaling Pathway

G cluster_downstream Pro-inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS / COX-2 MAPK->iNOS Cytokines IL-6, TNF-α, IL-1β MAPK->Cytokines NFkB->iNOS NFkB->Cytokines LX007 LX007 LX007->MAPK Inhibits LX007->NFkB Inhibits

Caption: Mechanism of action of the anti-inflammatory derivative LX007.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the discovery of new therapeutic agents. The confirmed, potent anti-inflammatory activity of its derivative, LX007, provides a solid foundation and a clear mechanistic rationale for developing drugs targeting neuroinflammation and other inflammatory conditions. Furthermore, compelling evidence from structurally related compounds strongly suggests that derivatives of this scaffold could yield novel kinase inhibitors for cancer therapy, as well as new treatments for microbial infections and type 2 diabetes. The synthetic tractability of the core structure invites the application of modern medicinal chemistry techniques to unlock its full potential. It is our hope that this guide will stimulate further research into this versatile and promising class of compounds.

References

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 85. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. European Patent Office, EP4389733A1. [Link]

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A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of 5-Bromo-3-chloro-2-fluorobenzoic acid, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The selection of an appropriate analytical technique is paramount for ensuring product quality, purity, and consistency. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Analytical Imperative for Halogenated Benzoic Acids

This compound is a halogenated aromatic compound. Such compounds are widely utilized in various industrial and agricultural applications.[1] Due to their chemical stability, it is crucial to employ robust analytical methods to monitor their synthesis, identify potential impurities, and ensure the precise structural identity of the final product. The presence of multiple halogen substituents (Bromine, Chlorine, and Fluorine) on the benzoic acid core presents unique analytical challenges and opportunities, which each of the following techniques addresses differently.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds like this compound. Its strength lies in its ability to separate the target analyte from structurally similar impurities, making it the definitive method for quantitative analysis and purity determination.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to the non-polar nature of the aromatic ring, which will interact with the stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is optimized to achieve sharp peaks and good resolution. The acidic buffer (e.g., using phosphoric or formic acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape.[2] UV detection is ideal as the aromatic ring possesses a strong chromophore.

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3][4]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile.

      • Start at 70% A / 30% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm (or determined by UV scan).[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification can be achieved by creating a calibration curve from the peak areas of the known standards.

Data Presentation
ParameterExpected ResultPurpose
Retention Time (Rt) ~ 8-12 min (dependent on exact conditions)Identity Confirmation (when compared to a reference standard)
Peak Area Proportional to concentrationQuantification
Peak Purity (from DAD) > 99%Confirmation of peak homogeneity
Resolution (Rs) > 2.0 between the main peak and closest impuritySeparation efficiency
Workflow and Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Generate Chromatogram F->G H Calculate Peak Area % G->H I Determine Purity H->I

Caption: HPLC workflow for purity analysis.

FeatureHPLCGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Sample Prep Simple dissolution and filtrationDerivatization often required
Primary Use Purity, QuantificationIdentification, Trace Impurity Analysis
Sensitivity Good (µg/mL)Excellent (ng/L)[6]
Compound Volatility Not requiredRequired

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a non-volatile carboxylic acid like our target molecule, a chemical derivatization step is necessary to increase its volatility. This makes the sample suitable for analysis in the gas phase.

Causality Behind Experimental Choices: Derivatization, typically methylation or silylation, converts the polar carboxylic acid group into a less polar, more volatile ester or silyl ester. This is essential for the compound to travel through the GC column. The mass spectrometer then provides a fragmentation pattern, or "chemical fingerprint," that is highly specific to the molecule's structure, allowing for unambiguous identification. GC-MS offers superior sensitivity compared to HPLC, making it ideal for detecting trace impurities.[6]

Experimental Protocol: Derivatization followed by GC-MS
  • Derivatization (Methylation with BF₃-Methanol):

    • Place 1 mg of the sample in a reaction vial.

    • Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methylated analyte, to a clean GC vial.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the methylated derivative of this compound.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern. The molecular ion peak (M+) should correspond to the mass of the methyl ester.

Data Presentation
ParameterExpected Result for Methyl EsterPurpose
Molecular Ion (M+) m/z ~268 (based on isotopic distribution)Confirms molecular weight of the derivative
Key Fragments Loss of -OCH₃ (m/z ~237), Loss of -COOCH₃ (m/z ~209)Structural Elucidation
Isotope Pattern Characteristic pattern due to Br and ClConfirms presence of bromine and chlorine
Workflow and Comparison

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Add Sample to Vial B Derivatization (e.g., Methylation) A->B C Liquid-Liquid Extraction B->C D Inject into GC C->D E Separation by Volatility D->E F MS Detection & Fragmentation E->F G Generate Mass Spectrum F->G H Library Search / Fragment Analysis G->H I Identify Compound H->I

Caption: GC-MS workflow including derivatization.

FeatureGC-MSNMR Spectroscopy
Principle Gas-phase separation and mass-based detectionNuclear spin transitions in a magnetic field
Sample Prep Derivatization often requiredSimple dissolution in a deuterated solvent
Information Molecular Weight, Fragmentation PatternPrecise Atomic Connectivity, 3D Structure
Destructive? YesNo
Sensitivity ExcellentModerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ¹⁹F in this case), allowing for definitive confirmation of the substitution pattern on the aromatic ring.

Causality Behind Experimental Choices: ¹H NMR will reveal the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. For this specific molecule, ¹⁹F NMR is also highly informative, confirming the presence and environment of the fluorine atom. The use of a deuterated solvent (like DMSO-d₆ or CDCl₃) is necessary to avoid overwhelming the spectrum with solvent signals.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (example on a 400 MHz spectrometer):

    • ¹H NMR:

      • Acquire for 16-32 scans.

      • Observe the spectral window from -1 to 13 ppm.

    • ¹³C NMR:

      • Acquire for 1024 or more scans.

      • Observe the spectral window from 0 to 200 ppm.

    • ¹⁹F NMR:

      • Acquire for 64 scans.

      • Reference to an appropriate standard (e.g., CFCl₃).

  • Data Analysis:

    • ¹H NMR: Expect to see two distinct signals in the aromatic region (typically 7-8.5 ppm), each corresponding to one of the two protons on the ring. The splitting pattern (e.g., doublets) will confirm their relationship. The carboxylic acid proton will appear as a broad singlet at a much lower field (>10 ppm).

    • ¹³C NMR: Expect seven distinct signals: six for the aromatic carbons (their chemical shifts influenced by the halogen substituents) and one for the carbonyl carbon of the carboxylic acid (>165 ppm).

    • ¹⁹F NMR: A single signal will confirm the presence of one fluorine atom. Its chemical shift will be characteristic of its environment.

Data Presentation
NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityInformation Gained
¹H >10Broad singletCarboxylic acid proton
¹H 7.5 - 8.5DoubletAromatic proton (H-4)
¹H 7.5 - 8.5DoubletAromatic proton (H-6)
¹³C >165SingletCarbonyl carbon
¹³C 110 - 160Multiple singlets6 unique aromatic carbons
¹⁹F VariesSinglet or coupled to HFluorine environment
Workflow and Comparison

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve in Deuterated Solvent B Transfer to NMR Tube A->B C Place in Spectrometer B->C D Acquire 1H, 13C, 19F Spectra C->D E Process FID D->E F Analyze Chemical Shifts & Coupling E->F G Confirm Molecular Structure F->G

Caption: NMR workflow for structural elucidation.

FeatureNMR SpectroscopyFTIR Spectroscopy
Principle Nuclear spin transitionsMolecular vibrations and rotations
Information Atomic connectivity, 3D structurePresence of functional groups
Sample Prep Simple dissolutionMinimal (solid or solution)
Quantitative? Yes (qNMR), but complexGenerally qualitative/semi-quantitative
Cost HighLow

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule. It serves as an excellent screening tool to confirm the presence of the carboxylic acid group and the aromatic nature of the compound.

Causality Behind Experimental Choices: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. By analyzing the absorption spectrum, we can confirm the presence of key structural components. For this compound, the most characteristic absorptions will be from the O-H and C=O bonds of the carboxylic acid and the C=C bonds of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumental Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum. Compare the positions of these bands to known correlation tables to confirm the presence of the expected functional groups.

Data Presentation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H stretch (broad)Carboxylic Acid
~1700C=O stretch (strong)Carboxylic Acid
1450 - 1600C=C stretchesAromatic Ring
1000 - 1300C-O stretch, C-F stretchCarboxylic Acid, Aryl-Fluoride
< 800C-Cl, C-Br stretchesAryl-Chloride, Aryl-Bromide
Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Place Solid on ATR Crystal B Acquire IR Spectrum A->B C Identify Characteristic Peaks B->C D Confirm Functional Groups C->D

Caption: FTIR workflow for functional group analysis.

Overall Comparison and Recommendations

Analytical MethodPrimary ApplicationSample PreparationSensitivityCost & Complexity
HPLC Purity assessment & QuantificationSimpleGoodModerate
GC-MS Identification & Trace volatile impurity analysisComplex (derivatization)ExcellentHigh
NMR Unambiguous structure elucidationSimpleModerateVery High
FTIR Quick functional group identificationMinimalLowLow

Recommendations:

  • For routine quality control and purity checks , HPLC is the method of choice due to its robustness, reliability, and excellent quantitative capabilities.

  • For unambiguous structural confirmation of a new batch or for troubleshooting a synthesis, NMR is indispensable.

  • To screen for unknown volatile or semi-volatile impurities , GC-MS provides the necessary sensitivity and identification power.

  • For a fast, preliminary identity check , FTIR is a highly effective and low-cost screening tool.

A comprehensive characterization of this compound relies on the intelligent application of multiple analytical techniques. By understanding the strengths and weaknesses of each method, researchers can confidently ensure the quality and integrity of their materials.

References

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]

  • University Politehnica of Bucharest Scientific Bulletin, Series B. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ChemSrc. (2025). 3-broMo-5-chloro-2-fluoro-benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Halogenated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

  • ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

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comparative study of different synthesis routes for 5-Bromo-3-chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogen atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic and steric properties of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 5-Bromo-3-chloro-2-fluorobenzoic acid is a highly functionalized building block, the synthesis of which presents both challenges and opportunities for chemists. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their respective advantages and limitations, supported by mechanistic understanding and detailed experimental protocols.

Introduction to the Target Molecule

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of three different halogen atoms on the benzene ring, coupled with a carboxylic acid moiety, offers multiple points for further chemical modification, making it a versatile precursor in drug discovery and development. The specific substitution pattern of this molecule, with a fluorine atom ortho to the carboxylic acid, a chlorine atom meta, and a bromine atom para, presents a unique synthetic challenge due to the directing effects of these substituents.

This guide will explore two primary synthetic strategies:

  • Route A: Electrophilic Bromination of 3-Chloro-2-fluorobenzoic Acid. A direct approach that leverages a commercially available starting material.

  • Route B: Multi-step Synthesis via a Sandmeyer Reaction. A more convergent approach starting from a substituted aniline.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental procedures, and present a comparative analysis of their yields, scalability, and overall efficiency.

Route A: Direct Bromination of 3-Chloro-2-fluorobenzoic Acid

This synthetic pathway is conceptually the most straightforward, involving the direct bromination of the readily available 3-chloro-2-fluorobenzoic acid. However, the success of this route hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Mechanistic Considerations

The benzene ring in 3-chloro-2-fluorobenzoic acid is significantly deactivated towards electrophilic attack due to the electron-withdrawing effects of the two halogen atoms (chlorine and fluorine) and the carboxylic acid group. The fluorine atom at the 2-position and the chlorine atom at the 3-position are ortho, para-directing, while the carboxylic acid group is a meta-director. The cumulative effect of these substituents directs the incoming electrophile. The position para to the fluorine atom (C5) is the most likely site for bromination, as it is activated by the ortho-para directing fluorine and meta to the carboxylic acid group.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[1][2][3] A strong electrophile, generated from the brominating agent, is attacked by the electron-rich pi system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated product. Given the deactivated nature of the substrate, harsh reaction conditions are typically required to drive the reaction to completion.[4][5][6] The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid is an effective method for the bromination of deactivated aromatic compounds.[4][5][7]

Route A Workflow start 3-Chloro-2-fluorobenzoic Acid bromination Electrophilic Bromination (NBS, H₂SO₄) start->bromination Step 1 product This compound bromination->product

Caption: Workflow for the synthesis of this compound via direct bromination.

Experimental Protocol

Step 1: Bromination of 3-Chloro-2-fluorobenzoic Acid

  • To a stirred solution of 3-chloro-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford pure this compound.

Route B: Multi-step Synthesis via a Sandmeyer Reaction

This route offers an alternative approach, starting from a substituted aniline and utilizing the versatile Sandmeyer reaction to introduce the carboxylic acid functionality. This strategy can sometimes provide better overall yields and regiochemical control, especially when direct functionalization of the aromatic ring is challenging.

Mechanistic Considerations

This synthetic route begins with the bromination of 3-chloro-2-fluoroaniline. The amino group is a strong activating and ortho, para-directing group. The fluorine and chlorine atoms are deactivating but also ortho, para-directing. The position para to the amino group (C5) is the most activated site for electrophilic substitution, leading to the formation of 5-bromo-3-chloro-2-fluoroaniline.

The subsequent Sandmeyer reaction is a powerful method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[8][9][10] The first step is the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a cyano group through a radical-nucleophilic aromatic substitution mechanism.[8]

Finally, the resulting 5-bromo-3-chloro-2-fluorobenzonitrile is hydrolyzed to the corresponding carboxylic acid. This is typically achieved under acidic or basic conditions, where the nitrile is converted to a carboxylic acid and ammonia (or an ammonium salt).

Route B Workflow start 3-Chloro-2-fluoroaniline bromination Bromination (NBS, DMF) start->bromination Step 1 aniline_intermediate 5-Bromo-3-chloro-2-fluoroaniline bromination->aniline_intermediate diazotization Diazotization (NaNO₂, HCl) aniline_intermediate->diazotization Step 2 diazonium_salt Diazonium Salt Intermediate sandmeyer Sandmeyer Reaction (CuCN) diazonium_salt->sandmeyer Step 3 nitrile_intermediate 5-Bromo-3-chloro-2-fluorobenzonitrile sandmeyer->nitrile_intermediate hydrolysis Hydrolysis (H⁺ or OH⁻) nitrile_intermediate->hydrolysis Step 4 product This compound hydrolysis->product

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-3-chloro-2-fluoroaniline [11]

  • Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0-5 °C and add N-bromosuccinimide (1.05 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-3-chloro-2-fluoroaniline.

Step 2: Diazotization of 5-Bromo-3-chloro-2-fluoroaniline

  • Suspend 5-bromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction to form 5-Bromo-3-chloro-2-fluorobenzonitrile

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a minimal amount of aqueous sodium cyanide.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude nitrile can be purified by column chromatography or distillation under reduced pressure.

Step 4: Hydrolysis of 5-Bromo-3-chloro-2-fluorobenzonitrile

  • Reflux the crude 5-bromo-3-chloro-2-fluorobenzonitrile (1.0 eq) with an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide solution) for several hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • If a basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Comparative Analysis

ParameterRoute A: Direct BrominationRoute B: Sandmeyer Route
Starting Material 3-Chloro-2-fluorobenzoic acid3-Chloro-2-fluoroaniline
Number of Steps 14
Reagents & Conditions NBS, concentrated H₂SO₄; potentially harsh conditions.NBS, NaNO₂, HCl, CuCN, H⁺/OH⁻; involves multiple reagents and temperature control.
Regioselectivity Generally good, but potential for isomeric impurities.High regioselectivity in the bromination step due to the strong directing effect of the amino group.
Potential Yield Moderate to good, dependent on substrate reactivity and reaction control.Potentially higher overall yield if each step is optimized.
Scalability Simpler to scale up due to fewer steps.More complex to scale up due to the multi-step nature and handling of diazonium salts.
Safety Considerations Use of concentrated sulfuric acid requires caution.Diazonium salts can be explosive if isolated and dry. In situ use is recommended. Handling of cyanides requires extreme caution.
Purification Recrystallization may be sufficient.Multiple purification steps (extraction, chromatography) are likely required.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route A is attractive for its directness and simplicity, making it a potentially more cost-effective and scalable option for industrial production, provided that the regioselectivity of the bromination can be effectively controlled to minimize the formation of unwanted isomers.

Route B , while longer and more complex, offers the potential for higher overall yields and greater regiochemical purity due to the predictable directing effects of the substituents in each step. The use of the Sandmeyer reaction provides a reliable method for introducing the carboxylic acid functionality. However, the multi-step nature and the handling of potentially hazardous intermediates (diazonium salts and cyanides) require careful consideration, particularly on a larger scale.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as available starting materials, desired purity, scale of synthesis, and safety infrastructure. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

  • Benchchem. 5-Bromo-3-chloro-2-fluoroaniline | 1517200-74-6.

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  • LibreTexts. 24. Electrophilic Aromatic Substitution.

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  • Ossila. 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.

  • LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

  • Google Patents. (2014). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

  • Chemguide. The halogenation of benzene - electrophilic substitution.

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  • Organic Chemistry Portal. Sandmeyer Reaction.

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A Comparative Guide to HPLC Purity Validation of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 5-Bromo-3-chloro-2-fluorobenzoic acid, a critical intermediate in pharmaceutical synthesis. We will delve into the rationale behind methodological choices, present detailed validation protocols in accordance with ICH guidelines, and offer a comparative analysis of two distinct reversed-phase HPLC approaches.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a reliable and validated purity assay for this compound.

Introduction: The Analytical Imperative for this compound

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, characterized by multiple reactive sites, makes it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, the very nature of its synthesis can lead to the formation of various process-related impurities, including isomers and unreacted starting materials. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final drug product.[4][5][6] An inaccurate purity assessment can have cascading effects on downstream manufacturing processes and, ultimately, patient safety.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide will compare two reversed-phase HPLC methods, highlighting the impact of column chemistry and mobile phase composition on the separation and validation of this compound.

Proposed HPLC Methodologies

The separation of halogenated benzoic acids is typically achieved using reversed-phase chromatography.[7][8][9] The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and retention.

Method A: The Workhorse - C18 Stationary Phase with Acetonitrile Gradient

This method employs a standard C18 column, which is widely available and provides excellent hydrophobic selectivity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method B: Alternative Selectivity - Phenyl-Hexyl Stationary Phase with Methanol Gradient

This alternative method utilizes a Phenyl-Hexyl column, which offers different selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient: 40% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol/Water (50:50, v/v)

Head-to-Head: The Validation Gauntlet

An analytical method is only as reliable as its validation.[5][10] The following sections detail the experimental protocols for validating both HPLC methods according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11] A hypothetical yet realistic dataset is presented to facilitate a direct comparison.

System Suitability

This is a non-negotiable prerequisite for any chromatographic analysis, ensuring the system is performing adequately on the day of analysis.

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this solution six replicate times.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A (C18) - ResultsMethod B (Phenyl-Hexyl) - Results
Peak Area RSD ≤ 2.0%0.8%1.1%
Retention Time RSD ≤ 1.0%0.3%0.4%
Tailing Factor ≤ 2.01.21.4
Theoretical Plates ≥ 200085007800

Scientist's Insight: Both methods comfortably meet the system suitability criteria. The C18 column shows slightly higher efficiency (theoretical plates) and better precision in peak area, which is a common characteristic of well-packed, traditional C18 phases.

Specificity and Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][3]

Experimental Protocol:

  • Impurity Spiking: Prepare a solution of this compound (100 µg/mL) spiked with potential process-related impurities (e.g., 2-chlorobenzoic acid, isomeric bromo-chloro-fluorobenzoic acids) at a level of 0.5% each.

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, peroxide, heat, and light) to generate degradation products.

  • Analyze all samples by both HPLC methods, using a photodiode array (PDA) detector to assess peak purity.

Comparative Analysis:

Impurity/DegradantResolution (Method A)Resolution (Method B)
2-chlorobenzoic acid (Starting Material)4.54.2
3-Bromo-2-chloro-5-fluorobenzoic acid (Isomer 1)2.83.5
5-Bromo-2-chloro-3-fluorobenzoic acid (Isomer 2)3.12.9
Acid Degradant 1> 2.0> 2.0
Base Degradant 1> 2.0> 2.0

Scientist's Insight: Method A (C18) shows excellent resolution for the starting material and one of the isomers. However, Method B (Phenyl-Hexyl) provides superior resolution for "Isomer 1," demonstrating the value of alternative selectivity. The choice between the two may depend on which impurities are most likely to be present in the specific synthetic route. Both methods proved to be stability-indicating.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Acceptance Criteria & Comparative Data:

ParameterAcceptance CriteriaMethod A (C18) - ResultsMethod B (Phenyl-Hexyl) - Results
Correlation Coefficient (r²) ≥ 0.9990.99980.9995
Y-intercept ReportableClose to originClose to origin

Scientist's Insight: Both methods exhibit excellent linearity, with correlation coefficients well above the acceptance limit. This indicates that both are suitable for quantitative analysis within the specified range.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.

Experimental Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Comparative Data:

Concentration LevelAcceptance CriteriaMethod A (C18) - % RecoveryMethod B (Phenyl-Hexyl) - % Recovery
80% 98.0% - 102.0%99.5%99.2%
100% 98.0% - 102.0%100.2%100.5%
120% 98.0% - 102.0%100.8%101.1%

Scientist's Insight: Both methods demonstrate excellent accuracy, with recovery values falling well within the typical acceptance range for API analysis.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible.

  • Calculate the RSD for the results.

Acceptance Criteria & Comparative Data:

Precision LevelAcceptance CriteriaMethod A (C18) - %RSDMethod B (Phenyl-Hexyl) - %RSD
Repeatability ≤ 2.0%0.7%0.9%
Intermediate Precision ≤ 2.0%1.2%1.5%

Scientist's Insight: Both methods are highly precise. Method A again shows slightly better precision, which can be an advantage in a high-throughput quality control environment.

Visualizing the Workflow

A clear understanding of the validation process is crucial for successful implementation. The following diagrams illustrate the logical flow of the HPLC validation process.

HPLC_Validation_Workflow start_node Start: Method Development process_node process_node start_node->process_node Define Analytical Procedure A A process_node->A Perform System Suitability Testing decision_node decision_node fail_node fail_node decision_node->fail_node Fail C C decision_node->C Pass pass_node pass_node fail_node->start_node Re-evaluate Method or System end_node Validated Method B B A->B B->decision_node Check Acceptance Criteria D D C->D Validate Specificity, Linearity, Accuracy, Precision, Robustness E E D->E decision_node2 decision_node2 E->decision_node2 Check All Validation Parameter Criteria decision_node2->end_node All Pass fail_node2 fail_node2 decision_node2->fail_node2 Any Fail fail_node2->start_node Re-develop Method

Caption: Logical workflow for HPLC method validation.

Specificity_Study_Flow cluster_stress Forced Degradation analyte 5-Bromo-3-chloro- 2-fluorobenzoic Acid Acid Acid Hydrolysis analyte->Acid Base Base Hydrolysis analyte->Base Oxidation Oxidation (H2O2) analyte->Oxidation Thermal Heat analyte->Thermal Photo Light (UV/Vis) analyte->Photo stress stress impurities Potential Process Impurities analysis Analyze via HPLC-PDA impurities->analysis evaluation Evaluate: 1. Resolution 2. Peak Purity analysis->evaluation Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis

Caption: Experimental workflow for the specificity study.

Conclusion and Recommendation

Both the C18-based method (Method A) and the Phenyl-Hexyl-based method (Method B) are capable of producing accurate, precise, and reliable results for the purity determination of this compound.

  • Method A (C18 with Acetonitrile) is recommended as the primary quality control method. It demonstrated slightly superior precision and efficiency, which are highly desirable for routine analysis. Its ubiquitous nature also ensures easy transferability between laboratories.

  • Method B (Phenyl-Hexyl with Methanol) serves as an excellent orthogonal or secondary method. Its alternative selectivity is invaluable for confirming peak purity and for investigating out-of-specification results, especially if isomeric impurities are a known concern from the synthetic pathway.

Ultimately, the choice of method should be guided by a risk-based assessment of the manufacturing process and the impurity profile of the this compound being produced.[12] Having a well-validated primary method and an alternative selectivity method provides a robust analytical control strategy, ensuring the highest quality of this critical pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Pharmaceutical Technology. (n.d.). Analytical Methods Validation In-Process Control Methods for the Manufacture of Active Pharmaceutical Ingredients.
  • Ofni Systems. (n.d.). Analytical Method Validation.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Institute of Validation Technology.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column.
  • Bui, L. V., & Cooper, C. (1987). Reverse-phase liquid chromatographic determination of benzoic and sorbic acids in foods. Journal of the Association of Official Analytical Chemists, 70(5), 892-896.
  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.

Sources

A Comparative Spectroscopic Guide to 5-Bromo-3-chloro-2-fluorobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. Halogenated benzoic acids, a common scaffold in medicinal chemistry, present a unique challenge in this regard due to the subtle yet significant influence of halogen positioning on their physicochemical and spectroscopic properties. This guide provides an in-depth comparative analysis of 5-Bromo-3-chloro-2-fluorobenzoic acid and its isomers, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for their unambiguous differentiation.

The Critical Need for Isomer Differentiation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Positional isomers of a compound, while having the same molecular formula, can exhibit vastly different pharmacological profiles, ranging from active to inactive, or even toxic. In the context of this compound, a seemingly minor shift in the position of the bromine, chlorine, or fluorine atom on the benzene ring can drastically alter its electronic distribution and steric properties, thereby affecting its interaction with biological targets. Therefore, robust analytical methods for isomer differentiation are not merely a matter of chemical curiosity but a fundamental requirement for drug development and quality control.

Spectroscopic Fingerprints: Unmasking Isomeric Identities

This guide will delve into the three cornerstone techniques of molecular spectroscopy to elucidate the structural nuances between this compound and its constitutional isomers. We will explore how the interplay of halogens and the carboxylic acid moiety manifests in their respective spectra.

For the purpose of this guide, we will focus on the comparison of the target compound, This compound , with three of its potential isomers:

  • Isomer A: 3-Bromo-5-chloro-2-fluorobenzoic acid

  • Isomer B: 2-Bromo-3-chloro-5-fluorobenzoic acid

  • Isomer C: 2-Bromo-5-chloro-3-fluorobenzoic acid

A note on data availability: Direct experimental spectra for all isomers of this compound are not widely available in public databases. Therefore, this guide will utilize established principles of spectroscopy and data from structurally related compounds to predict and interpret the expected spectral characteristics. The presented data should be considered illustrative of the expected trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the analysis of our target compounds, ¹H, ¹³C, and ¹⁹F NMR will be invaluable.

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shift of a proton is highly sensitive to its electronic environment. The electron-withdrawing nature of the halogens (F > Cl > Br) and the carboxylic acid group will deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The position of the substituents will dictate the splitting patterns (multiplicities) of the aromatic protons due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Spectral Data

CompoundPredicted Chemical Shifts (ppm) and Multiplicities of Aromatic Protons
This compound H-4: ~7.8-8.0 (d); H-6: ~7.6-7.8 (d)
Isomer A: 3-Bromo-5-chloro-2-fluorobenzoic acid H-4: ~7.7-7.9 (d); H-6: ~7.9-8.1 (d)
Isomer B: 2-Bromo-3-chloro-5-fluorobenzoic acid H-4: ~7.5-7.7 (dd); H-6: ~7.8-8.0 (d)
Isomer C: 2-Bromo-5-chloro-3-fluorobenzoic acid H-4: ~7.6-7.8 (d); H-6: ~7.4-7.6 (d)

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets. The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.

The key to differentiation lies in the unique splitting patterns and chemical shifts arising from the specific arrangement of the protons and their coupling partners. For instance, in this compound, the two aromatic protons will appear as doublets, whereas in Isomer B, one proton will be a doublet of doublets due to coupling with two different neighboring nuclei (a proton and a fluorine).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The chemical shifts of the carbon atoms in the benzene ring are also significantly influenced by the substituents. The carbon atom attached to the highly electronegative fluorine atom will experience a large downfield shift. The carbon atoms bonded to bromine and chlorine will also be deshielded, but to a lesser extent. The carbonyl carbon of the carboxylic acid group will resonate at a characteristic downfield position (~165-175 ppm).

Predicted ¹³C NMR Chemical Shift Ranges (ppm)

Carbon PositionThis compoundIsomer AIsomer BIsomer C
C=O165-170165-170165-170165-170
C-F155-160 (d)155-160 (d)150-155 (d)158-163 (d)
C-Cl130-135135-140132-137130-135
C-Br115-120118-123110-115120-125
C-COOH125-130125-130130-135128-133
C-H128-132, 135-140120-125, 130-135125-130, 138-143122-127, 133-138

Note: 'd' indicates a doublet due to C-F coupling.

The distinct chemical shifts of the substituted carbons provide a clear fingerprint for each isomer.

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to the electronic effects of the other substituents on the ring.

Predicted ¹⁹F NMR Chemical Shift Ranges (ppm, relative to a standard)

CompoundPredicted ¹⁹F Chemical Shift Range (ppm)
This compound -110 to -120
Isomer A: 3-Bromo-5-chloro-2-fluorobenzoic acid -105 to -115
Isomer B: 2-Bromo-3-chloro-5-fluorobenzoic acid -115 to -125
Isomer C: 2-Bromo-5-chloro-3-fluorobenzoic acid -120 to -130

The unique electronic environment created by the specific arrangement of the bromine and chlorine atoms relative to the fluorine atom will result in a distinct chemical shift for each isomer, making ¹⁹F NMR a powerful tool for their differentiation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of the benzoic acid isomer. prep2 Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). prep1->prep2 prep3 Add a small amount of an internal standard (e.g., TMS). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer. prep4->acq1 acq2 Tune and shim the probe for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transformation to the raw data. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals and determine multiplicities. proc3->proc4 proc5 Compare the spectra of the isomers to identify key differences. proc4->proc5

Caption: Standard workflow for NMR analysis of benzoic acid isomers.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved. This technique is particularly useful for identifying functional groups.

For all the isomers, we expect to see characteristic IR absorption bands for:

  • O-H stretch of the carboxylic acid: A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch of the carboxylic acid: A strong, sharp band around 1700 cm⁻¹.

  • C-O stretch of the carboxylic acid: A medium band around 1300 cm⁻¹.

  • Aromatic C=C stretches : Bands in the 1600-1450 cm⁻¹ region.

  • C-H out-of-plane bending : Bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Differentiating Isomers with IR Spectroscopy

While the major functional group absorptions will be similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can help in distinguishing the isomers. The C-X (where X = F, Cl, Br) stretching vibrations will appear in this region. The exact positions of the C-Cl and C-Br stretches can be difficult to assign definitively due to their low intensity and the complexity of this region. However, the C-F stretch is typically stronger and occurs at a higher frequency.

Predicted C-X Stretching Frequencies (cm⁻¹)

BondPredicted Frequency Range (cm⁻¹)
C-F1250-1000
C-Cl850-550
C-Br600-500

The specific substitution pattern on the aromatic ring will also influence the C-H out-of-plane bending vibrations, providing another avenue for differentiation. For example, the pattern of absorption bands in the 900-690 cm⁻¹ region can sometimes be correlated with the number of adjacent hydrogen atoms on the ring.

Experimental Protocol: IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind a small amount of the sample with dry KBr powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the IR spectrometer. prep2->acq1 acq2 Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 Identify the characteristic absorption bands for the functional groups. acq2->proc1 proc2 Compare the fingerprint regions of the isomeric spectra. proc1->proc2

Caption: Workflow for acquiring IR spectra using the KBr pellet method.

Mass Spectrometry (MS): Weighing the Molecules and Their Fragments

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can determine the molecular weight of a compound and provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak and Isotopic Distribution

All isomers of this compound have the same molecular formula (C₇H₃BrClFO₂) and therefore the same nominal molecular weight. However, the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive pattern of isotopic peaks for the molecular ion. This pattern will be identical for all isomers and serves as a confirmation of the elemental composition.

Fragmentation Patterns: The Key to Isomeric Differentiation

While the molecular ion will be the same, the fragmentation patterns of the isomers upon ionization can differ. The positions of the halogens will influence the stability of the resulting fragment ions. The most common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (-CO).

Predicted Key Fragment Ions (m/z)

FragmentPredicted m/z
[M]⁺252/254/256
[M-OH]⁺235/237/239
[M-COOH]⁺207/209/211

The relative intensities of these and other fragment ions can vary between the isomers. For example, the loss of a halogen atom might be more or less favorable depending on its position on the ring and the stabilizing or destabilizing effects of the other substituents. Analyzing these subtle differences in the mass spectra can provide clues to the isomeric structure.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of this compound and its isomers requires a synergistic approach that leverages the complementary information provided by NMR, IR, and MS. While IR spectroscopy can confirm the presence of the key functional groups and MS can verify the molecular weight and elemental composition, NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, stands out as the most definitive technique for elucidating the precise substitution pattern on the aromatic ring. By carefully analyzing the chemical shifts, coupling constants, and multiplicities in the NMR spectra, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and quality of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 5-bromo-2-chloro-. Retrieved from [Link]

A Comparative Efficacy Analysis of 5-Bromo-3-chloro-2-fluorobenzoic Acid as a Synthetic Precursor in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Halogenated benzoic acids, in particular, serve as foundational building blocks, offering predictable reactivity and the ability to modulate the physicochemical properties of target molecules.[1] However, the synthesis of increasingly complex and specific active pharmaceutical ingredients (APIs) necessitates precursors with a higher degree of pre-installed functionality. This guide provides an in-depth assessment of 5-Bromo-3-chloro-2-fluorobenzoic acid, a triply halogenated precursor, evaluating its efficacy against more conventional di-halogenated alternatives. We will explore how its unique substitution pattern provides a distinct advantage in terms of reactivity, synthetic versatility, and the electronic properties of its derivatives, offering a powerful tool for researchers in drug development.

Section 1: Chemical Profile of this compound

This compound is a crystalline solid whose utility is derived from the specific arrangement and distinct electrochemical nature of its substituents. The interplay between the three halogen atoms and the carboxylic acid group dictates its reactivity and potential applications.

PropertyValue
IUPAC Name This compound[2]
CAS Number 1449008-15-4[3]
Molecular Formula C₇H₃BrClFO₂[2]
Molecular Weight 253.45 g/mol [4]
Appearance White to light yellow crystalline powder

The key to this precursor's efficacy lies in its structural features:

  • The Ortho-Fluorine: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid proton. This positioning can also influence the conformation of the carboxyl group, potentially impacting binding interactions in biological targets.[5]

  • Differentiated Halogen Reactivity: The carbon-halogen bond strengths (C-F > C-Cl > C-Br) create a clear hierarchy for reactivity. The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, due to its susceptibility to oxidative addition.[6]

  • Metabolic and Electronic Tuning: The chlorine and fluorine atoms are generally more stable under coupling conditions and remain on the scaffold. They serve to fine-tune the electronic landscape (lipophilicity, pKa, and metabolic stability) of the final molecule, which is a critical aspect of drug design.[1][7]

  • Carboxylic Acid Handle: The carboxyl group is a versatile functional handle that can be readily converted into esters, amides, or other functional groups, allowing for further diversification and optimization of drug properties like solubility and bioavailability.[6]

Section 2: Comparative Analysis with Alternative Precursors

To fully appreciate the utility of this compound, it is essential to compare it with more common, less functionalized precursors. For this analysis, we will consider 5-Bromo-2-chlorobenzoic acid and 2,5-Dibromobenzoic acid .

FeatureThis compound 5-Bromo-2-chlorobenzoic acid 2,5-Dibromobenzoic acid
Primary Reactive Site C5-Br (for cross-coupling)C5-Br (for cross-coupling)[8]C2-Br & C5-Br (requires selective conditions)
Electronic Tuning High (ortho-F, meta-Cl)Moderate (ortho-Cl)Moderate (meta-Br)
Steric Hindrance (at C2) Low (Fluorine)Moderate (Chlorine)High (Bromine)
Synthetic Steps Saved High (pre-functionalized with F, Cl)ModerateLow
Potential for Side Reactions Low (clear reactive hierarchy)LowModerate (risk of di-substitution)

The following workflow illustrates the strategic advantage of using a pre-functionalized precursor.

G cluster_0 Route A: Using this compound cluster_1 Route B: Using 5-Bromo-2-chlorobenzoic acid A_start This compound A_mid Suzuki Coupling (at C5-Br) A_start->A_mid 1 Step A_end Target Core A (F, Cl retained for tuning) A_mid->A_end B_end Target Core B (Requires additional fluorination step) B_start 5-Bromo-2-chlorobenzoic acid B_mid1 Suzuki Coupling (at C5-Br) B_start->B_mid1 1 Step B_mid2 Fluorination Reaction (e.g., Balz-Schiemann) B_mid1->B_mid2 Multi-step (diazotization, etc.) B_mid2->B_end G pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(Br) pd0->oa_complex tm_complex R¹-Pd(II)L₂(R²) oa_complex->tm_complex product_complex [R¹-R²-Pd(0)L₂] tm_complex->product_complex Reductive Elimination product_complex->pd0 product_out R¹-R² (Product) product_complex->product_out reagents_in1 R¹-Br (Precursor) reagents_in1->oa_complex Oxidative Addition reagents_in2 R²-B(OH)₂ + Base reagents_in2->tm_complex Transmetalation

Sources

A Comparative Cost-Benefit Analysis of Synthetic Strategies for 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of polysubstituted aromatic compounds is a cornerstone of new molecule development. 5-Bromo-3-chloro-2-fluorobenzoic acid, a highly functionalized building block, presents a unique synthetic challenge due to its specific substitution pattern. The efficient and cost-effective production of this intermediate is critical for advancing research and development pipelines.

This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound. As direct, published comparisons for this specific molecule are limited, this analysis is built upon established, analogous chemical transformations and expert evaluation of the underlying reaction mechanisms. We will explore three distinct, logical synthetic pathways, evaluating each for its potential yield, cost-effectiveness, scalability, and inherent challenges.

Route 1: Electrophilic Bromination of 3-Chloro-2-fluorobenzoic Acid

This approach begins with the commercially available 3-Chloro-2-fluorobenzoic acid[1][2][3][4][5], a relatively straightforward starting material. The key transformation is the regioselective electrophilic aromatic bromination to introduce a bromine atom at the C-5 position.

Causality Behind Experimental Choices

The primary challenge in this route is achieving the desired regioselectivity. The directing effects of the substituents on the aromatic ring are crucial. The fluorine at C-2 is an ortho-, para-director, the chlorine at C-3 is also an ortho-, para-director, and the carboxylic acid group is a meta-director. The combined directing effects and the steric hindrance will influence the position of bromination. The fluorine and chlorine groups will activate the C-4 and C-6 positions, while the carboxylic acid group will direct to the C-5 position. Careful selection of the brominating agent and reaction conditions is paramount to favor bromination at the desired C-5 position and minimize the formation of unwanted isomers.

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualization of Route 1

Route 1 start 3-Chloro-2-fluorobenzoic acid product This compound start->product NBS, H₂SO₄

Caption: Electrophilic bromination of 3-chloro-2-fluorobenzoic acid.

Route 2: Sandmeyer Reaction from 5-Bromo-2-fluoroaniline

This synthetic strategy commences with the commercially available 5-Bromo-2-fluoroaniline[6][7][8][9][10]. The core of this route is the Sandmeyer reaction, a versatile and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[11][12][13][14] This will be followed by the introduction of the carboxylic acid group.

Causality Behind Experimental Choices

The Sandmeyer reaction provides a regiochemically controlled method to introduce the chloro group at the C-3 position. Starting with the aniline derivative where the bromo and fluoro substituents are already in place ensures that the final product has the correct substitution pattern. The subsequent carboxylation of the resulting 1-bromo-3-chloro-2-fluorobenzene can be achieved through various methods, with ortho-lithiation followed by quenching with carbon dioxide being a powerful technique for regioselective carboxylation.[15][16][17][18]

Experimental Protocol
  • Diazotization:

    • Suspend 5-bromo-2-fluoroaniline (1.0 eq) in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Chlorination):

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product, 1-bromo-3-chloro-2-fluorobenzene, with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Ortho-lithiation and Carboxylation:

    • Dissolve the purified 1-bromo-3-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. The fluorine atom will direct the lithiation to the ortho position (C-2).

    • Stir the mixture at -78 °C for 1-2 hours.

    • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Visualization of Route 2

Route 2 start 5-Bromo-2-fluoroaniline intermediate1 Diazonium Salt start->intermediate1 NaNO₂, HCl intermediate2 1-Bromo-3-chloro-2-fluorobenzene intermediate1->intermediate2 CuCl, HCl product This compound intermediate2->product 1. n-BuLi 2. CO₂

Caption: Multi-step synthesis via Sandmeyer reaction and ortho-lithiation.

Route 3: Multi-step Synthesis from 4-Bromo-3-chloro-2-fluoroaniline

This route utilizes a commercially available isomer, 4-Bromo-3-chloro-2-fluoroaniline[19], as the starting material. This pathway involves a sequence of reactions to introduce the carboxylic acid group and then rearrange or modify the substituents to achieve the desired final product.

Causality Behind Experimental Choices

This approach leverages a different commercially available starting material and explores a different set of transformations. A key step would be the conversion of the aniline to an iodide via a Sandmeyer-type reaction, which can then be a handle for introducing the carboxylic acid group, for example, through a Grignard reaction followed by carboxylation.

Experimental Protocol
  • Diazotization and Iodination:

    • Dissolve 4-bromo-3-chloro-2-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water.

    • Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the diazonium salt solution to the potassium iodide solution.

    • Warm the reaction mixture to room temperature and then heat to complete the reaction.

    • Extract the resulting 1-bromo-2-chloro-3-fluoro-4-iodobenzene with an organic solvent, wash, dry, and purify.

  • Halogen-Metal Exchange and Carboxylation:

    • Dissolve the purified 1-bromo-2-chloro-3-fluoro-4-iodobenzene (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool to -78 °C and add isopropylmagnesium chloride lithium chloride complex (1.1 eq) to selectively perform a halogen-metal exchange at the iodine position.

    • Stir for 1-2 hours at low temperature.

    • Quench the Grignard reagent with dry carbon dioxide.

    • Work up the reaction by adding aqueous acid and extract the product.

    • Purify the final product by recrystallization or column chromatography.

Visualization of Route 3

Route 3 start 4-Bromo-3-chloro-2-fluoroaniline intermediate1 1-Bromo-2-chloro-3-fluoro-4-iodobenzene start->intermediate1 1. NaNO₂, H₂SO₄ 2. KI product 4-Bromo-3-chloro-2-fluorobenzoic acid intermediate1->product 1. i-PrMgCl·LiCl 2. CO₂

Caption: Synthesis from an isomeric aniline precursor. Note: This route leads to the isomeric product 4-Bromo-3-chloro-2-fluorobenzoic acid[20] and not the target molecule. This highlights the critical importance of starting material selection.

Cost-Benefit Analysis

ParameterRoute 1: Electrophilic BrominationRoute 2: Sandmeyer & Lithiation
Number of Steps 13
Starting Material Cost Moderate (3-Chloro-2-fluorobenzoic acid)Moderate (5-Bromo-2-fluoroaniline)
Reagent Cost Low (NBS, H₂SO₄)Moderate (NaNO₂, CuCl, n-BuLi)
Estimated Overall Yield Moderate to Good (potential for isomer formation)Moderate (multi-step)
Scalability Potentially challenging due to regioselectivity control and handling of concentrated acids.Generally scalable, but requires careful handling of diazonium salts and organolithium reagents.
Key Advantages Shortest route.High regiochemical control.
Key Disadvantages Risk of forming isomeric byproducts, requiring difficult purification.Longer reaction sequence, use of potentially hazardous reagents (diazonium salts, n-BuLi).
Environmental/Safety Use of corrosive concentrated sulfuric acid.Generation of copper-containing waste, handling of explosive diazonium salts and pyrophoric n-BuLi.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific priorities of the research or development program.

  • Route 1 is the most direct approach but carries a significant risk of producing hard-to-separate isomers, which could negatively impact the overall yield and purity of the final product. The cost-effectiveness of this route is highly dependent on the success of the regioselective bromination and the ease of purification.

  • Route 2 offers superior control over the regiochemistry, leading to a cleaner product profile. While it involves more steps and requires handling of more hazardous reagents, the reliability of the Sandmeyer reaction and the precision of ortho-lithiation make it a more robust and predictable pathway, which can be more cost-effective in the long run by avoiding costly purification challenges.

For researchers and drug development professionals, the trade-off between a shorter, but potentially less selective route, and a longer, more controlled synthesis must be carefully evaluated based on the desired scale, purity requirements, and available resources.

References

  • Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
  • The Chemical Co. (n.d.). 3-Chloro-2-fluorobenzoic Acid, min 98%, 100 grams. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1-Bromo-3-chloro-2-fluorobenzene in Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Bromo-2-fluoroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 3-Chloro-2-Fluorobenzoic Acid in Material Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Doubtnut. (2020, May 24). Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? Retrieved from [Link]

  • EPO. (2024, June 26). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Infoscience. (n.d.). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Regioselective ortho‐Lithiation of Chloro‐ and Bromo‐Substituted Fluoroarenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-fluorobenzoic acid. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]

  • University of Windsor. (n.d.). Chemical Reviews. Retrieved from [Link]

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A Comparative Guide to the Applications of Halogenated Benzoic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Modifying Benzoic Acid

Benzoic acid, a simple aromatic carboxylic acid, serves as a foundational scaffold in organic chemistry. Its modification through halogenation—the substitution of one or more hydrogen atoms on the benzene ring with halogen atoms (Fluorine, Chlorine, Bromine, Iodine)—dramatically alters its physicochemical properties, unlocking a vast array of applications. Halogenation influences the molecule's acidity, lipophilicity, metabolic stability, and ability to form specific non-covalent interactions, such as halogen bonds.[1][2][3]

The inductive electron-withdrawing effect of halogens generally increases the acidity of the carboxylic group, stabilizing the resulting benzoate anion.[3] Furthermore, the introduction of halogens can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes—a critical factor in drug and agrochemical design.[4] This guide provides a comparative analysis of halogenated benzoic acids across key application areas, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

Part 1: Pharmaceutical Applications and Drug Discovery

Halogenated benzoic acids are pivotal intermediates and active pharmaceutical ingredients (APIs) in modern medicine.[5][6] The introduction of halogens can improve metabolic resistance, binding affinity to biological targets, and overall drug efficacy.[1]

Antimicrobial and Antifungal Agents

The antimicrobial properties of benzoic acid are well-established, primarily used in food preservation and topical treatments.[7][8] Halogenation can significantly augment this activity. For instance, studies have shown that the addition of a chloro group at the 4-position of the aromatic ring enhances the antifungal activity of benzoic acid against various strains of Aspergillus, a causative agent of human aspergillosis.[9] This enhancement is attributed to altered electronic properties and increased lipophilicity, facilitating better penetration into fungal cells.

Some benzoic acid derivatives are being investigated as inhibitors of the CYP53 enzyme, a fungal-specific target, which could lead to the development of new antifungal agents.[10]

Comparative Efficacy Data:

CompoundTarget OrganismActivity MetricResultReference
4-Chlorobenzoic AcidPseudokirchneriella subcapitataEC50High Toxicity (Low EC50)[4]
3-Bromobenzoic AcidPseudokirchneriella subcapitataEC50High Toxicity (Low EC50)[4]
Benzoic Acid AnaloguesAspergillus flavus, A. fumigatusIn vitro bioassaysEnhanced antifungal activity with 4-chloro substitution[9]
Key Intermediates in Drug Synthesis

Halogenated benzoic acids are critical building blocks for synthesizing complex, high-value pharmaceuticals. Their unique reactivity allows for selective functionalization through cross-coupling reactions.[1][11]

  • Anti-diabetic Drugs: 2-Chloro-5-bromobenzoic acid is a key intermediate in the synthesis of several modern hypoglycemic drugs, including Dapagliflozin, Sotagliflozin, and Empagliflozin.[11] The distinct halogen atoms provide orthogonal reactivity for sequential chemical modifications.

  • Sleep Disorder Medications: Methoxy-substituted benzoic acid derivatives containing a triazole ring serve as crucial intermediates in the synthesis of orexin receptor antagonists like Nemorexant, used for treating insomnia.[6]

  • Oncology and Anti-inflammatory Drugs: The ability to form specific halogen bonds with protein targets has made halogenated motifs, often derived from benzoic acids, a desirable feature in modern drug design for cancer and inflammatory conditions.[1][12] Apremilast, a drug for psoriasis, has been co-crystallized with halogenated benzoic acid derivatives to study and modify its physical properties.[12]

The following diagram illustrates the central role of halogenated benzoic acids as precursors in synthesizing diverse therapeutic agents.

G HBA Halogenated Benzoic Acids Antifungal Antifungal Agents (e.g., Aspergillus treatment) HBA->Antifungal Direct Activity / Derivatization Antidiabetic Anti-diabetic Drugs (e.g., Dapagliflozin) HBA->Antidiabetic Synthetic Intermediate CNS CNS Drugs (e.g., Nemorexant) HBA->CNS Synthetic Intermediate AntiInflammatory Anti-inflammatory Drugs (e.g., Apremilast) HBA->AntiInflammatory API / Co-former

Caption: Role of Halogenated Benzoic Acids as versatile building blocks.

Part 2: Agrochemical Applications

In agriculture, halogenated benzoic acids are primarily utilized as potent and selective herbicides.[2] Their mechanism of action and persistence in the environment are highly dependent on the type and position of the halogen substituent.

Herbicides

Chloro-substituted benzoic acids, in particular, have a long history of use for controlling broadleaf weeds.[13][14] Compounds like 2,3,6-trichlorobenzoic acid (2,3,6-TBA) disrupt plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled and unsustainable growth.

  • Pre- and Post-Emergence Control: Certain classes, such as 2-nitro-5-(halophenoxy) benzoic acids, are effective as both pre- and post-emergence herbicides, offering flexible application timings for weed management.[15]

  • Soil Persistence: The degree of halogenation affects the biodegradability of these compounds.[16][17] Higher levels of chlorination can lead to greater residual activity in the soil, which can be advantageous for long-term weed control but also raises environmental considerations.[13][14]

The choice of a specific halogenated benzoic acid herbicide depends on the target weed species, the crop being cultivated, and the desired soil persistence.

Part 3: Materials Science and Organic Synthesis

Beyond life sciences, these compounds are valuable in materials science and as versatile reagents in organic synthesis.

Polymer and Resin Modification

Benzoic acid is used as a modifying agent for polyamide and alkyd resins to enhance performance in coatings and plastics.[7][8] The introduction of halogens can further impart desirable properties such as:

  • Flame Retardancy: Brominated and chlorinated compounds are often incorporated into polymers to reduce flammability.

  • Thermal Stability: Halogenation can increase the degradation temperature of polymers.

  • Halogen Bonding: In supramolecular chemistry, the ability of iodine and bromine atoms to act as halogen bond donors is a powerful tool for directing the self-assembly of polymers and creating highly ordered materials.[18][19]

Building Blocks for On-Surface Synthesis

Halogenated benzoic acids are used as simple building blocks for on-surface synthesis, a technique to create functional molecular structures directly on a substrate.[20] By selecting the halogen (I, Br, or Cl) and its position, researchers can control the formation of molecular dimers, linear chains, or zigzag patterns through dehalogenation and covalent C-C coupling at specific temperatures.[20]

Part 4: Experimental Methodologies

Synthesis Protocol: Oxidation of Halogenated Toluene

A common and industrially relevant method for preparing halogenated benzoic acids is the oxidation of the corresponding halogenated toluene. This protocol is based on well-established procedures.[21][22]

Objective: To synthesize p-chlorobenzoic acid from p-chlorotoluene.

Materials:

  • p-Chlorotoluene

  • Acetic acid (solvent)

  • Cobalt(II) acetate tetrahydrate (catalyst)

  • Manganese(II) acetate tetrahydrate (catalyst)

  • Sodium bromide (co-catalyst/promoter)

  • High-pressure reactor equipped with a gas inlet, stirrer, and temperature control

  • Oxygen or compressed air source

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with p-chlorotoluene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide. A typical ratio might be 1:2 w/w of toluene to acetic acid, with catalytic amounts of the metal salts and bromide.[21]

  • Pressurization and Heating: Seal the reactor and purge with nitrogen. Pressurize the reactor with oxygen or compressed air to approximately 15-25 bar.

  • Reaction: Begin stirring and heat the mixture to 120-160 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction progress can be monitored by sampling and analyzing for the disappearance of the starting material (e.g., by GC).

  • Cooling and Depressurization: Once the reaction is complete (typically after 2-4 hours), cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: The product, p-chlorobenzoic acid, will often precipitate out of the acetic acid upon cooling. The solid product can be isolated by filtration.

  • Purification: The crude product is washed with water to remove residual catalyst salts and solvent. For higher purity, the product can be recrystallized from an appropriate solvent like an ethanol/water mixture.

The diagram below outlines this general workflow.

G Start Start: Halogenated Toluene + Acetic Acid Reagents Add Catalysts: Co/Mn Salts + NaBr Start->Reagents Reaction Oxidation: Heat (120-160°C) Pressurize (O₂) Stir Reagents->Reaction Isolation Cool & Filter: Isolate Crude Product Reaction->Isolation Purify Purification: Wash & Recrystallize Isolation->Purify End Final Product: Pure Halogenated Benzoic Acid Purify->End

Caption: General workflow for the synthesis of halogenated benzoic acids.

Toxicity Assessment Protocol: Algal Growth Inhibition Test

Assessing the environmental toxicity of these compounds is crucial.[4] The following is a summarized protocol based on the principles of algal toxicity testing.

Objective: To determine the median effective concentration (EC50) of a halogenated benzoic acid on the growth of Pseudokirchneriella subcapitata.

Procedure:

  • Culture Preparation: Grow a stock culture of P. subcapitata in a suitable nutrient medium until it reaches the exponential growth phase.

  • Test Solutions: Prepare a series of dilutions of the test compound (e.g., 4-chlorobenzoic acid) in the nutrient medium. Include a control group with no test compound.

  • Inoculation: Inoculate each test concentration and the control with a known density of algal cells.

  • Incubation: Incubate the flasks under controlled conditions of light (continuous illumination), temperature (24 ± 2 °C), and shaking for 72 hours.

  • Growth Measurement: At the end of the incubation period, measure the algal cell density in each flask using a spectrophotometer (at 680 nm) or a cell counter.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use statistical software (e.g., probit analysis) to determine the EC50 value—the concentration that causes a 50% reduction in algal growth.

Conclusion

Halogenated benzoic acids are far more than simple derivatives of a common organic molecule. They are enabling tools in drug discovery, essential components in modern agriculture, and versatile building blocks in materials science. The strategic placement of different halogen atoms allows for the fine-tuning of molecular properties to achieve a desired function, whether it is enhancing the potency of an antifungal drug, controlling the persistence of a herbicide, or directing the assembly of a supramolecular polymer. Understanding the comparative effects of halogenation, supported by robust experimental data and protocols, is essential for harnessing the full potential of this important class of compounds.

References

  • Chen, C. Y., Chen, S. L., & Chen, C. Y. (2009).
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  • Wikipedia. Benzoic acid. Wikipedia.
  • Chemistry university. (2021). Benzoic Acid Synthesis. YouTube.
  • Unknown. Method for producing 2-halogenated benzoic acids.
  • Theodoridis, G. Halophenoxy benzoic acid herbicides.
  • Singh, S., et al. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PubMed Central.
  • Unknown. Benzoic acid herbicide composition.
  • Wunder, F., et al. Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus.
  • Priimagi, A., et al. (2019). Halogen Bonding beyond Crystals in Materials Science.
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  • Kim, J. H., et al. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. PubMed.
  • Unknown. Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Phillips, W. M. (2017). Residual Herbicidal Activity of Some Chloro-Substituted Benzoic Acids in Soil. Weeds.
  • Hatzios, K. K. Safening herbicidal benzoic acid derivatives.
  • Wang, J., et al. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PubMed Central.
  • Hirashima, S., & Itoh, A. (2006).
  • Haggblom, M. M.
  • Naumkina, Y., et al. (2025).
  • Phillips, W. M. (2017). Residual Herbicidal Activity of Some Chloro-Substituted Benzoic Acids in Soil. Cambridge Core.
  • Goral, M., et al. (2025). Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Annexe Chem Pvt Ltd. From Food to Industry: The Versatile Applications of Benzoic Acid. Annexe Chem Pvt Ltd.
  • Reineke, W., & Knackmuss, H. J. (1978). Chemical structure and biodegradability of halogenate aromatic compounds.
  • Panda, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Jeschke, P. The Unique Role of Halogen Substituents in the Design of Modern Crop Protection Compounds.
  • Cespedes, C. L., et al. Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. PubMed.
  • NotDijkstra. (2015). Acidity of o-halobenzoic acids. Chemistry Stack Exchange.
  • Unknown. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Unknown Source.
  • Liggieri, C. S., et al. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI.
  • Cavallo, G., et al.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. 5-Bromo-3-chloro-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid, is a valuable reagent in synthesis. However, its end-of-life management requires the same level of meticulous attention as its application in the lab. Improper disposal not only poses significant environmental and health risks but also violates stringent regulatory standards.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory requirements. Our objective is to move beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Hazard Profile and Immediate Safety Considerations

Before handling the waste, it is crucial to understand the hazard profile of this compound. Based on Safety Data Sheets (SDS) for structurally similar halogenated benzoic acids, this compound is classified as a hazardous substance.[1][2][3][4] Always consult the specific SDS provided by your supplier and your institution's Chemical Hygiene Plan.

Key Hazard Information Summary

Hazard CategoryDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Avoid all skin contact. Wear nitrile rubber gloves and a fully buttoned lab coat.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Wear ANSI-approved chemical splash goggles.[5] Ensure eyewash stations are accessible.[1][6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3][4]Handle in a certified chemical fume hood to avoid dust formation and inhalation.[3][5]
Environmental Hazard Should not be released into the environment.[1] Halogenated organic compounds can be persistent and harmful to aquatic life.Prevent entry into drains or waterways.[2] All waste must be collected for approved disposal.

Personal Protective Equipment (PPE) is Non-Negotiable:

  • Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Eye/Face Protection: Wear chemical splash goggles that meet ANSI standards.[5]

  • Skin and Body Protection: A fully buttoned laboratory coat is mandatory.[5] For large quantities or potential for splashing, consider a chemical-resistant apron.

  • Respiratory Protection: All handling of the solid material and its waste should occur within a properly functioning chemical fume hood to minimize inhalation risk.[5][7]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its chemical properties, specifically its halogenated organic nature. The entire process is designed to ensure waste is safely segregated, contained, and manifested for final destruction by a licensed facility.

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

  • Why it's a Halogenated Waste: this compound contains bromine, chlorine, and fluorine. The presence of any halogen (F, Cl, Br, I) classifies it as a halogenated organic waste .[8][9]

  • Action: This waste MUST be collected in a designated "Halogenated Organic Waste" container.

  • Crucial Do Nots:

    • Do NOT mix with non-halogenated organic solvents (e.g., ethanol, hexane, acetone).[10]

    • Do NOT mix with aqueous or inorganic wastes like acids and bases.[9]

    • Do NOT dispose of this chemical down the drain or in regular trash.[5][11] This is a direct violation of EPA regulations.[11][12]

Step 2: Proper Container Selection and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Container Choice: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Plastic is often preferred to minimize the risk of breakage.[11] The container must have a secure, tight-fitting screw cap.[13]

  • Labeling (Manifesting): Proper labeling is a strict regulatory requirement.[11] Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste" .[11]

    • Full Chemical Name: "this compound". Do not use abbreviations or formulas.[11] For mixtures, list all components and their approximate percentages.[13]

    • Hazard Pictograms: Check the appropriate hazard boxes (e.g., Irritant).[11]

    • Researcher Information: Your name, Principal Investigator (PI), and lab location.[11]

Step 3: Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] This area is where waste is collected at or near the point of generation.

  • SAA Requirements:

    • The SAA must be under the direct control of laboratory personnel.[12]

    • Store the waste container in a designated, well-ventilated area, such as a cabinet under the fume hood.[5][10]

    • Use secondary containment (e.g., a plastic tub) to contain potential leaks or spills.[5]

    • Keep the waste container tightly closed at all times, except when adding waste.[10][13]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for expansion.[10]

The following diagram illustrates the decision-making process for handling this chemical waste in the lab.

G Workflow for this compound Disposal cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Obtain Waste Chemical (Solid or Solution) ppe Don Correct PPE: - Goggles - Gloves - Lab Coat start->ppe characterize Characterize Waste: - Contains Br, Cl, F - It is a Halogenated Organic get_container Select Compatible Container (e.g., HDPE) with Cap characterize->get_container Segregation is Key ppe->characterize label_container Affix 'Hazardous Waste' Tag - Full Chemical Name - Hazards & Date get_container->label_container add_waste Add Waste to Container (in Fume Hood) label_container->add_waste Ready for Use close_container Securely Close Container add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) - Secondary Containment - Away from Incompatibles close_container->store_saa request_pickup Container is Full (<90%) or Ready for Disposal store_saa->request_pickup Monitor Fill Level ehs_pickup Contact EHS / Licensed Waste Broker for Pickup Request request_pickup->ehs_pickup end Waste Transferred to Treatment, Storage, and Disposal Facility (TSDF) ehs_pickup->end

Disposal decision workflow for halogenated waste.
Step 4: Arranging for Final Disposal

As a laboratory professional, your responsibility ends with the safe accumulation and hand-off of the waste. The final treatment is handled by specialists.

  • Contact Your EHS Office: Once the container is full (or you no longer need it), contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste manager to schedule a pickup.[11]

  • Licensed Professional Disposal: The waste will be collected by a licensed hazardous waste hauler and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12][14]

  • Ultimate Destruction: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[9][15] This process is designed to break down the molecule completely, preventing the release of harmful substances into the environment.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

  • Skin or Eye Exposure:

    • Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]

    • Skin: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]

  • Small Spills (Solid):

    • Ensure you are wearing appropriate PPE.

    • Gently sweep up the solid material to avoid creating dust.[1][3]

    • Place the spilled material and any contaminated cleaning supplies into a suitable, sealable container.

    • Label the container as hazardous waste with the chemical name and dispose of it according to the procedures outlined above.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Contact your institution's EHS or emergency response team for cleanup.

By adhering to this comprehensive protocol, you ensure that the lifecycle of this compound is managed safely, responsibly, and in full compliance with the regulations that protect you, your colleagues, and the environment.

References

  • Laboratory Environmental Sample Disposal Information Document , Source: U.S. Environmental Protection Agency (EPA), [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly , Source: GAIACA, [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles , Source: ETH Zürich, [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Source: Central Washington University, [Link]

  • How to Dispose of Chemical Waste , Source: University of Houston, [Link]

  • Regulation of Laboratory Waste , Source: American Chemical Society (ACS), [Link]

  • Halogenated Waste Definition , Source: University of California, San Diego, [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls , Source: ResearchGate/International Journal of Petroleum and Petrochemical Engineering, [Link]

  • Halogenated Solvents Safety Procedures , Source: Washington State University, [Link]

  • MSDS of 5-Bromo-2-chlorobenzoic acid , Source: Capot Chemical, [Link]

  • Hazardous Waste Segregation Guide , Source: Bucknell University, [Link]

  • Safety Data Sheet: m-Chlorobenzoic Acid , Source: National Institute of Standards and Technology (NIST), [Link]

  • Acid and Caustic Solutions Safety , Source: Occupational Safety and Health Administration (OSHA), [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers , Source: Occupational Safety and Health Administration (OSHA), [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) , Source: Electronic Code of Federal Regulations (eCFR), [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories , Source: Occupational Safety and Health Administration (OSHA), [Link]

  • The OSHA Chemical Storage Requirements , Source: Capital Resin Corporation, [Link]

Sources

Mastering the Safe Handling of 5-Bromo-3-chloro-2-fluorobenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Halogenated benzoic acids are classified as irritants.[1][2][5] The primary routes of exposure and their physiological consequences are:

  • Skin Contact: Causes skin irritation, characterized by redness and discomfort upon contact.[1][2][5]

  • Eye Contact: Poses a risk of serious eye irritation. Direct contact can lead to significant discomfort and potential damage.[1][2][5]

  • Inhalation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

The causality behind these hazards lies in the acidic nature of the carboxylic acid group and the reactivity imparted by the halogen substituents on the aromatic ring. These features can lead to localized chemical reactions with biological tissues upon contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 5-Bromo-3-chloro-2-fluorobenzoic acid. The following table outlines the minimum required PPE, with an emphasis on the rationale for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes of the solid or solutions, which can cause serious eye irritation.[2][5] The face shield provides an additional barrier for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use.Prevents direct skin contact, which can cause irritation.[2] Proper glove removal technique is crucial to avoid contaminating the hands.
Body Protection A laboratory coat is mandatory. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.Protects the skin and personal clothing from contamination by dust or splashes.[2][5]
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved N95 (US) or P1 (EU) particulate respirator should be used. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is advised.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[6] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Workflow

Adherence to a stringent, well-documented workflow is critical for both safety and experimental integrity. The following protocol outlines the key steps for handling and disposing of this compound.

Safe Handling Protocol
  • Preparation:

    • Ensure that a chemical fume hood is operational and available for the procedure.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary PPE and inspect it for any defects.

    • Prepare a designated waste container for halogenated organic waste.

  • Handling the Compound:

    • Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[1]

    • When weighing the solid, use a spatula and handle it gently to avoid generating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.

  • Containerization: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1][3][6]

Visualizing the Workflow

The following diagram illustrates the logical flow of operations when working with this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE handle_weigh Weigh Compound (in hood) prep_ppe->handle_weigh Proceed prep_hood Verify Fume Hood prep_hood->handle_weigh prep_safety Check Safety Equipment (Eyewash, Shower) prep_safety->handle_weigh handle_react Perform Reaction (in hood) handle_weigh->handle_react cleanup_decon Decontaminate Work Area & Glassware handle_react->cleanup_decon Reaction Complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Handling this compound.

By internalizing and consistently applying these safety protocols, you can confidently and safely advance your research and development objectives.

References

  • Loba Chemie. MSDS for 2-Chloro-5-bromo benzoic acid.[Link]

  • Thermo Fisher Scientific.
  • Sdfine. Safety Data Sheet for 5-bromo-2-chlorobenzoic acid.[Link]

  • Capot Chemical. MSDS of 5-Bromo-2-chlorobenzoic acid.[Link]

  • National Institute of Standards and Technology. Safety Data Sheet for m-Chlorobenzoic Acid.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.